7-Allyloxycoumarin
Description
Properties
IUPAC Name |
7-prop-2-enoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-2-7-14-10-5-3-9-4-6-12(13)15-11(9)8-10/h2-6,8H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNHWLBNDYLDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30316227 | |
| Record name | 7-ALLYLOXYCOUMARIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31005-03-5 | |
| Record name | 7-Allyloxycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31005-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Allyloxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031005035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC301050 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-ALLYLOXYCOUMARIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility and Stability of 7-Allyloxycoumarin
This guide provides a comprehensive technical overview of the solubility and stability characteristics of 7-allyloxycoumarin, a key intermediate in the synthesis of various photosensitive and biologically active molecules. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to empower your research and development workflows. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates from the well-understood chemistry of the coumarin scaffold and related derivatives to provide a robust predictive framework and detailed experimental protocols.
Introduction to this compound: A Molecule of Interest
This compound (7-(prop-2-en-1-yloxy)-2H-chromen-2-one) belongs to the coumarin family, a class of benzopyrone compounds renowned for their diverse biological activities and applications in fragrances, pharmaceuticals, and as fluorescent probes.[1] The allyloxy substituent at the 7-position imparts unique properties to the coumarin core, influencing its solubility, stability, and reactivity, making a thorough understanding of these characteristics crucial for its effective application.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₃ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| IUPAC Name | 7-(prop-2-en-1-yloxy)-2H-chromen-2-one | [1] |
| CAS Number | 31005-03-5 | [1] |
Solubility Profile of this compound
The solubility of a compound is a critical parameter that dictates its formulation possibilities, bioavailability, and utility in various experimental settings. The solubility of this compound is governed by the interplay between the relatively polar coumarin lactone and the nonpolar allyloxy substituent.
Predicted Solubility in Common Solvents
Based on the general solubility of coumarins and the physicochemical properties of the allyloxy group, an estimated solubility profile for this compound is presented below. It is anticipated that the introduction of the allyl group, as compared to a hydroxyl group in 7-hydroxycoumarin, will increase its lipophilicity and thus its solubility in organic solvents.
Estimated Solubility Profile of this compound:
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly Soluble | The hydrophobic nature of the benzopyrone ring and the allyloxy group limits aqueous solubility. |
| Ethanol | Soluble | The hydroxyl group of ethanol can interact with the lactone carbonyl, while its ethyl chain solvates the nonpolar regions. |
| Methanol | Soluble | Similar to ethanol, methanol is a good solvent for many coumarin derivatives. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetonitrile | Soluble | A polar aprotic solvent that is a good choice for dissolving moderately polar compounds. |
| Chloroform | Soluble | A nonpolar organic solvent that should effectively solvate the lipophilic this compound. |
| Phosphate Buffer (pH 7.4) | Very Slightly Soluble | Limited aqueous solubility is expected, with minimal impact from pH in the physiological range due to the absence of easily ionizable groups. |
Experimental Protocol for Determining Equilibrium Solubility
To obtain precise solubility data, the following shake-flask method is recommended. This protocol is a self-validating system as it ensures that equilibrium is reached.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, phosphate buffer pH 7.4).
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectroscopy or a stability-indicating HPLC method (as described in Section 4), to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Caption: Workflow for the experimental determination of equilibrium solubility.
Stability Profile and Forced Degradation Studies
Understanding the stability of this compound under various stress conditions is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify likely degradation products and to develop a stability-indicating analytical method.
Predicted Degradation Pathways
The chemical structure of this compound features two primary sites susceptible to degradation: the lactone ring of the coumarin core and the allyloxy ether linkage.
-
Hydrolytic Degradation:
-
Acidic Conditions: Acid-catalyzed hydrolysis is likely to proceed via protonation of the ether oxygen, followed by nucleophilic attack of water, leading to the cleavage of the allyl ether bond to yield 7-hydroxycoumarin and allyl alcohol. The lactone ring is generally stable to acid hydrolysis.
-
Basic Conditions: Base-catalyzed hydrolysis will primarily target the lactone ring, leading to ring-opening and the formation of a coumarinic acid salt, which can then be further degraded. The ether linkage is relatively stable under basic conditions.
-
Caption: Predicted hydrolytic degradation of this compound.
-
Oxidative Degradation: The allylic double bond is susceptible to oxidation, potentially leading to the formation of an epoxide, diol, or cleavage products. The aromatic ring can also undergo oxidation under strong oxidative conditions.
-
Photolytic Degradation: Coumarins are known to undergo photodimerization upon exposure to UV light.[2] The specific photodegradation pathway for this compound would need to be experimentally determined.
Experimental Protocol for Forced Degradation Studies
This protocol is designed to intentionally degrade the sample to an extent of 5-20%, which is ideal for the development of a stability-indicating method.
Step-by-Step Protocol:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug and a solution of the drug to dry heat (e.g., 105 °C).
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base-stressed samples, neutralize them before analysis.
-
Analysis: Analyze the stressed samples using a suitable analytical method, such as the HPLC method described below, to assess the extent of degradation and the formation of degradation products.
Stability-Indicating HPLC Method Development
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products.
Proposed HPLC Method Parameters
The following parameters provide a robust starting point for method development.
| Parameter | Proposed Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and neutral compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient Elution | Start with a lower percentage of Mobile Phase B and gradually increase. | To effectively separate the nonpolar parent compound from potentially more polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection Wavelength | ~320 nm | The characteristic absorbance maximum for the coumarin chromophore. |
| Injection Volume | 10 µL | A standard injection volume. |
Method Validation Protocol
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
Validation Parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing stressed samples and ensuring that the peak for this compound is pure and well-resolved from any degradation product peaks.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known concentrations of the analyte.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Caption: Workflow for the validation of a stability-indicating HPLC method.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While direct experimental data is limited, the principles and protocols outlined herein offer a solid foundation for researchers to conduct their own investigations. The provided methodologies for solubility determination, forced degradation studies, and the development and validation of a stability-indicating HPLC method are designed to be robust and reliable, empowering scientists to confidently advance their work with this versatile coumarin derivative.
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An In-Depth Technical Guide to the Photophysical Properties of 7-Allyloxycoumarin
Abstract
7-Allyloxycoumarin is a versatile fluorescent molecule belonging to the coumarin family, a class of compounds renowned for their strong fluorescence and utility as optical brighteners, laser dyes, and biological probes.[1] The defining feature of this compound is the allyl ether linkage at the 7-position of the coumarin core, which not only modulates its electronic properties but also serves as a functional handle for advanced applications, most notably as a photoremovable protecting group. This guide provides a comprehensive overview of the synthesis, core photophysical properties, environmental sensitivities, and key applications of this compound, grounded in established experimental protocols and causality-driven explanations to support researchers in leveraging this compound's unique characteristics.
Introduction and Molecular Overview
Coumarins are a prominent class of benzopyrone scaffolds that typically exhibit strong fluorescence in the blue-green region of the visible spectrum.[1] Their photophysical behavior is primarily governed by an intramolecular charge transfer (ICT) mechanism from the electron-donating group at the 7-position to the electron-withdrawing lactone carbonyl group. In this compound (C₁₂H₁₀O₃, Molar Mass: 202.21 g/mol ), the ether-linked allyl group serves as a moderate electron-donating substituent, influencing the molecule's absorption and emission profile.[2]
The true utility of the allyl group, however, lies in its capacity for chemical cleavage. This makes this compound a valuable precursor and a functional tool in its own right for applications requiring controlled release of molecules through light induction. This guide will delve into these properties, providing both the fundamental data and the practical methodologies required for its effective use in a research setting.
Synthesis and Characterization
The most common and straightforward synthesis of this compound is achieved via a Williamson ether synthesis. This reaction involves the alkylation of the hydroxyl group of 7-hydroxycoumarin (umbelliferone) with an allyl halide, such as allyl bromide.
Synthetic Rationale: The choice of a Williamson ether synthesis is based on its high efficiency and the ready availability of the starting materials. 7-hydroxycoumarin is a common coumarin derivative that can be synthesized via the Pechmann condensation of resorcinol and ethyl acetoacetate.[3] The reaction with allyl bromide proceeds readily under basic conditions, where a weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide that subsequently attacks the allyl bromide. Acetone is a common solvent choice due to its polarity and appropriate boiling point for refluxing the reaction.[4]
A typical synthetic protocol is as follows:
-
7-Hydroxycoumarin is dissolved in acetone.
-
Anhydrous potassium carbonate is added as a base.
-
Allyl bromide is added to the mixture.
-
The mixture is refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[4]
-
After cooling, the inorganic salts are filtered off, and the solvent is removed in vacuo to yield the crude product.[4]
-
The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.
Core Photophysical Properties
The photophysical behavior of this compound is dictated by the π-π* electronic transition characteristic of the coumarin scaffold. The absorption of a UV photon promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation from this excited state (S₁) back to the ground state (S₀) results in the emission of a fluorescent photon.
The key photophysical parameters for this compound in a standard solvent such as ethanol are summarized below. It is important to note that these values can vary slightly depending on the specific experimental conditions and purity of the compound. The data presented are representative values compiled from the literature for related 7-alkoxy and 7-hydroxycoumarins, which serve as a close proxy.
Table 1: Representative Photophysical Properties of 7-Substituted Coumarins
| Parameter | Typical Value | Significance |
|---|---|---|
| Absorption Maximum (λ_abs) | ~320-326 nm | Wavelength of maximum photon absorption. Governed by the S₀ → S₁ transition energy.[5] |
| Molar Extinction Coefficient (ε) | ~15,000 - 17,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at λ_abs.[5] |
| Emission Maximum (λ_em) | ~385-390 nm | Wavelength of maximum fluorescence intensity. |
| Stokes Shift | ~60-70 nm | The difference between λ_em and λ_abs. Indicates energy loss in the excited state before emission. |
| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.3 | The ratio of photons emitted to photons absorbed. A measure of fluorescence efficiency.[6] |
| Fluorescence Lifetime (τ_F) | ~2-4 ns | The average time the molecule spends in the excited state before returning to the ground state.[7][8] |
Environmental Effects on Photophysical Properties: Solvatochromism
The fluorescence of coumarin derivatives is known to be sensitive to the local environment, a phenomenon known as solvatochromism.[9] This sensitivity arises because the excited state of the coumarin molecule is typically more polar than its ground state due to intramolecular charge transfer.
Causality of Solvatochromic Shifts:
-
Ground State: In the ground state, the electron density is more evenly distributed across the molecule.
-
Excited State (S₁): Upon photoexcitation, electron density shifts from the electron-donating 7-allyloxy group towards the electron-withdrawing carbonyl group of the lactone ring. This creates a more polar excited state with a larger dipole moment.[10]
In polar solvents, the solvent molecules will reorient around the excited-state dipole, stabilizing it and lowering its energy level. This stabilization leads to a smaller energy gap for fluorescence emission, resulting in a red-shift (a shift to longer wavelengths) of the emission spectrum.[11] Conversely, in non-polar solvents, this stabilization is minimal, and the emission occurs at shorter wavelengths (blue-shifted). This predictable response to solvent polarity allows this compound to be used as a probe for microenvironmental polarity.[12]
Key Experimental Methodologies
Measurement of Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is one of the most important parameters characterizing a fluorophore. An absolute measurement requires complex instrumentation like an integrating sphere.[13] However, a relative quantum yield can be determined accurately using a comparative method, often called the Williams method, by referencing a well-characterized standard.[14][15]
Protocol Rationale: The comparative method relies on the principle that for optically dilute solutions (Absorbance < 0.1), the integrated fluorescence intensity is directly proportional to the fraction of light absorbed.[16] By comparing the sample to a standard of known quantum yield under identical conditions, the unknown quantum yield can be calculated. Quinine sulfate in 0.5 M H₂SO₄ (Φ_F = 0.54) is a common standard for the UV/blue region.
Step-by-Step Protocol:
-
Prepare Solutions: Prepare a series of dilutions for both the this compound sample and the quinine sulfate standard in their respective solvents. The concentrations should be chosen to yield absorbances between 0.02 and 0.1 at the excitation wavelength.[16]
-
Record Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength (e.g., 320 nm). Ensure the instrument is blanked with the appropriate solvent.[14]
-
Record Emission Spectra: Using a fluorometer, record the corrected fluorescence emission spectrum for each solution. The excitation wavelength must be the same as that used for the absorbance measurements.[17]
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.[14]
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The slope of the resulting straight line is proportional to the quantum yield. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Slope is the gradient from the plot of integrated intensity vs. absorbance.
-
n is the refractive index of the solvent used for the sample and standard.
-
Applications: A Dual-Role Molecule
The unique structure of this compound lends itself to two primary areas of application: as a fluorescent probe and as a photoremovable protecting group (PPG).
Fluorescent Probing
Due to its environmental sensitivity, this compound can be incorporated into larger molecular systems to report on local polarity or binding events. While less fluorescent than its 7-amino or 7-hydroxy counterparts, its stable ether linkage prevents the pH-dependent spectral changes that can complicate assays using 7-hydroxycoumarin, which can be deprotonated to the highly fluorescent phenolate form.[8]
Photoremovable Protecting Groups (PPGs)
This is arguably the most significant application of this compound and its derivatives. PPGs, also known as "photocages," are chemical moieties that can be cleaved from a substrate molecule upon irradiation with light, thereby releasing the active substrate with high spatiotemporal precision.[18] This technology is invaluable in cell biology and drug delivery for controlling the release of bioactive molecules like neurotransmitters, drugs, or signaling molecules.[19][20][21]
The photocleavage mechanism for coumarin-based ethers involves the absorption of a UV photon, leading to a heterolytic cleavage of the allylic C-O bond. This process releases the substrate (in this case, 7-hydroxycoumarin or umbelliferone) and a reactive allyl cation, which is subsequently quenched by a solvent molecule like water.
Coumarin_Allyl [label=<
];
Photon [label="hν (UV Light)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Products [label=<
+
Allyl Cation
(+ Quenched Product)
7-Hydroxycoumarin (Umbelliferone)
];
Coumarin_Allyl -> Photon [dir=none, style=dashed]; Photon -> Products [label="Photocleavage"]; } Diagram 2: Photocleavage of this compound.
The key advantage of this process is that it converts a moderately fluorescent molecule (this compound) into a highly fluorescent one (the 7-hydroxycoumarin anion at physiological pH), providing a built-in fluorescent reporter system to monitor the release event.
Conclusion
This compound is a compound of significant interest due to its dual functionality. Its inherent fluorescence and sensitivity to solvent polarity make it a useful structural motif for designing environmental probes. More importantly, its role as a photoremovable protecting group provides a powerful tool for researchers in chemistry and biology, enabling the light-mediated release of active molecules with simultaneous fluorescent reporting. A thorough understanding of its photophysical properties, synthetic routes, and the methodologies to characterize them is crucial for its successful implementation in advanced research applications.
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Das, S., et al. (2018). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage ( I – V ) characteristic studies on thin films. ResearchGate. Available at: [Link].
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NIST. (2016). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Retrieved from [Link].
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KláN, P., et al. (2022). Photoremovable Protecting Groups. MDPI. Available at: [Link].
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Al-Shammari, M. B., et al. (2018). Computational Studies Followed by Effect of Solvent Polarity and Salts on HOMO–LUMO Gap of 7-Hydroxy Coumarine Notabally Reflected by Absorption and Emission Spectra. ResearchGate. Available at: [Link].
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Li, H., et al. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 6(100), 98253-98259. Available at: [Link].
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7-allyloxycoumarin chemical and physical properties.
An In-Depth Technical Guide to 7-Allyloxycoumarin: Properties, Synthesis, and Applications
Introduction
Coumarins are a prominent class of benzopyrone compounds, widely recognized for their significant pharmacological and photophysical properties. Found in numerous plants, this heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science. Within this family, this compound, a derivative of the naturally fluorescent 7-hydroxycoumarin (umbelliferone), emerges as a compound of particular interest. Its strategic allyloxy functionalization makes it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its synthesis, reactivity, and critical applications, particularly as a pro-fluorescent probe for enzymatic assays.
Physicochemical and Spectral Properties
The foundational characteristics of this compound dictate its behavior in chemical and biological systems. These properties are summarized below, providing a quantitative basis for its application.
Core Physical and Chemical Data
A consolidation of the key identifiers and physical properties of this compound is presented for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | 7-(prop-2-en-1-yloxy)chromen-2-one | [1] |
| Synonyms | 7-(2-propen-1-yloxy)-2H-1-Benzopyran-2-one | [2] |
| CAS Number | 31005-03-5 | [1] |
| Molecular Formula | C₁₂H₁₀O₃ | [1] |
| Molecular Weight | 202.21 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 230 °C (decomposes, for parent 7-hydroxycoumarin) | [4] |
| Solubility | Soluble in DMSO, Chloroform, Ethanol | [5] |
| XLogP3 | 2.5 | [2] |
Spectral Characteristics
The spectral profile of this compound is fundamental to its primary application as a fluorogenic substrate.
-
UV-Visible Absorption: Like its parent compound, this compound absorbs light in the ultraviolet region. The parent molecule, 7-hydroxycoumarin, exhibits a maximum absorption (λmax) at approximately 320-325 nm.[3][4] The allyloxy substitution does not dramatically shift this absorption band.
-
Fluorescence: this compound itself is weakly fluorescent. Its utility stems from its enzymatic conversion to 7-hydroxycoumarin, which is highly fluorescent.[6][] Upon cleavage of the allyl ether, the resulting 7-hydroxycoumarin exhibits a strong fluorescence emission maximum around 452 nm when excited at approximately 325 nm (in 50% EtOH).[3] This "turn-on" fluorescence is the basis for its use in enzyme assays.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the coumarin backbone protons and the distinct signals of the allyl group, including the vinylic proton and the terminal alkene protons.
-
¹³C NMR: The carbon spectrum shows characteristic peaks for the lactone carbonyl carbon, aromatic carbons, and the carbons of the allyl ether side chain.[8]
-
-
Infrared (IR) Spectroscopy: Key vibrational bands include a strong absorption from the C=O stretch of the lactone ring, C=C stretching from the aromatic and allyl groups, and C-O-C stretching from the ether linkage.
Synthesis and Reactivity
The synthesis of this compound is a straightforward and common laboratory procedure, typically achieved via Williamson ether synthesis.
Experimental Protocol: Synthesis of this compound
This protocol details the O-alkylation of 7-hydroxycoumarin. The underlying principle involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then attacks the electrophilic allyl halide.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask, add 7-hydroxycoumarin (1 equivalent) and a suitable solvent such as acetone or N,N-dimethylformamide (DMF).[9][10]
-
Base Addition: Add a weak base, typically anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents). The use of a weak base is crucial to selectively deprotonate the more acidic phenolic hydroxyl group without promoting side reactions.[10]
-
Initial Stirring: Stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the potassium salt of 7-hydroxycoumarin.
-
Allylation: Add allyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to a moderate temperature (e.g., 50-60 °C or reflux in acetone) and stir for several hours (typically 4-24 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[10]
-
Work-up and Isolation:
-
After cooling, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water to remove any remaining salts, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a fluorogenic substrate for studying drug metabolism and enzyme activity.
Probe for Cytochrome P450 Enzyme Activity
Many drug candidates and xenobiotics are metabolized in the liver by cytochrome P450 (CYP450) enzymes. A common metabolic pathway is O-dealkylation. This compound serves as an excellent substrate for specific CYP450 isoforms.
The enzymatic reaction involves the oxidative cleavage of the allyl ether bond, a process known as O-deallylation. This reaction releases the highly fluorescent metabolite, 7-hydroxycoumarin, and an allyl-derived byproduct.[6] The rate of formation of 7-hydroxycoumarin, which can be easily quantified by fluorescence spectroscopy, is directly proportional to the enzyme's activity. This provides a sensitive and continuous assay for screening potential drug interactions or characterizing enzyme kinetics.[6][11]
Enzymatic Activation and Fluorescence Reporting
Caption: Enzymatic conversion of this compound to a fluorescent product.
Broader Metabolic Studies
Beyond CYP450, this compound can be used to investigate the activity of other O-dealkylating enzymes.[6] The study of how different species or tissues metabolize this compound can provide valuable insights into comparative toxicology and pharmacology.[11][12] The primary metabolite, 7-hydroxycoumarin, is further metabolized via glucuronidation and sulfation, making the system a useful model for studying both Phase I and Phase II metabolic pathways.[12][13]
Safety and Handling
While specific safety data for this compound is limited, data for structurally similar compounds, such as 7-hydroxy-4-methylcoumarin, provide guidance.
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14][15]
-
Precautions for Safe Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, or vapors.[14][16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
Conclusion
This compound is a versatile and indispensable chemical tool. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its function as a reliable pro-fluorescent substrate make it a cornerstone in the fields of drug metabolism, enzyme kinetics, and toxicology. For researchers in these areas, a thorough understanding of this compound's characteristics is essential for designing robust and sensitive assays to advance our understanding of biological systems and accelerate the drug development process.
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Foreword: Beyond the Molecule—The Architectural Imperative in Drug Design
An In-depth Technical Guide to the Crystal Structure of 7-Allyloxycoumarin Derivatives
In the realm of medicinal chemistry, the two-dimensional representation of a molecule is merely the prologue. The true narrative of its biological activity, efficacy, and viability as a therapeutic agent is written in three dimensions. The crystal structure of a compound—the precise, ordered arrangement of its molecules in a solid state—governs its fundamental physicochemical properties, including solubility, stability, and bioavailability. For researchers and drug development professionals, a deep understanding of this molecular architecture is not an academic exercise; it is a critical prerequisite for rational drug design and optimization.
This guide focuses on a particularly compelling class of compounds: this compound derivatives. Coumarins are a well-established class of heterocyclic compounds, renowned for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties[1]. The addition of an allyloxy group at the 7-position introduces a flexible side chain that can significantly influence intermolecular interactions and, consequently, the crystal packing and biological function. This document provides a comprehensive exploration of the methodologies and analytical techniques used to elucidate and understand the crystal structure of these derivatives, grounded in the principles of scientific integrity and field-proven insights.
Part 1: Synthesis of High-Purity this compound Derivatives
The journey to a crystal structure begins with the synthesis of the target molecule. The quality of the final crystal is inextricably linked to the purity of the synthesized compound. A common and efficient route to this compound is the Williamson ether synthesis, starting from the commercially available 7-hydroxycoumarin.
The causality behind this choice is twofold: the phenolic hydroxyl group at the 7-position is sufficiently acidic to be deprotonated by a moderately strong base, and allyl halides are effective electrophiles for the subsequent alkylation.
Experimental Protocol: Synthesis of this compound
-
Deprotonation: Dissolve 7-hydroxycoumarin (1.0 eq) in a suitable polar aprotic solvent, such as acetone or DMF, in a round-bottom flask. Add a base, typically potassium carbonate (K₂CO₃, 1.5 eq), to the solution. The carbonate is a solid base, and its use simplifies the workup procedure as it can be easily filtered off. The reaction is stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide salt.
-
Alkylation: To the stirred suspension, add allyl bromide (1.2 eq) dropwise. The flask is then fitted with a reflux condenser and heated to a gentle reflux (approx. 60-70°C). The reaction progress is monitored by Thin-Layer Chromatography (TLC). The rationale for heating is to increase the reaction rate between the phenoxide nucleophile and the allyl bromide electrophile.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts (K₂CO₃ and KBr byproduct) are removed by filtration. The solvent is then removed from the filtrate under reduced pressure. The resulting crude solid is purified to isolate the this compound. This step is critical, as residual impurities can inhibit crystallization. Column chromatography on silica gel is the preferred method for achieving the high purity (>99%) required for crystallographic studies.[2]
Part 2: The Crystallization Workflow: From Purified Compound to Diffractable Crystal
Crystallization is a process of purification and self-assembly, where molecules transition from the disordered state of a solution to a highly ordered, solid-state lattice.[3] The success of this "art" is predicated on a systematic, scientific approach to manipulating solubility.[3][4] For organic compounds like this compound derivatives, several techniques are effective.[5][6][7]
Core Principle: Achieving Supersaturation Slowly
The fundamental principle of crystallization is to dissolve the compound in a suitable solvent or solvent system and then slowly change the conditions (e.g., temperature, solvent composition) to decrease its solubility, thereby inducing the formation of a supersaturated solution from which crystals can nucleate and grow.[3] Slow cooling or slow evaporation is paramount, as it allows molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered crystal lattice, excluding impurities.[3][6]
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: The choice of solvent is the most critical variable.[7] An ideal solvent will dissolve the compound moderately at room temperature. Highly soluble compounds may require a solvent/anti-solvent system. For this compound derivatives, solvents like ethanol, ethyl acetate, or dichloromethane are good starting points.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. This is achieved by adding small portions of the solvent to a known mass of the compound until it just dissolves.
-
Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This step removes any microscopic particulate matter that could act as unwanted nucleation sites, leading to the formation of many small, poorly-formed crystals.
-
Crystal Growth: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. Do not disturb the vial during the growth period.[7] Patience is key; high-quality crystals often take time to form.
Workflow for Single Crystal Growth
Caption: From synthesis to a single crystal ready for analysis.
Part 3: Deciphering the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystal. It relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which is directly related to the arrangement of atoms in the unit cell.
SC-XRD Experimental Workflow
Caption: The experimental and computational workflow for SC-XRD.
Part 4: Analysis of the Crystal Structure
The output of a successful SC-XRD experiment is a detailed model of the molecular arrangement. Analysis focuses on both intramolecular features (bond lengths, angles) and, more critically, the intermolecular interactions that define the crystal packing.
Crystallographic Data Summary
The following table summarizes expected crystallographic data for a hypothetical this compound derivative, based on published data for similar coumarin structures.[8][9][10]
| Parameter | Expected Value / Description | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, P-1 | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | 5-15 Å | Dimensions of the unit cell edges. |
| α, β, γ (°) | α=γ=90°, β≈90-110° (Monoclinic) | Angles between the unit cell axes. |
| Volume (ų) | 500-1500 ų | The volume of a single unit cell. |
| Z | 2 or 4 | The number of molecules per unit cell. |
| R-factor (R1) | < 0.05 (5%) | A measure of the agreement between the crystallographic model and the data. |
Intermolecular Interactions: The Glue of the Crystal
The crystal packing of coumarin derivatives is typically dominated by a network of weak intermolecular interactions. The allyloxy group introduces additional possibilities for these interactions compared to simpler alkoxy chains.
-
C–H···O Hydrogen Bonds: These are ubiquitous in coumarin structures, where acidic aromatic C-H or allylic C-H groups act as donors to the carbonyl or ether oxygen atoms of neighboring molecules, often forming chains or sheets.[8]
-
π···π Stacking: The planar coumarin ring system is electron-deficient, making it prone to stacking interactions with the electron-rich benzene ring of an adjacent molecule. These interactions are crucial for stabilizing the crystal lattice.[11]
-
C–H···π Interactions: The C-H bonds of the allyl group or the coumarin ring can interact with the π-system of a neighboring molecule. It has been observed that a larger contribution of C–H···π interactions can be associated with higher lipophilicity.[8]
Caption: Key intermolecular interactions in coumarin crystals.
Advanced Analysis: Hirshfeld Surface
To visualize and quantify these subtle intermolecular contacts, Hirshfeld surface analysis is an invaluable tool.[1][8][12] This method maps the electron distribution of a molecule within the crystal, providing a visual representation of its interaction "hotspots."
The surface is colored according to a normalized contact distance (d_norm), where:
-
Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.
-
White spots: Show contacts approximately equal to the van der Waals radii.
-
Blue spots: Represent contacts longer than the van der Waals radii.
By decomposing the Hirshfeld surface into 2D "fingerprint plots," we can quantify the percentage contribution of each type of interaction (e.g., H···H, O···H, C···H) to the overall crystal packing.[1] This provides a quantitative basis for comparing the packing motifs of different derivatives and understanding how substitutions influence the supramolecular assembly.
Part 5: The Bridge Between Structure and Function
The detailed structural knowledge gained from SC-XRD and Hirshfeld analysis is not an end in itself. It provides a powerful foundation for understanding and predicting a molecule's behavior.
-
Polymorphism: A compound's ability to crystallize in multiple forms (polymorphs) with different packing arrangements can drastically alter its properties. A comprehensive crystallographic study is essential to identify and characterize potential polymorphs, which is a critical step in pharmaceutical development.[4]
-
Solubility and Dissolution Rate: The strength of the intermolecular interactions in the crystal lattice directly impacts the energy required to break it apart, which in turn affects solubility and dissolution rate—key determinants of a drug's bioavailability.
-
Structure-Activity Relationship (SAR): Crystal structures provide precise information on the conformation of the molecule and the orientation of its functional groups. By co-crystallizing a derivative with its biological target (e.g., an enzyme), we can visualize the specific interactions responsible for its activity, enabling the rational design of more potent and selective analogs.[13]
Conclusion
The crystallographic analysis of this compound derivatives is a multi-step, integrative process that begins with high-purity synthesis and culminates in a profound understanding of molecular architecture. By combining meticulous experimental protocols for synthesis and crystallization with the powerful analytical capabilities of single-crystal X-ray diffraction and Hirshfeld surface analysis, researchers can build a detailed, three-dimensional picture of these promising molecules. This structural insight is fundamental to elucidating structure-property relationships, controlling solid-state properties, and ultimately, accelerating the journey from a promising compound to a viable therapeutic agent.
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An In-Depth Technical Guide to the Theoretical Analysis of 7-Allyloxycoumarin's Electronic Structure
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 7-allyloxycoumarin, a derivative of the versatile coumarin scaffold. Aimed at researchers, computational chemists, and drug development professionals, this document outlines the core principles and practical workflows for elucidating the electronic and photophysical properties of this molecule using modern computational techniques. We delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict molecular geometries, frontier molecular orbital energies, electronic absorption spectra, and the influence of solvent environments. By synthesizing established methodologies from studies on analogous coumarin derivatives, this guide offers a robust, step-by-step protocol for generating reliable theoretical data, interpreting the results in the context of molecular reactivity and optical behavior, and ultimately guiding the rational design of novel functional molecules.
Introduction to this compound and the Role of Theoretical Chemistry
The coumarin core, a benzopyrone structure, is a privileged scaffold in medicinal chemistry and materials science, renowned for its wide range of biological activities and potent fluorescence properties.[1] The functionalization of the coumarin ring system allows for the fine-tuning of these characteristics. The substituent at the 7-position is particularly influential, as it can effectively modulate the intramolecular charge transfer (ICT) character of the molecule, thereby altering its photophysical and electronic properties.[2][3]
This compound (Figure 1) features an electron-donating alkoxy group at this critical position. The allyloxy moiety enhances the electron density of the aromatic system and influences the molecule's overall polarity and reactivity. Understanding the electronic structure of this compound at a quantum mechanical level is paramount for predicting its behavior and for its rational application in fields such as:
-
Drug Development: The electronic properties, such as the distribution of charge and the energies of frontier molecular orbitals, are key determinants of a molecule's ability to interact with biological targets.[4]
-
Fluorescent Probes: The design of sensitive and specific fluorescent sensors relies on a deep understanding of the relationship between molecular structure and absorption/emission properties.
-
Organic Electronics: For applications in devices like dye-sensitized solar cells (DSSCs), the alignment of molecular energy levels is a critical parameter that can be predicted computationally.[5][6]
Theoretical studies, primarily employing Density Functional Theory (DFT), provide a powerful and cost-effective means to gain profound insights into these properties before committing to laborious and expensive synthesis and experimental validation.[7]
Caption: The molecular structure of this compound.[8]
Foundational Principles of Computational Analysis
A successful theoretical investigation of this compound hinges on the correct application of established quantum chemical methods.
Density Functional Theory (DFT)
DFT is the workhorse of modern computational chemistry for medium to large-sized organic molecules. It offers an excellent balance of computational cost and accuracy by calculating the electronic energy and properties from the molecule's electron density. The choice of a specific functional and basis set is critical for obtaining reliable results. For coumarin systems, hybrid functionals like B3LYP have shown good agreement with experimental data for ground-state properties.[9]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.[10]
-
HOMO Energy (E_HOMO): Correlates with the ability to donate an electron. A higher E_HOMO suggests a better electron donor.
-
LUMO Energy (E_LUMO): Correlates with the ability to accept an electron. A lower E_LUMO suggests a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): This energy difference is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies a more reactive molecule and corresponds to a lower energy electronic transition, shifting the absorption spectrum to longer wavelengths.[11]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electrostatic potential projected onto the molecule's electron density surface. It provides a powerful visual tool for identifying the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule, thereby predicting sites for intermolecular interactions.[12]
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the excited-state properties, such as UV-Vis absorption, TD-DFT is the standard method. It calculates the vertical excitation energies and oscillator strengths of electronic transitions.[13][14] This allows for the direct simulation of the electronic absorption spectrum, which can be compared with experimental data to validate the computational approach. The choice of functional can be more sensitive for TD-DFT, with range-separated functionals like CAM-B3LYP sometimes offering improved accuracy for charge-transfer excitations.[7]
Methodological Workflow: A Step-by-Step Protocol
This section provides a detailed, self-validating protocol for conducting a thorough theoretical analysis of this compound.
Caption: Computational workflow for analyzing this compound.
Protocol 1: Geometry Optimization and Frequency Analysis
-
Construct the Molecule: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Select Method and Basis Set: Choose a reliable DFT functional and basis set. A common and well-validated choice for coumarins is the B3LYP functional with the 6-311++G(d,p) basis set .[15] The ++ indicates the inclusion of diffuse functions, important for describing non-covalent interactions, and (d,p) denotes polarization functions for improved accuracy.
-
Set Up the Calculation: In a computational chemistry package (e.g., Gaussian), specify the Opt (optimization) and Freq (frequency) keywords.
-
Execute and Validate: Run the calculation. The optimization will converge on a minimum energy structure. The frequency calculation serves a dual purpose:
-
Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Thermodynamics: It provides zero-point vibrational energy and other thermodynamic data.
-
Protocol 2: Ground-State Electronic Structure Analysis
-
Use Optimized Geometry: Perform a single-point energy calculation on the optimized structure from Protocol 1 using the same functional and basis set.
-
Generate Orbitals: Request the generation of molecular orbitals. The output will provide the energies of the HOMO and LUMO. Visualize these orbitals to understand their spatial distribution. Typically, the HOMO will be localized on the electron-rich coumarin ring system, while the LUMO will be distributed across the π-conjugated system.
-
Calculate MEP: Generate the Molecular Electrostatic Potential map. This will reveal the negative potential around the carbonyl oxygen and the ether oxygen, identifying them as likely sites for electrophilic attack or hydrogen bonding.
Protocol 3: Simulating the UV-Vis Absorption Spectrum
-
Choose Solvation Model: The photophysical properties of coumarins are often highly sensitive to the solvent environment.[2][16] An implicit solvation model, such as the Polarizable Continuum Model (PCM) , is essential for obtaining meaningful results. Specify the solvent of interest (e.g., ethanol, cyclohexane).
-
Set Up TD-DFT Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation. A typical keyword would be TD(NStates=10, Singlets), requesting the calculation of the first 10 singlet excited states. The B3LYP functional is often adequate, though CAM-B3LYP can be tested for comparison, especially if charge-transfer states are expected.[7][13]
-
Analyze the Output: The calculation will yield a list of electronic transitions with their corresponding excitation energies (in eV or nm) and oscillator strengths (f). The transitions with the highest oscillator strengths correspond to the most intense peaks in the UV-Vis spectrum. The lowest energy transition with a high oscillator strength is typically the HOMO -> LUMO transition (π -> π*) and corresponds to the maximum absorption wavelength (λ_max).
Interpreting the Electronic Structure of this compound
Based on extensive literature on similar 7-alkoxycoumarins, we can anticipate the following results from the theoretical workflow.[17][18]
Frontier Molecular Orbitals and Reactivity
The allyloxy group acts as an electron-donating group, which is expected to raise the energy of the HOMO compared to unsubstituted coumarin, making the molecule more susceptible to oxidation. The HOMO-LUMO gap is a key parameter for predicting electronic transitions and overall reactivity.
Table 1: Representative Theoretical Electronic Properties for 7-Substituted Coumarins (Note: These are typical values derived from literature on similar compounds and serve as a predictive baseline for this compound.)[11]
| Parameter | Predicted Energy Range (eV) | Description |
| E_HOMO | -6.2 to -6.8 | Highest Occupied Molecular Orbital energy; indicates electron-donating ability. |
| E_LUMO | -1.8 to -2.4 | Lowest Unoccupied Molecular Orbital energy; indicates electron-accepting ability. |
| HOMO-LUMO Gap | 4.0 to 4.6 | Energy difference; relates to chemical reactivity and the energy of the first electronic transition. |
Electronic Transitions and Solvatochromism
The primary absorption band in the near-UV region for this compound will be dominated by a π -> π* transition, corresponding largely to the HOMO -> LUMO excitation. TD-DFT calculations are expected to predict this absorption maximum (λ_max) with good accuracy, typically within 10-20 nm of the experimental value.[13]
A key phenomenon in 7-substituted coumarins is solvatochromism —the change in absorption or emission color with solvent polarity.[19][20] This is often due to an increase in the molecular dipole moment upon electronic excitation, indicating a degree of Intramolecular Charge Transfer (ICT).
Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.
In polar solvents, the more polar excited state is stabilized more than the ground state, leading to a smaller energy gap for fluorescence emission. This results in a bathochromic (red) shift in the emission spectrum, a hallmark of ICT in coumarin dyes.[2][16] The PCM solvation model in TD-DFT calculations can effectively capture this trend.
Conclusion and Future Directions
The theoretical framework presented in this guide provides a robust and reliable pathway for investigating the electronic structure of this compound. By leveraging DFT and TD-DFT, researchers can obtain detailed insights into the molecule's ground and excited-state properties, including its reactivity, stability, and spectroscopic behavior. These computational predictions are invaluable for understanding the fundamental principles that govern the molecule's function and for guiding the design of new coumarin derivatives with tailored properties for applications in medicine and materials science.
Future theoretical studies could expand upon this foundation by:
-
Simulating Emission Spectra: Performing geometry optimization of the first excited state (S1) to calculate fluorescence energies.
-
Investigating Reaction Mechanisms: Using DFT to model potential metabolic pathways or chemical reactions involving the allyloxy group.
-
Explicit Solvation: Employing hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models to study specific solute-solvent interactions, such as hydrogen bonding, in greater detail.[13]
References
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Bhagwat, A. A., & Sekar, N. (2019). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. Journal of Fluorescence, 29(1), 121–135. [Link]
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ResearchGate. (n.d.). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies | Request PDF. Retrieved from [Link]
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da Silva, G. F., et al. (2023). TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets, and Solvation Conditions. ACS Omega. [Link]
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de Angelis, F., et al. (2013). Density Functional Theory (DFT) Study of Coumarin-based Dyes Adsorbed on TiO2 Nanoclusters—Applications to Dye-Sensitized Solar Cells. Energy & Environmental Science, 6(6), 2372-2392. [Link]
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Pastore, M., et al. (2010). Coumarin derivatives for dye sensitized solar cells: a TD-DFT study. Physical Chemistry Chemical Physics, 12(34), 9889-9898. [Link]
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Kundu, S., et al. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemical & Photobiological Sciences, 13(8), 1137-1149. [Link]
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Li, Y., et al. (2017). Synthesis and a TD-DFT study of a series of novel 3-imidazolyl-substituted coumarin molecules with large Stokes shifts. New Journal of Chemistry, 41(20), 11755-11762. [Link]
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Das, S., et al. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Advances, 11(17), 10134-10145. [Link]
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Gawad, S. A., & Sakr, M. A. (2022). Spectroscopic, NBO, DFT, and TD-DFT investigation of 7-(Dimethylamino)-4-(Trifluoromethyl)Coumarin (C152). Molecular Crystals and Liquid Crystals, 754(1), 1-18. [Link]
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ResearchGate. (n.d.). Solvent Effects on the Solvatochromism of 7-Aminocoumarin Derivatives in Neat and Binary Solvent Mixtures: Correlation of the Electronic Transition Energies with the Solvent Polarity Parameters. Retrieved from [Link]
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Das, S., et al. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Advances, 11(17), 10134-10145. [Link]
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MacFarlane, A. J., et al. (2018). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C, 122(12), 6431-6441. [Link]
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ResearchGate. (n.d.). Electronic Structure, Reactivity, and Intermolecular Interaction Studies on a Coumarin Derivative via DFT and Hirshfeld Surface Analysis. Retrieved from [Link]
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Auctores. (n.d.). Geometric structure and electronic properties of the fluorinated 7-hydroxycoumarin derivative molecule with anti-inflammatory effect: Homo-Lumo, MEP. Retrieved from [Link]
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ResearchGate. (n.d.). Theoretical and computational study on electronic effect caused by electron withdrawing /electron-donating groups upon the coumarin thiourea derivatives | Request PDF. Retrieved from [Link]
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Odame, F., et al. (2025). Crystal Structures, Computational Studies, and Hirshfeld Surface Analysis on 7-Hydroxy-4-Methyl-2H-Chromen-2-One and 7-Hydroxy-4-Methyl-8-Nitro-2H-Chromen-2-One. European Journal of Chemistry, 16, 275-286. [Link]
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ResearchGate. (n.d.). Computational Study of The Effect of Structure on Antioxidant Activity and Drug Score of Coumarin Derivatives. Retrieved from [Link]
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Waxman, D. J., & Chang, T. K. H. (2006). Spectrofluorometric analysis of CYP2A6-catalyzed coumarin 7-hydroxylation. Methods in Molecular Biology, 320, 91-96. [Link]
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ResearchGate. (n.d.). Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. Retrieved from [Link]
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Nchouwet, V., et al. (2018). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Chemistry, 8(2), 29-41. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 327169, this compound. Retrieved from [Link].
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ResearchGate. (n.d.). Computational Studies Followed by Effect of Solvent Polarity and Salts on HOMO–LUMO Gap of 7-Hydroxy Coumarine Notabally Reflected by Absorption and Emission Spectra | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and fluorescence properties of 7-hydroxy-3-(2-pyridyl)coumarin derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural, vibrational and electronic spectroscopic study of 6-hydroxycoumarin using experimental and theoretical methods | Request PDF. Retrieved from [Link]
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Exploring the Bio-Frontiers: A Technical Guide to the Biological Activity of Novel 7-Allyloxycoumarin Derivatives
Introduction: The Coumarin Scaffold - A Privileged Structure in Medicinal Chemistry
Coumarins, a class of benzopyran-2-one compounds, are ubiquitous in the plant kingdom and have long been a focal point of medicinal chemistry research. Their inherent structural features and diverse pharmacological activities have established them as a "privileged scaffold" in drug discovery. The versatility of the coumarin nucleus allows for a wide array of structural modifications, leading to the synthesis of derivatives with enhanced and often highly specific biological activities. Among these, substitutions at the 7-position have proven to be particularly fruitful in modulating their therapeutic potential. This guide will delve into the burgeoning field of novel 7-allyloxycoumarin derivatives, exploring their synthesis, multifaceted biological activities, and the underlying molecular mechanisms.
The Strategic Importance of the 7-Allyloxy Moiety: A Gateway to Novel Bioactivity
The introduction of an allyloxy group at the 7-position of the coumarin ring is a strategic synthetic maneuver that not only influences the physicochemical properties of the parent molecule but also opens up avenues for further structural diversification. The allyloxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability. Furthermore, the terminal double bond of the allyl group is a reactive handle for a variety of chemical transformations, including the famed Claisen rearrangement, which can lead to the formation of new carbon-carbon bonds and the generation of structurally complex and biologically active molecules.
Part 1: Synthesis and Characterization of this compound Derivatives
The synthesis of this compound derivatives typically commences with the readily available 7-hydroxycoumarin scaffold. The Pechmann condensation is a classical and efficient method for the synthesis of the initial 7-hydroxycoumarin core, often starting from resorcinol and a β-ketoester.
General Synthetic Pathway:
The primary route to 7-allyloxycoumarins involves the Williamson ether synthesis, a robust and widely used method for forming ethers.
Characterization: The synthesized derivatives are rigorously characterized using a suite of spectroscopic techniques to confirm their structure and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise arrangement of atoms within the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
Part 2: The Spectrum of Biological Activity
The introduction of the 7-allyloxy group imparts a unique pharmacological profile to the coumarin scaffold, leading to a range of biological activities with significant therapeutic potential.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Coumarin derivatives have demonstrated significant potential as anticancer agents, and 7-allyloxy derivatives are emerging as promising candidates in this arena.[1] Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer.
2.1.1 Inhibition of Angiogenesis:
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some 7-alkoxycoumarin derivatives have been shown to inhibit angiogenesis, effectively starving the tumor of essential nutrients and oxygen.
2.1.2 Induction of Apoptosis:
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Several coumarin derivatives have been shown to induce apoptosis in various cancer cell lines.[2] This is often achieved through the modulation of key regulatory proteins in the apoptotic cascade.
2.1.3 Cytotoxicity Against Cancer Cell Lines:
The anticancer potential of novel this compound derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM) of Novel this compound Derivatives
| Compound | Derivative | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| 1a | This compound | >100 | >100 | >100 |
| 1b | 7-allyloxy-4-methylcoumarin | 45.2 | 62.8 | 55.1 |
| 1c | 7-allyloxy-4-phenylcoumarin | 21.5 | 33.7 | 28.9 |
| 1d | 7-(2-methylallyloxy)coumarin | 38.9 | 51.2 | 44.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values would need to be determined experimentally.
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Coumarins have well-documented anti-inflammatory properties, and 7-allyloxy derivatives are being explored for their potential in this area.[3][4]
2.2.1 Inhibition of the NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[3] It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Several 7-substituted coumarin derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Antimicrobial and Antioxidant Activities: A Dual Defense
In addition to their anticancer and anti-inflammatory properties, this compound derivatives are also being investigated for their potential as antimicrobial and antioxidant agents.
2.3.1 Antimicrobial Spectrum:
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Coumarins have shown activity against a range of bacteria and fungi.[5][6] The lipophilic nature of the 7-allyloxy group may enhance the ability of these derivatives to penetrate microbial cell membranes.
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Novel this compound Derivatives
| Compound | Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 1a | This compound | >256 | >256 | >256 |
| 1b | 7-allyloxy-4-methylcoumarin | 128 | 256 | 128 |
| 1c | 7-allyloxy-4-phenylcoumarin | 64 | 128 | 64 |
| 1d | 7-(2-methylallyloxy)coumarin | 128 | 256 | 128 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values would need to be determined experimentally.
2.3.2 Antioxidant Capacity:
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a variety of diseases. Many coumarin derivatives possess antioxidant properties, and the 7-allyloxy moiety may contribute to this activity.[7]
Part 3: Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.
In Vitro Cytotoxicity: MTT Assay Protocol
This protocol outlines the steps for determining the cytotoxic effects of novel this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Sources
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Methodological & Application
7-Allyloxycoumarin as a Fluorogenic Probe for Cytochrome P450 Enzyme Activity
An Application Note and Protocol Guide for Researchers
Abstract: This document provides a comprehensive guide for the utilization of 7-allyloxycoumarin as a pro-fluorescent substrate for the kinetic analysis of cytochrome P450 (CYP) enzyme activity. We delve into the underlying biochemical principles, provide detailed, validated protocols for microsomal preparation and enzymatic assays, and offer insights into data analysis and experimental optimization. This guide is intended for researchers in drug metabolism, toxicology, and related fields who require a sensitive and reliable method for characterizing CYP enzyme function.
Introduction: The Need for Sensitive Enzyme Probes
The study of xenobiotic-metabolizing enzymes, particularly the cytochrome P450 superfamily, is fundamental to drug development and toxicology.[1] These enzymes play a critical role in the metabolism of a vast array of compounds, and their activity can significantly influence drug efficacy and toxicity.[1][2] Consequently, robust and sensitive methods for quantifying their activity are essential. Small-molecule fluorescent probes have emerged as invaluable tools in this regard, offering high sensitivity, real-time detection, and adaptability to high-throughput screening formats.[3][4][5]
Coumarin derivatives are a well-established class of fluorophores, prized for their favorable photophysical properties, chemical stability, and the ease with which their skeletons can be modified.[3][6] this compound is a non-fluorescent derivative that, upon enzymatic action, is converted into a highly fluorescent product. This "turn-on" mechanism provides a high signal-to-noise ratio, making it an excellent choice for kinetic enzyme assays.
Principle of the Assay: From Non-Fluorescent to Fluorescent
The core of this assay lies in the enzymatic O-dealkylation of this compound. This reaction is primarily catalyzed by certain cytochrome P450 isoforms, which are monooxygenases that utilize NADPH as a reducing equivalent.[7][8]
In this process, the enzyme hydroxylates the carbon atom adjacent to the ether oxygen of the allyl group.[7] This creates an unstable hemiacetal intermediate, which then non-enzymatically decomposes to yield acrolein and the highly fluorescent product, 7-hydroxycoumarin (also known as umbelliferone).[7] The intensity of the fluorescence emitted by 7-hydroxycoumarin is directly proportional to the rate of the enzymatic reaction.
The enzymatic conversion is depicted below:
Caption: Enzymatic conversion of this compound to 7-hydroxycoumarin.
Physicochemical and Spectral Properties
A clear understanding of the substrate and product properties is critical for assay design.
| Property | This compound (Substrate)[9] | 7-Hydroxycoumarin (Product) |
| IUPAC Name | 7-(prop-2-en-1-yloxy)chromen-2-one | 7-hydroxychromen-2-one |
| Molecular Formula | C₁₂H₁₀O₃ | C₉H₆O₃ |
| Molecular Weight | 202.21 g/mol | 162.14 g/mol |
| Appearance | White to off-white solid | White to yellowish crystalline powder |
| Fluorescence | Negligible | Intense blue fluorescence in aqueous solution |
| Excitation Maximum | N/A | ~360-405 nm (pH dependent)[10][11] |
| Emission Maximum | N/A | ~450-460 nm (pH dependent)[10][12][13] |
Detailed Experimental Protocols
Protocol 1: Preparation of Liver Microsomes
Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum when cells are homogenized. They are a rich source of cytochrome P450 enzymes.[14]
Rationale: This protocol isolates the microsomal fraction from other cellular components, providing a concentrated source of CYP enzymes for the in vitro assay. Multiple centrifugation steps are used to sequentially remove larger organelles and debris.[14][15]
Materials:
-
Fresh or frozen liver tissue
-
Homogenization Buffer: 1.15% KCl, 10 mM Potassium Phosphate, pH 7.4
-
Resuspension Buffer: 125 mM KCl, 10 mM Potassium Phosphate, pH 7.4
-
Dounce or Potter-Elvehjem homogenizer
-
Refrigerated centrifuge capable of 100,000 x g
Procedure:
-
Weigh the liver tissue and mince it finely on an ice-cold surface.
-
Add 3-4 volumes of ice-cold Homogenization Buffer per gram of tissue.
-
Homogenize the tissue on ice with 5-10 strokes of the homogenizer.
-
Transfer the homogenate to centrifuge tubes and centrifuge at 9,000-10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.[1]
-
Carefully collect the supernatant (the post-mitochondrial fraction) and transfer it to ultracentrifuge tubes.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.[14]
-
Discard the supernatant (the cytosol). Resuspend the microsomal pellet in ice-cold Resuspension Buffer.
-
Repeat the centrifugation at 100,000 x g for 60 minutes to wash the microsomes.[14]
-
Discard the supernatant and resuspend the final microsomal pellet in a minimal volume of Resuspension Buffer (e.g., 1 mL per gram of initial liver tissue).
-
Determine the total protein concentration using a standard method (e.g., Lowry or Bradford assay).
-
Aliquot the microsomal suspension and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: CYP Enzyme Activity Assay
Rationale: This protocol outlines a kinetic assay to measure the rate of 7-hydroxycoumarin formation. The reaction is initiated by adding an NADPH-generating system, which provides the necessary reducing equivalents for the CYP catalytic cycle. The reaction is stopped, and the pH is raised to enhance the fluorescence of the 7-hydroxycoumarin product.
Workflow Diagram:
Caption: General workflow for the this compound enzyme assay.
Materials:
-
Prepared liver microsomes
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
NADPH-generating system:
-
NADP⁺ (10 mM)
-
Glucose-6-phosphate (100 mM)
-
Glucose-6-phosphate dehydrogenase (10 U/mL)
-
-
7-Hydroxycoumarin standard (for standard curve, e.g., 1 mM in DMSO)
-
Stop Solution: 1 M Tris-Base or 0.1 M NaOH
-
96-well black fluorescence microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Standard Curve: Prepare a series of dilutions of the 7-hydroxycoumarin standard in Assay Buffer (e.g., ranging from 0 to 10 µM). Add the Stop Solution to each standard. This is crucial as the fluorescence of 7-hydroxycoumarin is pH-dependent.
-
Reaction Setup: In a 96-well plate, prepare the following reaction mixtures (final volume 200 µL):
-
Test Wells: x µL Assay Buffer, 20-50 µg microsomal protein, this compound (e.g., final concentration of 50 µM).
-
Negative Control Wells (No NADPH): Same as Test Wells, but add water instead of the NADPH-generating system. This accounts for any non-enzymatic substrate degradation.
-
Blank Wells (No Enzyme): Same as Test Wells, but add buffer instead of microsomes. This accounts for background fluorescence.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to bring all components to the reaction temperature.
-
Initiation: Start the reaction by adding 20 µL of the NADPH-generating system to the Test and Blank wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). Ensure the reaction is in the linear range with respect to time and protein concentration.
-
Termination: Stop the reaction by adding 50 µL of Stop Solution to all wells.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader with excitation set to ~390 nm and emission to ~460 nm. Optimize these wavelengths for your specific instrument.
Data Analysis and Interpretation
-
Standard Curve: Plot the fluorescence intensity of the 7-hydroxycoumarin standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Product Concentration: Subtract the average fluorescence of the blank wells from all other readings. Use the standard curve equation to calculate the concentration of 7-hydroxycoumarin formed in each well.
-
Calculate Enzyme Activity: Use the following formula:
Activity (pmol/min/mg) = [ ( [Product] (µM) * Reaction Volume (µL) ) / ( Incubation Time (min) * Protein Amount (mg) ) ] * 1000
(Conversion factor of 1000 is to convert µmol to pmol)
Troubleshooting and Assay Validation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | Substrate impurity; Contaminated reagents; Autofluorescence from plate or media. | Run a substrate-only blank; Use high-purity reagents; Use non-fluorescent black plates. |
| Low Signal | Low enzyme activity; Inactive NADPH system; Incorrect wavelengths. | Increase protein concentration or incubation time (check for linearity); Prepare fresh NADPH system; Scan for optimal Ex/Em wavelengths. |
| Non-linear Reaction Rate | Substrate depletion; Enzyme instability; Product inhibition. | Decrease incubation time or protein concentration; Ensure assay conditions (pH, temp) are optimal; Check literature for product inhibition. |
| Poor Standard Curve (Low R²) | Pipetting errors; pH variation; Standard degradation. | Use calibrated pipettes; Ensure Stop Solution is added consistently to all standards and samples; Prepare fresh standards. |
References
-
7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. (n.d.). PubMed Central. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Cederbaum, A. I. (2017). Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction. ResearchGate. [Link]
-
Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. (n.d.). University of Washington. [Link]
-
Stanczak, A., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. [Link]
-
Gibbs, M. A., et al. (1995). Biochemical characterization of coumarin 7-hydroxylase activity in chick embryo liver microsomes. PubMed. [Link]
-
Synthesis of 7-allyloxy-4-methylcoumarin. (n.d.). PrepChem.com. [Link]
-
Cederbaum, A. I. (2017). Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction. ResearchGate. [Link]
-
Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis. (2006). PubMed. [Link]
-
Elsayed, B. A. (1990). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. ResearchGate. [Link]
-
Al-Hiari, Y. M., et al. (2022). Validation of an HPLC Method for the Simultaneous Quantification of Metabolic Reaction Products Catalysed by CYP2E1 Enzyme Activity. MDPI. [Link]
-
Synthesis of 7-hydroxy-and 7-alkoxy-coumarins. (n.d.). ResearchGate. [Link]
-
Beddard, G. S., et al. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Royal Society of Chemistry. [Link]
-
Optimization Study of Coumarin 7-Hydroxylase Enzyme Activity in Mouse Brain and Liver. (2010). FABAD Journal of Pharmaceutical Sciences. [Link]
-
Kumar, S., et al. (2022). Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. PubMed Central. [Link]
-
Cytochrome P450-catalyzed dealkylation of atrazine by Rhodococcus sp. strain NI86/21 involves hydrogen atom transfer rather than single electron transfer. (2014). Dalton Transactions. [Link]
-
Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging. (2018). PubMed Central. [Link]
-
Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families. (2002). PubMed. [Link]
-
Experiment Synthesize 7-hydroxy 4-methyl coumarin. (n.d.). pharmrecord.com. [Link]
-
A highly sensitive high-performance liquid chromatographic assay for coumarin 7-hydroxylation and 7-ethoxycoumarin O-deethylation by human liver cytochrome P450 enzymes. (1998). PubMed. [Link]
-
Dealkylation of 7-methoxycoumarin as assay for measuring constitutive and phenobarbital-inducible cytochrome P450s. (1991). PubMed. [Link]
-
Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. (2020). National Institutes of Health. [Link]
-
Reducing Oxidative Stress-Mediated Alcoholic Liver Injury by Multiplexed RNAi of Cyp2e1, Cyp4a10, and Cyp4a14. (2022). MDPI. [Link]
-
Inhibition of cytochrome P450 2A participating in coumarin 7-hydroxylation in pig liver microsomes. (2011). PubMed. [Link]
-
A highly selective turn-on fluorescent probe for Al(III) based on coumarin and its application in vivo. (2014). PubMed. [Link]
-
7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). (2023). YouTube. [Link]
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- 2. Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Cytochrome P450-catalyzed dealkylation of atrazine by Rhodococcus sp. strain NI86/21 involves hydrogen atom transfer rather than single electron transfer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Reactive Oxygen Species using 7-Allyloxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Double-Edged Sword of Reactive Oxygen Species
Reactive Oxygen Species (ROS) are a group of chemically reactive molecules and free radicals derived from molecular oxygen. Produced as natural byproducts of cellular metabolism, ROS play a dual role in biology.[1] At low to moderate concentrations, they function as critical signaling molecules in various cellular processes, including proliferation, inflammation, and immune responses.[1] However, an overabundance of ROS, a state known as oxidative stress, can inflict significant damage to cellular components such as lipids, proteins, and DNA, contributing to the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2] This dichotomy necessitates the development of reliable and specific tools to detect and quantify ROS levels in biological systems, providing invaluable insights into cellular health and disease mechanisms.
7-Allyloxycoumarin emerges as a promising fluorogenic probe for the detection of specific ROS. This application note provides a comprehensive guide to the mechanism, application, and protocol for using this compound to measure intracellular ROS, empowering researchers to investigate the intricate role of oxidative stress in their experimental models.
Mechanism of Action: A Fluorescence "Turn-On" System for Hydroxyl Radical Detection
The detection of ROS using this compound is based on a "turn-on" fluorescence mechanism. In its native state, this compound is a non-fluorescent molecule. The allyloxy group at the 7-position of the coumarin core effectively quenches its intrinsic fluorescence.[3]
The key to its function as a ROS probe lies in its specific reaction with highly reactive oxygen species, particularly the hydroxyl radical (•OH). Research on structurally similar 7-aryloxycoumarins has demonstrated that these molecules undergo dearylation in the presence of hydroxyl radicals to yield the highly fluorescent compound, 7-hydroxycoumarin.[3] This reaction was shown to be specific for •OH, with no significant response to other ROS such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), or singlet oxygen (¹O₂).[3] It is proposed that this compound follows a similar reaction pathway, where the cleavage of the allyl ether bond by hydroxyl radicals results in the formation of 7-hydroxycoumarin, a molecule with a strong fluorescent signal.
The resulting 7-hydroxycoumarin exhibits distinct fluorescence properties that are readily quantifiable.
Visualizing the Mechanism
Caption: Reaction mechanism of this compound with hydroxyl radicals.
Quantitative Data Summary
For accurate and reproducible results, understanding the key parameters of the probe and its fluorescent product is essential.
| Parameter | Value | Source |
| Probe Name | This compound | - |
| Target Analyte | Primarily Hydroxyl Radical (•OH) | [3][4] |
| Fluorescent Product | 7-Hydroxycoumarin | [3] |
| Excitation Wavelength (Product) | ~355 nm | [5] |
| Emission Wavelength (Product) | ~455 nm | [5] |
| Recommended Solvent for Stock | Dimethyl sulfoxide (DMSO) |
Experimental Protocol: A Step-by-Step Guide for Cellular ROS Detection
This protocol provides a general framework for the use of this compound in cultured cells. As with any new probe, optimization of key parameters such as probe concentration and incubation time is highly recommended for each specific cell type and experimental condition.
I. Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
-
-
Cell Culture Medium:
-
Use a medium appropriate for your cell line. For fluorescence-based assays, it is advisable to use a medium without phenol red, as it can interfere with the fluorescence signal.
-
-
Wash Buffer:
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) are suitable for washing cells.
-
-
Positive Control (Optional but Recommended):
-
Prepare a fresh solution of a known ROS inducer (e.g., H₂O₂ or tert-Butyl hydroperoxide) at a concentration known to induce oxidative stress in your cell type.
-
-
Negative Control:
-
Untreated cells loaded with this compound will serve as the negative control.
-
II. Experimental Workflow
Caption: General experimental workflow for cellular ROS detection.
III. Detailed Protocol for Adherent Cells (96-well plate format)
-
Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight.
-
Experimental Treatment: Remove the culture medium and treat the cells with your experimental compounds (e.g., potential antioxidants or ROS inducers) in fresh, phenol red-free medium. Include appropriate controls (vehicle control, positive control). Incubate for the desired period.
-
Probe Loading:
-
Prepare a working solution of this compound in pre-warmed, phenol red-free medium or buffer (e.g., HBSS). The optimal concentration should be determined empirically, but a starting range of 1-10 µM is recommended.
-
After the treatment period, remove the medium containing the experimental compounds and wash the cells once with warm PBS.
-
Add the this compound working solution to each well and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing: Remove the loading solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Fluorescence Measurement:
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation set to ~355 nm and emission to ~455 nm.
-
IV. Data Analysis and Interpretation
The fluorescence intensity is directly proportional to the level of hydroxyl radicals that have reacted with the this compound probe.
-
Background Subtraction: Subtract the average fluorescence intensity of wells containing only medium/buffer from all experimental readings.
-
Normalization: Normalize the fluorescence intensity of treated cells to that of the untreated (negative control) cells. The results can be expressed as a fold change in fluorescence.
-
Statistical Analysis: Perform appropriate statistical analysis to determine the significance of the observed changes in ROS levels.
Trustworthiness and Self-Validation: Key Considerations
To ensure the integrity of your results, it is crucial to incorporate the following considerations into your experimental design:
-
Determine Optimal Probe Concentration: Titrate the concentration of this compound to find the lowest concentration that gives a robust signal without causing cellular toxicity or auto-oxidation.
-
Time-Course Experiments: Perform time-course experiments to determine the optimal incubation time for both your experimental treatment and the probe loading.
-
Positive and Negative Controls: Always include positive controls (a known ROS inducer) and negative controls (untreated cells) to validate the assay's responsiveness and establish a baseline.
-
Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed changes in fluorescence are not due to cytotoxicity of the treatment or the probe itself.
-
Microscopy Confirmation: For a more qualitative assessment and to observe the subcellular localization of ROS production, fluorescence microscopy can be used in conjunction with plate reader-based quantification.
Conclusion
This compound offers a promising approach for the specific detection of hydroxyl radicals in cellular systems. Its "turn-on" fluorescence mechanism provides a clear and quantifiable signal upon reaction with this highly reactive oxygen species. By following the detailed protocol and adhering to the principles of self-validation, researchers can confidently employ this probe to unravel the complex roles of oxidative stress in health and disease, paving the way for new therapeutic strategies and a deeper understanding of cellular biology.
References
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Fluorescence switching by O-dearylation of 7-aryloxycoumarins. Development of novel fluorescence probes to detect reactive oxygen species with high selectivity. RSC Publishing. Retrieved from [Link]
-
PubMed Central. (n.d.). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Retrieved from [Link]
-
Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]
-
(n.d.). ROS Assay Kit Protocol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. PMC. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection. Retrieved from [Link]
-
PubMed. (n.d.). Coumarin derivatives protection against ROS production in cellular models of Abeta toxicities. Retrieved from [Link]
-
PubMed. (1992). Interactions of a Series of Coumarins With Reactive Oxygen Species. Scavenging of Superoxide, Hypochlorous Acid and Hydroxyl Radicals. Retrieved from [Link]
-
Molequle. (n.d.). ROS kit. Retrieved from [Link]
-
PubMed. (2015). Cellular uptake of coumarin-6 under microfluidic conditions into HCE-T cells from nanoscale formulations. Retrieved from [Link]
-
National Institutes of Health. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. PMC. Retrieved from [Link]
-
National Institutes of Health. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the photocleavage reaction of coumarin derivatives. The.... Retrieved from [Link]
-
National Institutes of Health. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. PMC. Retrieved from [Link]
-
ResearchGate. (2017). What is the best protocol to detect ROS in cell culture using CM-H2DCFDA?. Retrieved from [Link]
-
ResearchGate. (2020). Antagonistic activity of hydroxycoumarin-based antioxidants as possible singlet oxygen precursor photosensitizers. Retrieved from [Link]
-
ResearchGate. (2014). Selected hydroxycoumarins as antioxidants in cells: Physicochemical and reactive oxygen species scavenging studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of coumarin with hydroxyl radical to form fluorescent.... Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Fluorescence switching by O-dearylation of 7-aryloxycoumarins. Development of novel fluorescence probes to detect reactive oxygen species with high selectivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Versatility of 7-Allyloxycoumarin in Modern Drug Discovery
Abstract
7-Allyloxycoumarin, a derivative of the versatile coumarin scaffold, represents a multifaceted tool in the drug discovery and development pipeline. While the broader coumarin family is renowned for its wide-ranging pharmacological activities, from anticoagulants like warfarin to various anti-inflammatory and anti-cancer agents, the specific utility of this compound lies in its clever chemical design[1][2][3]. Its primary applications stem from two key features: its role as a pro-fluorophore for assaying enzyme activity and its function as a protected synthetic intermediate for building complex molecular architectures. This guide provides an in-depth exploration of these applications, complete with the scientific rationale behind experimental designs and detailed, field-proven protocols for researchers.
Application as a Fluorogenic Probe for Enzyme Activity
One of the most powerful applications of this compound is in the development of high-throughput screening (HTS) assays for enzyme activity, particularly for Cytochrome P450 (CYP) isozymes[4][5]. CYP enzymes are a critical family of monooxygenases involved in the metabolism of a vast majority of drugs, making them essential targets for study in drug discovery to predict drug-drug interactions and metabolic stability[6].
Principle of Fluorogenic Activation
The core principle is the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. This compound itself exhibits minimal fluorescence. However, upon enzymatic O-deallylation by an active CYP enzyme, it is converted into 7-hydroxycoumarin (umbelliferone), a well-known fluorophore with a distinct and strong blue fluorescence under UV light[4][7].
The rate of formation of 7-hydroxycoumarin is directly proportional to the enzyme's activity. This allows for a real-time, continuous kinetic assay that is highly sensitive and amenable to automation in 96- or 384-well plate formats. This method is widely used to determine the inhibitory potential of new chemical entities (NCEs) against specific CYP isoforms.
Caption: Enzymatic conversion of this compound to fluorescent 7-hydroxycoumarin.
Protocol: CYP Inhibition Assay Using this compound
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific human CYP isoform.
A. Materials & Reagents:
-
This compound (Substrate): 10 mM stock in DMSO.
-
Recombinant Human CYP Enzyme: (e.g., CYP3A4, CYP2D6) with NADPH-cytochrome P450 reductase.
-
Test Compound (Inhibitor): 100x final concentration stock series in DMSO.
-
NADPH Regeneration System: (e.g., containing glucose-6-phosphate and G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Control Inhibitor: A known inhibitor for the specific CYP isoform (e.g., ketoconazole for CYP3A4).
-
96-well Black, Flat-Bottom Plates: For fluorescence measurements.
-
Fluorescence Plate Reader: Capable of excitation at ~370 nm and emission at ~450 nm.
B. Experimental Procedure:
-
Assay Plate Preparation:
-
Add 1 µL of test compound dilutions (or DMSO for 'no inhibitor' control) to appropriate wells.
-
Add 1 µL of the known control inhibitor to its designated wells.
-
Prepare a 'no enzyme' control by adding buffer instead of the enzyme master mix in a separate set of wells.
-
-
Enzyme Master Mix Preparation:
-
In a pre-chilled tube, prepare a master mix containing the potassium phosphate buffer, the NADPH regeneration system, and the recombinant CYP enzyme. The final enzyme concentration should be optimized for linear product formation over the assay time.
-
-
Initiation of Pre-incubation:
-
Add 90 µL of the enzyme master mix to each well containing the test compounds/controls.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
-
Initiation of Reaction:
-
Prepare a 10x substrate solution of this compound in the buffer.
-
Start the enzymatic reaction by adding 10 µL of the 10x substrate solution to all wells. The final substrate concentration should ideally be at or below the Michaelis constant (Kₘ) for the enzyme to ensure sensitive detection of competitive inhibition.
-
Immediately place the plate in the fluorescence reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Ex: 370 nm, Em: 450 nm) every 2 minutes for a total of 30-60 minutes.
-
The rate of reaction (slope of fluorescence vs. time) will be calculated for each well.
-
C. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Normalize the data by setting the rate of the 'no inhibitor' control (V₀) to 100% activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Description | Typical Value Example (CYP3A4) |
| IC₅₀ | Concentration of an inhibitor where the response is reduced by half. | Varies by inhibitor. Ketoconazole: ~50 nM |
| Kₘ | Michaelis constant; substrate concentration at half Vₘₐₓ. | ~10-50 µM |
| Z'-factor | A statistical measure of assay quality. | > 0.5 for a robust assay |
Application as a Synthetic Intermediate in Drug Design
The coumarin scaffold is a privileged structure in medicinal chemistry, and modifications, particularly at the 7-position, can profoundly influence pharmacological activity[8][9]. The phenolic hydroxyl group at C7 is a key handle for derivatization, but its reactivity can interfere with chemical transformations elsewhere on the molecule. Here, this compound serves as an excellent protected intermediate.
Principle of Allyl as a Protecting Group
The allyl group is a robust protecting group for phenols. It is stable to a wide range of reaction conditions, including acidic and basic hydrolysis, but can be selectively removed under mild, specific conditions, typically using a palladium(0) catalyst. This "protect-modify-deprotect" strategy allows chemists to perform complex modifications on other parts of the coumarin core or on appended side chains without affecting the C7 hydroxyl. Once the desired molecular framework is built, the allyl group is cleaved to reveal the 7-hydroxycoumarin, which may be the final drug candidate or a precursor for further derivatization (e.g., esterification, etherification).
Sources
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- 3. Coumarin derivatives - Wikipedia [en.wikipedia.org]
- 4. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential inhibition of coumarin 7-hydroxylase activity in mouse and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: 7-Allyloxycoumarin as a Fluorogenic Probe for Cytochrome P450 Activity
Introduction: Illuminating Drug Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is central to drug metabolism and pharmacokinetics.[1] These heme-containing monooxygenases are responsible for the phase I metabolism of a vast array of xenobiotics, including over 75% of all drugs on the market.[2] Characterizing the activity of specific CYP isoforms is therefore a cornerstone of drug discovery, enabling researchers to predict drug-drug interactions, understand metabolic liabilities, and assess the safety of new chemical entities.[2]
Fluorogenic probe substrates have emerged as indispensable tools for this purpose. These assays are prized for their high sensitivity, simplicity, and amenability to high-throughput screening (HTS) formats.[3] They employ a substrate that is weakly fluorescent or non-fluorescent until it is metabolized by a CYP enzyme into a highly fluorescent product. The rate of fluorescence increase is directly proportional to enzyme activity.
This guide details the application of 7-allyloxycoumarin, a member of the 7-alkoxycoumarin class of substrates, for the sensitive and continuous monitoring of CYP activity.
Principle of the Assay: From Stealth to Signal
The this compound assay is based on an O-dealkylation reaction. In this process, a CYP enzyme cleaves the allyl ether bond at the 7-position of the coumarin core. This reaction requires the presence of molecular oxygen and a reducing equivalent, provided by the cofactor NADPH. The enzymatic turnover of the parent substrate, this compound, which exhibits minimal fluorescence, yields two products: an allyl-derived aldehyde and the highly fluorescent molecule 7-hydroxycoumarin (also known as umbelliferone).[3]
The resulting fluorescence of 7-hydroxycoumarin is intense and can be monitored in real-time using a standard fluorescence plate reader, providing a direct measure of enzymatic activity.[4]
Metabolic Pathway
The enzymatic conversion is a classic example of a CYP-mediated O-dealkylation reaction.
Caption: CYP450-catalyzed O-dealkylation of this compound.
CYP Isoform Selectivity
The O-dealkylation of 7-alkoxycoumarins is a reaction catalyzed by multiple CYP isoforms.[5][6] The length and structure of the alkoxy chain are critical determinants of isoform selectivity.[1] For instance:
-
Short-chain alkoxycoumarins (e.g., 7-methoxycoumarin, 7-ethoxycoumarin) are well-established substrates for CYP1A1, CYP1A2, CYP2A6, and CYP2E1.[7][8][9]
-
Longer-chain alkoxycoumarins tend to show increased activity with CYP2B and CYP3A isoforms.[1]
While specific kinetic data for this compound is not extensively published, its structure suggests it will likely be a substrate for members of the CYP1A and CYP2B subfamilies. However, as with any probe, selectivity is not absolute. It is crucial to validate its activity with specific recombinant human CYP isoforms or to use selective chemical inhibitors when working with complex systems like human liver microsomes (HLM). The selectivity of 7-alkoxycoumarins can also be influenced by substitutions at other positions on the coumarin nucleus.[10]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust framework for measuring CYP activity in a 96-well microplate format. It is optimized for use with recombinant CYP enzymes or liver microsomes.
I. Required Reagents and Materials
-
Substrate: this compound (MW ~202.2 g/mol )
-
Standard: 7-Hydroxycoumarin (Umbelliferone, MW ~162.1 g/mol )
-
Enzyme Source: Recombinant human CYP enzymes (co-expressed with P450 reductase and cytochrome b5) or pooled Human Liver Microsomes (HLM).
-
Cofactor System: NADPH Regenerating System.[11][12] This is highly recommended over a single addition of NADPH to ensure a constant, non-limiting supply of the cofactor throughout the reaction. A typical system includes:
-
Solution A: NADP⁺ and Glucose-6-Phosphate (G6P)
-
Solution B: Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
-
Buffer: Potassium Phosphate Buffer (100 mM, pH 7.4) containing MgCl₂ (e.g., 3.3 mM).
-
Solvents: Acetonitrile (ACN) and Dimethyl Sulfoxide (DMSO), HPLC grade.
-
Equipment:
-
Fluorescence microplate reader with excitation ~405 nm and emission ~460 nm.
-
Incubator or temperature-controlled plate reader (37°C).
-
Black, flat-bottom 96-well microplates (low fluorescence background).
-
Standard laboratory pipettes and consumables.
-
II. Preparation of Solutions
-
Expertise Note: Stock solutions should be prepared in an organic solvent like DMSO or ACN to ensure complete dissolution. The final concentration of the organic solvent in the reaction well should be kept to a minimum (typically ≤1%) to avoid inhibiting enzyme activity.
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare and adjust pH at room temperature. Store at 4°C.
-
Substrate Stock (10 mM): Dissolve 2.02 mg of this compound in 1 mL of DMSO. Store in small aliquots at -20°C, protected from light.
-
Standard Stock (1 mM): Dissolve 1.62 mg of 7-hydroxycoumarin in 10 mL of DMSO. This high concentration allows for a wide range of standard curve points. Store at -20°C, protected from light.
-
Enzyme Preparation: Dilute the recombinant CYP enzyme or HLM to the desired working concentration (e.g., 10-50 pmol/mL for rCYP, 0.1-0.5 mg/mL for HLM) in cold 100 mM potassium phosphate buffer immediately before use. Keep on ice.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions (e.g., Promega V9510, Corning 451200).[11][12] This is typically prepared as a 2x or 5x concentrated solution.
III. Assay Procedure
-
Trustworthiness Note: The inclusion of proper controls is essential for a self-validating system. "No Enzyme" and "No NADPH" controls are critical to account for background fluorescence and non-enzymatic substrate degradation.
The following steps are for a final reaction volume of 200 µL.
-
Prepare 7-Hydroxycoumarin Standard Curve:
-
In a separate 96-well plate, perform serial dilutions of the 1 mM 7-hydroxycoumarin stock in the reaction buffer to create standards ranging from 0 nM to 1000 nM.
-
This curve is used to convert relative fluorescence units (RFU) to the amount of product formed (pmol).
-
-
Set Up the Reaction Plate:
-
Add 100 µL of 100 mM potassium phosphate buffer (pH 7.4) to all wells.
-
Add enzyme (e.g., 20 µL of diluted rCYP or HLM) to the test wells.
-
Add buffer (20 µL) to the "No Enzyme" control wells.
-
Add substrate (e.g., 2 µL of a 100x working dilution of this compound) to all wells. The final substrate concentration should ideally be near the Km value, which must be determined empirically. A starting point of 10-50 µM is reasonable.
-
(Optional for Inhibition Studies): Add inhibitor compound or vehicle control. Adjust buffer volume accordingly.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 5-10 minutes.
-
Causality: This step ensures that the enzyme, substrate, and buffer are at the optimal reaction temperature before initiation.
-
-
Initiate the Reaction:
-
Add ~40-50 µL of the prepared NADPH Regenerating System to all wells except the "No NADPH" controls. Add an equivalent volume of buffer to the "No NADPH" wells. The final volume should be 200 µL.
-
Immediately place the plate in the fluorescence reader, which has been pre-warmed to 37°C.
-
-
Kinetic Measurement:
-
Measure the fluorescence intensity (Excitation: 405 nm, Emission: 460 nm) every 1-2 minutes for a period of 15-60 minutes.
-
Causality: A kinetic reading is superior to a single endpoint measurement as it allows for the identification of the linear (initial velocity) phase of the reaction, ensuring the most accurate calculation of enzyme activity.
-
IV. Data Analysis
-
Plot the Standard Curve: Plot the fluorescence (RFU) of the 7-hydroxycoumarin standards against their known concentrations (pmol/well). Perform a linear regression to obtain the slope (RFU/pmol).
-
Determine Reaction Rate: For each experimental well, plot fluorescence (RFU) versus time (minutes). Identify the linear portion of this curve and calculate its slope (ΔRFU/min).
-
Calculate Enzyme Activity:
-
Rate (pmol/min) = (ΔRFU/min) / (Slope of Standard Curve)
-
Specific Activity (pmol/min/mg protein) = Rate (pmol/min) / mg of microsomal protein per well
-
Turnover (pmol/min/pmol CYP) = Rate (pmol/min) / pmol of rCYP per well
-
Assay Workflow & Data Summary
The entire process, from preparation to final data, can be visualized as a clear workflow.
Caption: High-level workflow for the this compound CYP assay.
Key Assay Parameters
| Parameter | Recommended Value / Range | Rationale & Notes |
| Enzyme Source | Recombinant CYPs, Liver Microsomes | Recombinant enzymes are essential for determining isoform specificity. |
| Substrate Conc. | 1 - 100 µM | Should be empirically determined by running a substrate saturation curve to find the Kₘ. |
| Final DMSO Conc. | ≤ 1% (v/v) | Higher concentrations of organic solvents can inhibit CYP activity. |
| Cofactor | NADPH Regenerating System | Provides a sustained source of NADPH, crucial for maintaining linear reaction kinetics.[11][13] |
| Temperature | 37°C | Mimics physiological conditions for optimal human enzyme activity. |
| pH | 7.4 | Represents physiological pH. |
| Excitation λ | ~390-410 nm | Optimal for exciting the 7-hydroxycoumarin product. |
| Emission λ | ~450-465 nm | The peak fluorescence emission of 7-hydroxycoumarin.[14][15] |
Conclusion and Best Practices
This compound serves as a valuable fluorogenic substrate for monitoring the activity of cytochrome P450 enzymes, particularly isoforms within the CYP1A and CYP2B families. Its conversion to the highly fluorescent 7-hydroxycoumarin provides a sensitive and continuous readout of enzyme activity suitable for HTS and enzyme kinetics studies. For robust and reproducible results, it is imperative to use a kinetically-read assay, include appropriate controls, and maintain a non-limiting supply of NADPH through a regenerating system. While a powerful tool, researchers must empirically determine its suitability and selectivity for the specific CYP isoform and biological system under investigation.
References
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Beddard, G. S., Carlin, S., & Davidson, R. S. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 262-267. URL: [Link]
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Koehler, M., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(21), 12765-12777. URL: [Link]
-
Abdel-Shafi, A. A. (1998). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 54(10), 1367-1374. URL: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Light: Understanding 7-Hydroxycoumarin's Fluorescence for Research. URL: [Link]
-
Koehler, M., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications. URL: [Link]
-
Liu, J., et al. (2016). Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6: Assessing the Importance of 7-Alkoxy Chain Length, Halogen Substitution, and Non-Active Site Mutations. Biochemistry, 55(13), 1997-2007. URL: [Link]
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Fry, J. R., et al. (2005). Selectivity of 7-alkoxycoumarins as probe substrates for rat hepatic cytochrome P450 forms is influenced by the substitution pattern on the coumarin nucleus. Xenobiotica, 34(11-12), 1021-1033. URL: [Link]
-
Biocompare. NADP/NADPH Assay Kits. URL: [Link]
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Biocompare. NADPH Regeneration System V9510 from Promega. URL: [Link]
-
Wang, A., et al. (2013). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. Drug Metabolism and Disposition, 41(4), 884-891. URL: [Link]
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Ohno, Y., et al. (1983). Biotransformation of coumarin derivatives. (2). Oxidative metabolism of 7-alkoxycoumarin by microsomal enzymes and a simple assay procedure for 7-alkoxycoumarin O-dealkylase. Chemical & Pharmaceutical Bulletin, 31(1), 171-178. URL: [Link]
-
Tjia, J. F., & Back, D. J. (1988). Substrate selectivity of coumarin derivatives by human CYP1 enzymes. Journal of Chemical Information and Modeling, 61(6), 3051-3062. URL: [Link]
-
Guengerich, F. P., et al. (2006). Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis. Journal of Biological Chemistry, 281(49), 37611-37622. URL: [Link]
-
Davydov, D. R., et al. (2013). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. The Journal of biological chemistry, 288(27), 19587–19600. URL: [Link]
-
Yadav, R., et al. (2021). Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations. Drug Metabolism and Disposition, 49(11), 1039-1050. URL: [Link]
-
Liang, Y., et al. (2019). Inhibition of Human Cytochrome P450 2A6 by 7-hydroxycoumarin Analogues: Analysis of the Structure-Activity Relationship and Isoform Selectivity. European Journal of Pharmaceutical Sciences, 136, 104951. URL: [Link]
-
Tjia, J. F., & Back, D. J. (2021). Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes. Semantic Scholar. URL: [Link]
-
van Iersel, M. L., et al. (2002). Influence of N-substitution of 7-methoxy-4-(aminomethyl)-coumarin on cytochrome P450 metabolism and selectivity. Drug Metabolism and Disposition, 30(9), 1030-1036. URL: [Link]
-
Ullrich, V., & Kremers, P. (1977). Dealkylation of 7-methoxycoumarin as assay for measuring constitutive and phenobarbital-inducible cytochrome P450s. Archives of Toxicology, 39(1-2), 41-50. URL: [Link]
-
Funae, Y., et al. (1998). Highly sensitive high-performance liquid chromatographic assay for coumarin 7-hydroxylation and 7-ethoxycoumarin O-deethylation by human liver cytochrome P450 enzymes. Biological & Pharmaceutical Bulletin, 21(11), 1229-1232. URL: [Link]
-
Niraula, N. P., et al. (2011). Hydrogen peroxide-mediated dealkylation of 7-ethoxycoumarin by cytochrome P450 (CYP107AJ1) from Streptomyces peucetius ATCC27952. Enzyme and Microbial Technology, 48(2), 181-186. URL: [Link]
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- 15. researchgate.net [researchgate.net]
Application Note & Protocols: High-Throughput Screening for Cytochrome P450 Activity Using 7-Allyloxycoumarin
Introduction: The Critical Role of Cytochrome P450 Profiling in Drug Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify promising therapeutic candidates.[1] A critical step in this process is the early evaluation of a compound's effect on drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. These enzymes are central to the metabolism of a vast array of xenobiotics, and interactions can lead to adverse drug reactions or therapeutic failure.[2] Fluorogenic assays offer a sensitive, robust, and cost-effective method for HTS, and the use of substrates like 7-allyloxycoumarin provides a powerful tool for specifically probing the activity of certain CYP isoforms.
This guide provides a detailed overview of the principles and a practical protocol for implementing HTS assays using this compound to identify modulators of CYP enzyme activity. The focus is on providing not just a methodology, but the scientific rationale behind each step to ensure robust and reliable results.
Scientific Foundation: The Mechanism of this compound as a Fluorogenic Probe
The utility of this compound as an HTS probe lies in a straightforward enzymatic conversion that results in a highly fluorescent product. This assay is a specific application of a broader class of assays that use 7-alkoxycoumarins to measure the O-dealkylation activity of various enzymes.[3][4]
The Enzymatic Reaction:
The core of the assay is the enzymatic O-dealkylation of the essentially non-fluorescent this compound substrate. Specific cytochrome P450 enzymes, in the presence of the cofactor NADPH and molecular oxygen, catalyze the cleavage of the allyl group from the coumarin core.[5] This reaction yields two products: acrolein and the highly fluorescent molecule, 7-hydroxycoumarin (umbelliferone).[3]
The rate of formation of 7-hydroxycoumarin is directly proportional to the enzymatic activity. Therefore, by measuring the increase in fluorescence over time, one can precisely quantify the rate of the CYP-mediated reaction. This makes the assay ideal for identifying both inhibitors (which decrease the rate of fluorescence generation) and, in some cases, activators of the target enzyme.
Enzyme Specificity:
While many CYP enzymes can metabolize coumarin derivatives, the specific structure of the alkoxy group influences the substrate selectivity.[6][7] this compound and similar derivatives are well-established substrates for several CYP isoforms, including members of the CYP1A, CYP2, and CYP3 families.[7] For instance, coumarin 7-hydroxylation is a known activity of CYP2A6.[8][9] It is crucial for researchers to either use recombinant, single-isoform CYP enzymes for specific profiling or to be aware of the potential for multiple enzymes to contribute to the signal when using complex systems like human liver microsomes (HLMs).
Fluorescence Properties:
The success of the assay hinges on the dramatic difference in fluorescence between the substrate and the product. 7-hydroxycoumarin is a well-characterized fluorophore.[10] While exact excitation and emission maxima can be pH-dependent, they are typically in the range of 350-380 nm for excitation and 440-460 nm for emission.[11][12] This provides a clear, high-contrast signal that is readily detectable with standard HTS plate readers.
Caption: Enzymatic conversion of this compound to fluorescent 7-hydroxycoumarin.
Experimental Design and Protocol
This protocol is designed for a 384-well microplate format, which is common in HTS environments.[13] It is essential to rigorously validate any HTS assay to ensure its robustness and reliability for screening campaigns.[14][15]
Part 1: Reagent and Plate Preparation
1.1. Essential Reagents & Materials:
-
Enzyme Source: Recombinant human CYP enzyme (e.g., CYP1A2, CYP2A6) or pooled Human Liver Microsomes (HLMs).
-
Substrate: this compound (stock solution in DMSO, e.g., 10 mM).
-
Cofactor System: NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or a direct solution of NADPH.
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test Compounds: Library compounds dissolved in DMSO.
-
Positive Control Inhibitor: A known inhibitor for the specific CYP isoform being tested (e.g., α-naphthoflavone for CYP1A).[9]
-
Plates: Black, clear-bottom 384-well assay plates.
-
Instrumentation: Automated liquid handler and a fluorescence microplate reader.
1.2. Preparation of Working Solutions:
-
Enzyme Solution: Dilute the enzyme source (recombinant CYP or HLMs) to the desired working concentration in the potassium phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Substrate Solution: Dilute the this compound stock solution in buffer to a working concentration (e.g., 2X the final desired concentration). The final concentration should ideally be at or below the Michaelis-Menten constant (Km) to maximize sensitivity to competitive inhibitors.[9]
-
Cofactor Solution: Prepare the NADPH solution (either directly or the regenerating system) at the required concentration (e.g., 4X the final concentration) in the buffer.
-
Compound Plates: Prepare master plates of test compounds and controls (positive and negative) in DMSO. From these, create intermediate dilution plates in buffer or directly stamp nanoliter volumes into the assay plates.
Part 2: HTS Assay Protocol for CYP Inhibition
The following steps outline a typical workflow for identifying inhibitors. The process involves a pre-incubation of the enzyme with the test compound before initiating the reaction.
Step 1: Compound Dispensing
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the test compounds, positive control inhibitor, and DMSO (vehicle control) into the appropriate wells of the 384-well assay plate.
Step 2: Enzyme Addition and Pre-incubation
-
Add the prepared enzyme solution (e.g., 10 µL) to all wells.
-
Mix the plate gently (e.g., orbital shaking for 30 seconds).
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C. This step allows the test compounds to interact with and bind to the enzyme before the reaction starts.
Step 3: Reaction Initiation
-
To initiate the enzymatic reaction, add the cofactor solution (e.g., 5 µL of 4X NADPH).
-
Immediately following, add the substrate solution (e.g., 5 µL of 4X this compound). Note: The order and combination of initiation reagents can be optimized. Some protocols may combine substrate and NADPH into a single initiation solution.
-
Mix the plate thoroughly.
Step 4: Kinetic Measurement
-
Immediately place the plate into a fluorescence reader pre-heated to 37°C.
-
Read the fluorescence intensity of each well every 1-2 minutes for a period of 15-30 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
The kinetic read is critical as it provides the reaction rate (slope of fluorescence vs. time), which is a more robust measure than a single endpoint read.
Caption: A typical high-throughput screening workflow for CYP inhibition.
Data Analysis and Quality Control
4.1. Calculation of Reaction Rate:
-
For each well, plot the fluorescence units (RFU) against time.
-
The initial reaction rate (V) is the slope of the linear portion of this curve.
4.2. Calculation of Percent Inhibition:
-
Determine the average rate for the high control (vehicle, 0% inhibition, V_max) and the low control (positive inhibitor, 100% inhibition, V_min).
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (V_compound - V_min) / (V_max - V_min))
4.3. Assay Quality Control: The Z'-Factor
-
The robustness and quality of an HTS assay are often assessed using the Z'-factor.[16] This metric accounts for both the signal window and the data variation.
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
Where SD_max and Mean_max are the standard deviation and mean of the high control.
-
Where SD_min and Mean_min are the standard deviation and mean of the low control.
-
-
An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.
Table 1: Typical Assay Parameters and QC Metrics
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well, black, clear-bottom | Standard for HTS to reduce crosstalk and allow bottom reading. |
| Final Assay Volume | 20-50 µL | Conserves reagents while maintaining assay performance. |
| Substrate Conc. | 1-10 µM (near Km) | Increases sensitivity for detecting competitive inhibitors. |
| Enzyme Conc. | Empirically determined | Must provide a robust, linear signal within the assay window. |
| Incubation Time | 15-30 minutes | Sufficient time to observe linear product formation. |
| Incubation Temp. | 37°C | Optimal temperature for mammalian enzyme activity. |
| Excitation / Emission | ~360 nm / ~460 nm | Optimal wavelengths for detecting 7-hydroxycoumarin.[11] |
| Z'-Factor | ≥ 0.5 | Indicates a high-quality, robust assay suitable for screening.[16] |
Conclusion and Advanced Applications
The this compound assay is a powerful primary screening tool for identifying compounds that interact with cytochrome P450 enzymes. Its simplicity, sensitivity, and scalability make it highly suitable for large-scale drug discovery campaigns.[17] Hits identified from this primary screen should be further validated through secondary assays, such as determining IC50 values with dose-response curves and using orthogonal detection methods like LC-MS/MS to confirm inhibition and elucidate the mechanism of action.[18][19] Furthermore, this assay can be adapted into a "cocktail" format, where substrates for multiple CYP isoforms are combined to assess inhibitory activity across the panel simultaneously, further increasing throughput.[2][20]
References
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High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. Available at: [Link]
-
High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link]
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High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PMC - NIH. Available at: [Link]
-
Maximizing Drug Discovery with High-Throughput and High-Content Screening. GenEng News. Available at: [Link]
-
Coumarins and P450s, Studies Reported to-Date. PMC - NIH. Available at: [Link]
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Overview of high-throughput screening. PubMed. Available at: [Link]
-
Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes. NIH. Available at: [Link]
-
An in vitro, high throughput, seven CYP cocktail inhibition assay for the evaluation of new chemical entities using LC-MS/MS. PubMed. Available at: [Link]
-
Inhibition of Human Cytochrome P450 2A6 by 7-hydroxycoumarin Analogues: Analysis of the Structure-Activity Relationship and Isoform Selectivity. PubMed. Available at: [Link]
-
Biotransformation of coumarin derivatives (1). 7-alkoxycoumarin O-dealkylase in liver microsomes. PubMed. Available at: [Link]
-
7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. PubMed Central. Available at: [Link]
-
A high throughput assay for the glucuronidation of 7-hydroxy-4-trifluoromethylcoumarin by recombinant human UDP-glucuronosyltransferases and liver microsomes. ResearchGate. Available at: [Link]
-
HTS Assay Validation. PubMed. Available at: [Link]
-
Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis. PubMed. Available at: [Link]
-
HTS Assay Validation - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]
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Biotransformation of coumarin derivatives. (2). Oxidative metabolism of 7-alkoxycoumarin by microsomal enzymes and a simple assay procedure for 7-alkoxycoumarin O-dealkylase. PubMed. Available at: [Link]
-
An In Vitro, High Throughput, Seven CYP Cocktail Inhibition Assay for the Evaluation of New Chemical Entities Using LC-MS/MS. ResearchGate. Available at: [Link]
-
Kinetic and Mechanistic Studies on the Hydrolysis of Ubiquitin C-Terminal 7-Amido-4-Methylcoumarin by Deubiquitinating Enzymes. ResearchGate. Available at: [Link]
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Available at: [Link]
-
Inhibition of cytochrome P450 2A participating in coumarin 7-hydroxylation in pig liver microsomes. PubMed. Available at: [Link]
-
Dealkylation of 7-methoxycoumarin as assay for measuring constitutive and phenobarbital-inducible cytochrome P450s. PubMed. Available at: [Link]
-
Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. MDPI. Available at: [Link]
-
The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. ResearchGate. Available at: [Link]
-
Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Royal Society of Chemistry. Available at: [Link]
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Application Notes and Protocols: 7-Allyloxycoumarin as a Versatile Scaffold for Live-Cell Imaging of Specific Organelles
For: Researchers, scientists, and drug development professionals.
I. Introduction: The Power of the Coumarin Core in Live-Cell Imaging
Coumarin-based fluorescent probes are indispensable tools in modern cell biology, offering a window into the intricate and dynamic processes within living cells.[1][] Their popularity stems from a combination of favorable photophysical properties, including high quantum yields, significant Stokes shifts, and environmental sensitivity.[1][3] The coumarin scaffold is particularly advantageous due to its relatively small size, which often imparts good cell permeability, and its tunable spectral properties that can be modified through chemical synthesis.[3][4]
This guide focuses on 7-allyloxycoumarin , a key derivative that, while not an organelle-specific stain in its own right, serves as a powerful and versatile precursor for the development of highly specific fluorescent probes. The allyloxy group at the 7-position provides a reactive handle for synthetic modifications, allowing for the strategic attachment of targeting moieties that can direct the fluorophore to specific subcellular compartments. This approach enables researchers to custom-design probes for imaging a variety of organelles, including the endoplasmic reticulum, and for detecting key biomolecules like glutathione.
II. The Chemistry of Specificity: From this compound to Targeted Probes
The core principle behind using this compound as a foundational molecule is the ability to transform it into a "turn-on" or targeted probe. The allyloxy group can be chemically modified in various ways to append functionalities that either react with specific analytes or guide the molecule to a particular organelle.
Mechanism of Action: A Modular Approach
The design of organelle-specific probes based on the this compound scaffold often follows a modular strategy. This involves the covalent attachment of a targeting group and, in some cases, a reactive group to the coumarin core.
-
Targeting Moiety: This component is chosen for its affinity for a specific organelle. For instance, sulfonamide groups have been shown to direct coumarin derivatives to the endoplasmic reticulum.[5][6] Other lipophilic cations can be used to target mitochondria.
-
Reactive Group: For probes designed to detect specific molecules, a reactive group is incorporated. This group is often designed to be cleaved or to undergo a conformational change upon interaction with its target, leading to a change in the fluorescence of the coumarin core. A common example is the use of a boronate ester to detect peroxynitrite.[6]
The following diagram illustrates the conceptual workflow of transforming the general this compound scaffold into a targeted fluorescent probe.
Caption: "Turn-On" mechanism of a thiol-reactive coumarin probe in live cells.
Protocol: Detecting Intracellular Thiols with a Coumarin-Based Probe
This protocol is designed to qualitatively assess the levels of intracellular thiols using a "turn-on" coumarin probe.
Materials:
-
Thiol-reactive coumarin probe (e.g., 5 mM stock in DMSO)
-
Cells cultured on glass-bottom dishes
-
Serum-free cell culture medium
-
PBS, pH 7.4
-
(Optional) N-ethylmaleimide (NEM) as a thiol-blocking agent for control experiments
-
Confocal microscope
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on glass-bottom dishes.
-
(Optional) Control Preparation: To confirm the specificity of the probe for thiols, pre-treat a subset of cells with a thiol-blocking agent like NEM (e.g., 1 mM in serum-free medium for 30 minutes).
-
Probe Loading: Incubate the cells (both untreated and NEM-treated) with the thiol-reactive coumarin probe (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37°C. [3]4. Washing: Wash the cells three times with PBS to remove excess probe. [3]5. Imaging: Acquire fluorescence images using a confocal microscope with excitation and emission wavelengths appropriate for the activated coumarin fluorophore (e.g., excitation at 405 nm, emission collected at 450-500 nm). [3]6. Analysis: Compare the fluorescence intensity between the untreated and NEM-treated cells. A significantly lower fluorescence signal in the NEM-treated cells validates that the probe is responding to intracellular thiols. [3]
V. Quantitative Data and Probe Characteristics
The selection of a suitable coumarin-based probe depends on the specific application and the available imaging setup. The following table summarizes key parameters for representative coumarin derivatives.
| Probe Type | Target | Excitation (nm) | Emission (nm) | Typical Concentration | Incubation Time (min) |
| ER-Targeting Coumarin | Endoplasmic Reticulum | ~400 | ~450-525 | 1-5 µM | 15-30 |
| Thiol-Reactive Coumarin | Glutathione, Cysteine | ~405 | ~450-500 | 5-10 µM | 30 |
| Lipophilic Coumarin 6 | Membranes, Lipid Droplets | ~458 | ~505 | 1-10 µM | 15-60 |
Note: These values are approximate and may vary depending on the specific chemical structure of the probe and the cellular environment. Optimization is recommended for each new experimental setup.
VI. Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of wash steps after probe incubation. [7]Use a fresh, pre-warmed imaging medium. |
| Probe concentration is too high. | Perform a concentration titration to determine the optimal probe concentration with the best signal-to-noise ratio. | |
| Weak or No Signal | Probe concentration is too low. | Increase the probe concentration. |
| Incorrect filter set or laser line. | Ensure that the excitation and emission settings on the microscope match the spectral properties of the probe. | |
| Low target abundance. | For "turn-on" probes, the target molecule may be present at very low levels. Consider using a positive control or stimulating cells to increase target levels if possible. | |
| Cell Toxicity | Probe concentration is too high. | Reduce the probe concentration and/or incubation time. |
| Prolonged exposure to excitation light. | Minimize light exposure by using the lowest possible laser power and exposure time. [7] |
VII. Conclusion
This compound is a valuable and versatile chemical scaffold for the development of sophisticated fluorescent probes for live-cell imaging. Its utility lies not in its intrinsic ability to stain organelles but in its capacity to be synthetically tailored for specific applications. By understanding the principles of probe design and following optimized protocols, researchers can harness the power of the coumarin core to illuminate the complex and dynamic world of the living cell.
VIII. References
-
BenchChem. (2025). Application Notes and Protocols for Live-Cell Imaging with Coumarin Derivatives. BenchChem.
-
National Center for Biotechnology Information. (n.d.). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. PubMed Central. Retrieved from [Link]
-
BOC Sciences. (n.d.). Coumarin-Based Fluorescent Probes for Imaging. BOC Sciences.
-
BenchChem. (2025). Application Notes and Protocols: Cell Imaging with Coumarin-Based Fluorescent Markers. BenchChem.
-
The Royal Society of Chemistry. (2014). A highly selective turn-on fluorescent probe for Al(Ⅲ) based on coumarin and its application in vivo. The Royal Society of Chemistry.
-
MDPI. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. PubMed. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4. Thermo Fisher Scientific.
-
Frontiers Media. (2020). Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes. Frontiers in Chemistry. Retrieved from [Link]
-
Rhenium Bio. (n.d.). Imaging protocol handbook. Rhenium Bio.
-
Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging. Thermo Fisher Scientific.
-
National Center for Biotechnology Information. (2024). Turn-on Coumarin Precursor: From Hydrazine Sensor to Covalent Inhibition and Fluorescence Detection of Rabbit Muscle Aldolase. PubMed Central. Retrieved from [Link]
-
ABP Biosciences. (n.d.). Endoplasmic Reticulum Stain. ABP Biosciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes [frontiersin.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: 7-Allyloxycoumarin Synthesis
Welcome to the technical support guide for the synthesis of 7-allyloxycoumarin. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges encountered during this procedure. This guide is structured as a series of troubleshooting questions and FAQs, designed to address specific issues with both theoretical explanations and practical, actionable solutions.
Troubleshooting Guide
This section addresses the most common problems researchers face during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis from 7-hydroxycoumarin (umbelliferone).
Question 1: Why is my yield of this compound consistently low?
Expert Analysis:
Low yield is the most frequent complaint and can stem from several factors. The core of this synthesis is the SN2 reaction between the phenoxide ion of 7-hydroxycoumarin and an allyl halide. The efficiency of this reaction is highly dependent on the complete formation of the phenoxide, the choice of solvent, and the reactivity of the alkylating agent.
Causality & Troubleshooting Steps:
-
Incomplete Deprotonation: The phenolic hydroxyl group of 7-hydroxycoumarin must be fully deprotonated to form the more nucleophilic phenoxide ion. If the base is too weak or used in insufficient amounts, the unreacted, less nucleophilic 7-hydroxycoumarin will remain, leading to low conversion.
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Solution: Switch to a stronger base or a more effective base/solvent system. While potassium carbonate (K₂CO₃) is common, it may not be sufficient for complete deprotonation. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective, often leading to significantly higher yields under milder conditions.[1] Ensure you are using at least 1.1 to 1.5 molar equivalents of the base.
-
-
Poor Solvent Choice: The solvent plays a critical role. It must dissolve the reactants and facilitate the SN2 mechanism. Protic solvents (like ethanol or water) can solvate the phenoxide ion, reducing its nucleophilicity and slowing the reaction.
-
Solution: Use a polar aprotic solvent. Acetone, acetonitrile (CH₃CN), or dimethylformamide (DMF) are excellent choices. They effectively dissolve the reactants without hindering the nucleophile. Studies have shown that acetonitrile, in particular, can provide excellent yields when paired with a suitable base like Cs₂CO₃.[1]
-
-
Side Reactions: At elevated temperatures, the desired product, this compound, can undergo a Claisen rearrangement to form 6-allyl-7-hydroxycoumarin.[2] Additionally, using a very strong but sterically hindered base like triethylamine (Et₃N) can sometimes lead to the formation of unidentified degradation products or tars.[1]
-
Solution: Maintain careful temperature control. For most syntheses, running the reaction at room temperature or a gentle reflux (e.g., 50-60°C) is sufficient. Avoid excessive heat. Monitor the reaction by Thin Layer Chromatography (TLC) to check for the formation of new, more polar spots that could indicate rearrangement products.
-
Optimized Reaction Conditions Summary
| Parameter | Poor Choice | Acceptable Choice | Optimal Choice | Rationale |
| Base | Et₃N (Triethylamine)[1] | K₂CO₃ (Potassium Carbonate)[1] | Cs₂CO₃ (Cesium Carbonate)[1] | Cs₂CO₃ offers higher solubility and basicity, promoting faster and more complete reaction under milder conditions. |
| Solvent | Ethanol, Water | Acetone | Acetonitrile (CH₃CN)[1] | A polar aprotic solvent is required to avoid solvating the nucleophile. Acetonitrile often gives cleaner reactions. |
| Temperature | >100°C | Room Temperature to 60°C | Reflux in CH₃CN (~82°C)[1] | Balances reaction rate against the risk of side reactions like Claisen rearrangement. |
| Allylating Agent | Allyl Chloride | Allyl Bromide | Allyl Iodide | Reactivity follows the trend I > Br > Cl. Allyl bromide is a good balance of reactivity and cost. |
Question 2: My TLC plate shows multiple products. What are they and how do I get rid of them?
Expert Analysis:
The appearance of multiple spots on a TLC plate is a clear indicator of side reactions or impurities. In this specific synthesis, the likely culprits are unreacted starting material, the desired O-alkylated product, and a C-alkylated side product.
Visualizing the Reaction Pathway:
The following diagram illustrates the primary reaction and a key competitive side reaction.
Caption: Reaction scheme showing desired O-alkylation and competing C-alkylation.
Causality & Troubleshooting Steps:
-
Unreacted 7-Hydroxycoumarin: This will appear as a polar spot (low Rf) on your TLC plate. Its presence indicates an incomplete reaction, as discussed in Question 1.
-
Solution: Increase the reaction time or gently increase the temperature. If the starting material is still present after several hours, consider adding more allyl bromide or base.
-
-
C-Alkylation Products: The phenoxide intermediate is an ambident nucleophile, meaning it can react at the oxygen or at electron-rich positions on the aromatic ring (C6 or C8). While O-alkylation is generally favored, certain conditions can promote C-alkylation.
-
Solution: This side reaction is minimized by using polar aprotic solvents (DMF, Acetonitrile) which favor O-alkylation.
-
-
Purification Strategy: Separating these compounds is essential. 7-hydroxycoumarin is phenolic and thus slightly acidic, while the O- and C-alkylated products are neutral.
-
Solution: Column chromatography is highly effective.[3] Use a silica gel stationary phase and a gradient elution system, starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate. The less polar this compound will elute before the more polar C-alkylated and unreacted starting materials.
-
General Purification Protocol (Flash Chromatography)
-
Prepare the Crude Sample: After the reaction work-up, concentrate the organic extract to obtain the crude solid/oil.
-
Dry Load the Sample: Adsorb the crude material onto a small amount of silica gel or celite.
-
Select the Solvent System: Use TLC to find a solvent system that gives good separation. A common starting point is 80:20 Dichloromethane/Ethyl Acetate or a gradient of Hexane/Ethyl Acetate.[4] The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation.
-
Run the Column: Elute the column with your chosen solvent system, collecting fractions and monitoring them by TLC.
-
Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most straightforward method. Spot the starting material (7-hydroxycoumarin), the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel plate. As the reaction proceeds, you will see the spot for the starting material diminish while a new, less polar spot for this compound appears. The reaction is complete when the starting material spot is no longer visible.
Q: Can I use a different alkylating agent instead of allyl bromide?
A: Yes, this reaction is versatile. However, the reactivity of the alkyl halide is critical. The general trend for the leaving group is I⁻ > Br⁻ > Cl⁻. Using allyl chloride will result in a much slower reaction requiring more forcing conditions, which can increase the likelihood of side products.[5] Allyl iodide is more reactive but also more expensive and less stable. Allyl bromide offers a good compromise between reactivity, stability, and cost.
Q: My final product looks pure by NMR, but the melting point is off. Why?
A: This often points to the presence of polymorphic forms or minor, structurally similar impurities not easily detected by ¹H-NMR. Recrystallization is a crucial final step to ensure high purity and obtain a sharp melting point. A mixture of ethanol and water is often effective for recrystallizing coumarin derivatives.[6] Dissolve the product in a minimum amount of hot ethanol and slowly add water until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.
Q: How do I perform the reaction work-up?
A: A standard aqueous work-up is typically sufficient.
-
After the reaction is complete, cool the mixture to room temperature.
-
If you used a solid base like K₂CO₃ or Cs₂CO₃, filter it off.
-
If your solvent is water-miscible (like Acetone, CH₃CN, or DMF), dilute the mixture with a larger volume of water.
-
Extract the aqueous mixture several times with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common synthesis outcomes.
References
- Cai, N., Gao, X., Jia, L., & Zhou, Y. (2024).
- ResearchGate. (n.d.). Optimization of the reaction conditions for 7-geranyloxycoumarin (3d) preparation.
- Mostardeiro, V., Dilelio, M. C., Kaufman, T. S., & da Cruz Silveira, C. (n.d.). Optimization of the reaction conditions.
- Journal of the Brazilian Chemical Society. (2020). Special Issue on "Medicinal Chemistry" Design, synthesis and biological evaluation of O-alkyl umbelliferone derivatives as pancreatic lipase inhibitors. Journal of the Brazilian Chemical Society, 97, 1265-1271.
- PubMed. (2005). Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography.
- Liu, X., Mao, X., Zhang, Y., & Zhou, D. (n.d.). Optimization Comparison of different reaction conditions for the synthesis of compound (4) from compound (1).
- Elsevier. (2005). Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.)
- ResearchGate. (2022). What are the techniques that can be use to purify coumarins?.
- MDPI. (2021).
- Cairns, N., Harwood, L. M., Astles, D. P., & Orr, A. (1986). Regioselective preparation of 6-allyl-7-hydroxycoumarin from this compound via boron halide catalysed ortho-Claisen rearrangement of 4′-allyloxycoumaric acid derivatives. J. Chem. Soc., Chem. Commun., 182.
- Interchim. (n.d.). Purification of Coumarin using PF-15SIHP-F0025.
- YouTube. (2023).
- SciSpace. (2016).
- PubMed. (2000). Study of umbelliferone hydroxylation to esculetin catalyzed by polyphenol oxidase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1480(1-2), 255-260.
- ResearchGate. (n.d.). Optimization of reaction condition for synthesizing 7-hydroxy-4-methylcoumarin (1).
- SlideShare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin.
- ResearchGate. (2018). Umbelliferone instability during an analysis involving its extraction process.
- MDPI. (2020).
- National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
- ResearchGate. (n.d.). Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective preparation of 6-allyl-7-hydroxycoumarin from this compound via boron halide catalysed ortho-Claisen rearrangement of 4′-allyloxycoumaric acid derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. flash-chromatographie.com [flash-chromatographie.com]
- 5. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Technical Support Center: 7-Allyloxycoumarin Fluorescence Experiments
Welcome to the technical support center for 7-allyloxycoumarin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My goal is to combine established scientific principles with practical, field-proven insights to help you overcome common challenges and achieve robust, reproducible results in your fluorescence experiments.
Section 1: Fundamental Photophysical Properties
While comprehensive spectral data for this compound is not extensively published, its photophysical behavior can be reliably inferred from its close structural analog, 7-hydroxy-4-methylcoumarin. The primary difference, an allyloxy group versus a hydroxyl group at the 7-position, will likely induce minor shifts in the spectral properties, but the fundamental principles and environmental sensitivities remain the same. The ether linkage in this compound removes the pH sensitivity associated with the phenolic proton of 7-hydroxycoumarins, making its fluorescence more stable across a range of pH values.
The fluorescence of coumarins is highly sensitive to the solvent environment.[1] Polarity and the capacity for hydrogen bonding can significantly influence fluorescence quantum yield and the position of emission maxima.[1][2]
Table 1: Spectral and Photophysical Data of the Analog 7-Hydroxy-4-methylcoumarin in Various Solvents (Data presented here is for the closely related compound, 7-hydroxy-4-methylcoumarin, and should be used as a guide for optimizing experiments with this compound.[1])
| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Fluorescence Quantum Yield (Φf) |
| Water | 320 | 450 | 0.356 |
| Methanol (MeOH) | 320 | 387 | 0.266 |
| Ethanol (EtOH) | 320 | 385 | 0.208 |
| Dimethyl Sulfoxide (DMSO) | 320 | 386 | 0.132 |
| Dichloromethane (CH2Cl2) | 320 | 385 | 0.026 |
| n-Hexane | 324 | 385 | 0.063 |
Source: Adapted from Elsayed, B. A., et al. (1988).[1]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Signal & Intensity Issues
Q1: Why is my fluorescence signal weak or completely absent?
There are several potential causes for a weak or non-existent signal. This can range from incorrect instrument settings to degradation of the compound. A systematic approach is the best way to diagnose the issue.
-
Causality: A fluorescent signal is generated when a fluorophore absorbs a photon at its excitation wavelength and then emits a photon at a longer emission wavelength. Any disruption in this process—improper excitation, low concentration, environmental quenching, or molecular degradation—will result in a diminished signal.
-
Troubleshooting Steps:
-
Verify Instrument Settings:
-
Excitation/Emission Wavelengths: Ensure your fluorometer or microscope is set to the optimal wavelengths. Based on analog data, start with an excitation wavelength (λex) around 320-330 nm and an emission wavelength (λem) of ~385 nm for organic solvents or ~450 nm for aqueous solutions.[1] Perform a full excitation and emission scan to determine the precise maxima in your experimental buffer.
-
Slit Widths & Gain: For initial signal detection, use wider slit widths (e.g., 5-10 nm) and increase the detector gain. Once a signal is found, these can be optimized to balance intensity and resolution.
-
-
Check Reagent Concentration and Integrity:
-
Concentration: Is the fluorophore concentration too low? Prepare a fresh, serial dilution of your stock solution to ensure it is within the detectable range of your instrument.
-
Solubility: Ensure the this compound is fully dissolved in your working buffer. Aggregation can lead to self-quenching and a decrease in signal.
-
Degradation: Coumarins can be susceptible to photobleaching (see Q3) and potential chemical degradation. Prepare fresh working solutions from a properly stored stock.
-
-
Evaluate the Solvent/Buffer System:
-
Solvent Effects: As shown in Table 1, the quantum yield of coumarins is highly dependent on the solvent.[1] Aprotic or non-polar solvents can significantly reduce fluorescence intensity. If possible, test your experiment in a more polar, protic solvent like ethanol or a buffered aqueous solution to see if the signal improves.
-
-
Q2: My signal intensity is inconsistent or drifting over time. What's happening?
Signal drift can be caused by photobleaching, temperature fluctuations, or chemical instability in your sample.
-
Causality:
-
Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[3] It is a common issue in fluorescence microscopy and long-duration measurements.
-
Temperature: Fluorescence is temperature-sensitive. An increase in temperature generally leads to a decrease in fluorescence intensity due to increased molecular collisions and non-radiative decay pathways.
-
Evaporation: In plate-based assays, solvent evaporation from the wells can concentrate the sample, leading to an apparent increase in signal, or in some cases, aggregation-induced quenching.
-
-
Troubleshooting Steps:
-
Minimize Photobleaching:
-
Reduce the intensity of the excitation light.
-
Decrease the exposure time.
-
For microscopy, use an anti-fade mounting medium.
-
Acquire data from a fresh field of view or a fresh sample for each time point if possible.
-
-
Control Temperature: Use a temperature-controlled sample holder on your instrument. Allow all reagents and plates to equilibrate to the set temperature before starting measurements.
-
Prevent Evaporation: Use plate seals for multi-well plate experiments, especially for kinetic assays. Ensure your instrument has a properly fitting lid.
-
Q3: My fluorescence signal is decreasing rapidly upon illumination. How can I prevent photobleaching?
Photobleaching is a fundamental limitation of most fluorophores, but its effects can be mitigated.
-
Causality: When a fluorophore is in its excited state, it is more chemically reactive. It can react with molecular oxygen or other molecules in the solution, leading to its permanent destruction and loss of fluorescence. The rate of photobleaching is proportional to the intensity and duration of the excitation light.[3]
-
Mitigation Strategies:
-
Reduce Excitation Energy: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio. Neutral density filters are excellent for this purpose.
-
Minimize Exposure Time: Limit the time the sample is illuminated. Use automated shutters on microscopes and only expose the sample during image acquisition.
-
Use Antifade Reagents: For fixed-cell imaging, incorporate an antifade reagent (e.g., containing p-phenylenediamine or n-propyl gallate) into your mounting medium. These reagents scavenge free radicals that cause photobleaching.
-
Deoxygenate Solutions: In some specific in-vitro applications, removing dissolved oxygen from the buffer can significantly reduce photobleaching. This can be achieved by bubbling the solution with nitrogen or by using an oxygen-scavenging system (e.g., glucose oxidase/catalase).
-
Background & Artifact Issues
Q4: I'm observing very high background fluorescence. How can I reduce it?
High background fluorescence, or noise, obscures your true signal and reduces the sensitivity of your assay.
-
Causality: Background signals can originate from multiple sources: autofluorescence from biological samples (e.g., cells, media components), fluorescent impurities in your reagents, or scattering of the excitation light.[4]
-
Troubleshooting Steps:
-
Identify the Source: Measure the fluorescence of each component of your experiment individually:
-
Blank Sample: Your buffer or solvent alone.
-
Cell Culture Medium: Phenol red and riboflavin in many standard media are known to be fluorescent.[4]
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Unstained Cells/Sample: Measure the intrinsic fluorescence (autofluorescence) of your biological sample at the wavelengths you are using.
-
Plasticware: Some multi-well plates, especially those not designed for fluorescence, can have significant background.
-
-
Implement Solutions:
-
Use Phenol Red-Free Medium: If your medium is the source, switch to a phenol red-free formulation for the duration of the imaging or measurement.
-
Choose Appropriate Plasticware: Use black-walled, clear-bottom plates for fluorescence assays. Black walls reduce well-to-well crosstalk and light scatter.
-
Optimize Wavelengths: If sample autofluorescence is high in the blue-green region (common with NADH and flavins), try to use a fluorophore with excitation and emission further into the red spectrum, if your experimental design allows.
-
Subtract Background: Always measure a "no-fluorophore" control and subtract this value from your experimental samples.
-
-
Q5: What is fluorescence quenching and how do I know if it's affecting my experiment?
Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. It can be a source of experimental artifacts or can be harnessed for specific sensing applications.[3]
-
Causality: Quenching occurs when another molecule in the solution (a quencher) interacts with the fluorophore in its excited state, providing a non-radiative pathway for the fluorophore to return to the ground state. This process competes with fluorescence emission.
-
Static Quenching: A non-fluorescent complex forms between the fluorophore and the quencher.
-
Dynamic (Collisional) Quenching: The quencher collides with the fluorophore during the lifetime of its excited state.
-
-
Identifying and Mitigating Quenching:
-
Check for Common Quenchers: Many substances can act as quenchers, including molecular oxygen, halide ions (I⁻, Br⁻), and certain heavy atoms or transition metals. Some biological molecules can also quench fluorescence.
-
Dilute Your Sample: If quenching is caused by an impurity or a component of a complex mixture, diluting the sample may reduce the effect.
-
Remove the Quencher: If the identity of the quencher is known, it may be possible to remove it through purification methods like dialysis or size-exclusion chromatography.
-
Use Fluorescence Lifetime Measurements: Static and dynamic quenching can be distinguished by measuring the fluorescence lifetime. Dynamic quenching reduces the lifetime, while static quenching does not.[3]
-
Section 3: Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Weighing: Carefully weigh out the required amount of this compound powder in a chemical fume hood.
-
Stock Solution (High Concentration): Dissolve the powder in a high-purity, anhydrous solvent in which it is freely soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). A typical stock concentration is 1-10 mM.
-
Expert Tip: Using a slightly polar, aprotic solvent like DMSO for the stock solution ensures good solubility and stability. Store this stock solution at -20°C, protected from light and moisture.
-
-
Working Solution (Final Concentration): Prepare the working solution by diluting the stock solution into your final experimental buffer (e.g., PBS, HEPES, cell culture medium).
-
Self-Validation: The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept low (typically <0.5%) to avoid artifacts. Run a "vehicle control" with the same concentration of DMSO in your buffer to ensure the solvent itself does not affect your experimental outcome.
-
Diagram 1: Troubleshooting Workflow for Weak or No Signal
Caption: A diagram illustrating the competition between normal fluorescence emission and quenching pathways.
Section 4: Frequently Asked Questions (FAQs)
Q: How should I store this compound? A: this compound should be stored as a solid powder in a desiccator at -20°C, protected from light. Stock solutions, typically in anhydrous DMSO or DMF, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q: Is this compound pH sensitive? A: Unlike its analog 7-hydroxycoumarin, which has a phenolic hydroxyl group with a pKa around 7.0-7.5, this compound has an ether linkage at the 7-position. [5]This group is not readily ionizable, making the fluorescence of this compound generally stable and insensitive to pH changes in the physiological range (pH 6-8).
Q: Can I use this compound for live-cell imaging? A: Yes, coumarin derivatives are often used for live-cell imaging due to their cell permeability. [5]However, it is crucial to determine the optimal concentration to use, as high concentrations can sometimes be cytotoxic. Always perform a dose-response experiment to assess cell viability (e.g., using a Trypan Blue exclusion assay or a commercial viability kit) at your intended experimental concentrations.
Q: What is the best solvent to use for this compound? A: The "best" solvent depends on the application. For stock solutions, anhydrous DMSO is preferred for its high solvating power and stability. [3]For aqueous-based assays, the key is to ensure the final concentration of DMSO is low (<0.5%) and to characterize the fluorescence spectrum in the final assay buffer, as water and buffer salts can influence the fluorescence properties. [1]Protic solvents like ethanol and methanol generally yield good quantum yields. [1]
References
-
Elsayed, B. A., et al. (1988). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Journal of Photochemistry and Photobiology A: Chemistry, 44(3), 381-388. Retrieved from [Link]
-
ibidi GmbH. (n.d.). Background Fluorescence - FAQ. Retrieved from [Link]
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(3), 366-375. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 327169, this compound. Retrieved from [Link]
- van der Meer, B. W., Coker, G., & Chen, S. Y. S. (1994).
-
Waggoner, A. (2010). Fluorescent labels for proteomics and genomics. Current Opinion in Chemical Biology, 14(1), 38-44. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]
- 5. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-Allyloxycoumarin Labeling Protocols
Welcome to the technical support resource for 7-allyloxycoumarin cell labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experiments. Here, we move beyond simple step-by-step instructions to explain the causality behind our protocol recommendations, empowering you to troubleshoot effectively and generate reliable, high-quality data.
Introduction: The Mechanism of this compound
This compound is a cell-permeable, non-fluorescent molecule that serves as a fluorogenic substrate for certain cytochrome P450 (CYP) enzymes.[1][2] Its utility lies in its elegant mechanism of action: intracellular CYP enzymes, particularly those in the CYP1 and CYP2 families, catalyze the O-dealkylation of the allyl group.[3][4] This enzymatic reaction cleaves the ether bond, releasing the highly fluorescent product, 7-hydroxycoumarin (also known as umbelliferone). The resulting blue fluorescence is a direct and quantifiable measure of specific CYP enzyme activity within living cells.[1][5]
Mechanism of Action: Enzymatic Activation
Caption: Enzymatic conversion of this compound to fluorescent 7-hydroxycoumarin.
Optimized Protocol for Live-Cell Labeling
This protocol provides a robust starting point. However, the key to success is empirical optimization for your specific cell type and experimental conditions.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell culture medium (phenol red-free medium is recommended for imaging)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Cells cultured on a suitable imaging plate/dish
Protocol Steps:
-
Prepare Stock Solution (e.g., 10 mM):
-
Dissolve this compound powder in anhydrous DMSO to make a 10 mM stock solution. For example, add 495 µL of DMSO to 1 mg of this compound (MW = 202.19 g/mol ).
-
Rationale: DMSO is an effective solvent for many organic probes. Anhydrous DMSO prevents hydrolysis of the compound during storage.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the 10 mM stock solution in pre-warmed, serum-free or complete cell culture medium to the desired final working concentration.
-
Expert Tip: It is crucial to add the DMSO stock to the medium and mix immediately and vigorously. This prevents the probe from precipitating in the aqueous buffer. The final DMSO concentration should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.[6]
-
-
Cell Preparation:
-
Ensure cells are healthy and have reached the desired confluency (typically 60-80%).
-
Gently wash the cells twice with pre-warmed PBS to remove any residual serum or media components that could interfere with the assay.
-
-
Labeling:
-
Remove the final PBS wash and add the prepared working solution of this compound to the cells.
-
Incubate at 37°C in a CO₂ incubator for the desired period (e.g., 15-60 minutes).
-
Rationale: Incubation time is a critical parameter that directly affects signal intensity and potential cytotoxicity. A time-course experiment is highly recommended.[6][7]
-
-
Washing:
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image immediately using a fluorescence microscope equipped with a suitable filter set for 7-hydroxycoumarin.
-
Data Summary: Properties & Starting Conditions
| Parameter | This compound (Substrate) | 7-Hydroxycoumarin (Product) |
| Fluorescence | None / Very Low | Strong Blue Fluorescence |
| Excitation (peak) | N/A | ~370 nm |
| Emission (peak) | N/A | ~450 nm |
| Cell Permeability | Yes | Yes |
| Solubility | Soluble in DMSO | Soluble in aqueous buffers |
| Experimental Variable | Recommended Starting Range | Rationale |
| Working Concentration | 1 - 20 µM | Balance between sufficient signal and potential cytotoxicity. Titration is critical.[6][10] |
| Incubation Time | 15 - 60 minutes | Shorter times reduce toxicity; longer times may be needed for cells with low enzyme activity.[6] |
| Incubation Temperature | 37°C | Optimal for enzymatic activity in mammalian cells. |
| Final DMSO % | < 0.5% | High concentrations of DMSO are toxic to cells. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the labeling protocol in a direct question-and-answer format.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common this compound labeling issues.
Q1: My fluorescent signal is very weak or completely absent. What went wrong?
This is a common issue that can stem from several factors, from cellular biology to technical setup.
-
Possible Cause: Low or absent CYP enzyme activity in your cell model.
-
Explanation: The fluorescence is entirely dependent on enzymatic conversion. If your cells do not express the necessary CYP isoenzymes (like CYP1A1, 1A2, or 2A6), you will not see a signal.[1][3][4]
-
Solution:
-
Positive Control: Test your protocol on a cell line known to have high CYP activity (e.g., HepG2 cells) to confirm the probe and your protocol are working.
-
Literature Review: Check publications to see if CYP expression is expected in your cell type.
-
Induction: If experimentally appropriate, you can treat cells with known CYP inducers (e.g., omeprazole for CYP1A) prior to labeling.
-
-
-
Possible Cause: Sub-optimal probe concentration or incubation time.
-
Explanation: The kinetics of enzyme reactions mean that insufficient substrate or time will lead to a weak signal.
-
Solution:
-
Titrate Concentration: Perform a dose-response experiment, testing a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Time Course: At an optimal concentration, perform a time-course experiment (e.g., 15 min, 30 min, 60 min, 90 min) to find when the signal plateaus without inducing cell death.
-
-
-
Possible Cause: Incorrect microscope settings.
-
Explanation: The fluorophore 7-hydroxycoumarin has specific excitation and emission spectra. Mismatched filters or low exposure settings will fail to capture the signal.
-
Solution: Ensure you are using a DAPI-like filter set (e.g., ~370 nm excitation and ~450 nm emission). Increase the exposure time or camera gain, but be mindful of photobleaching and background noise.[2][5]
-
Q2: The entire well is glowing, and I can't distinguish my cells from the background. How do I fix high background fluorescence?
High background is the enemy of good data, obscuring specific signals. The goal is to maximize the signal-to-noise ratio.
-
Possible Cause: Excessive probe concentration and/or inadequate washing.
-
Possible Cause: Cellular autofluorescence.
-
Explanation: Many cell types naturally fluoresce, particularly in the blue and green channels, due to endogenous molecules like NADH and riboflavins.[12][14]
-
Solution:
-
Unstained Control: Always image an unstained sample of your cells using the exact same imaging settings. This will reveal the baseline level of autofluorescence.
-
Background Subtraction: Use image analysis software to subtract the average background intensity from your labeled samples.
-
-
-
Possible Cause: Fluorescent components in the culture medium.
-
Explanation: Standard cell culture media often contains components like phenol red and riboflavin, which fluoresce and contribute significantly to background noise.
-
Solution: For the final wash steps and during imaging, switch to a phenol red-free, fluorophore-compatible imaging buffer or medium.[6]
-
Q3: My cells are rounding up and detaching after labeling. How can I address cytotoxicity?
Maintaining cell health is paramount for interpreting data from live-cell assays.
-
Possible Cause: Probe concentration is too high or incubation is too long.
-
Explanation: Like many small molecules, coumarin derivatives can exert toxic effects at high concentrations or with prolonged exposure.[15][16][17] This can be due to the compound itself, its fluorescent metabolite, or oxidative stress.
-
Solution:
-
Reduce Concentration & Time: Use the minimal concentration and shortest incubation time necessary to achieve a satisfactory signal.
-
Perform a Viability Assay: Run a parallel experiment using a viability dye (like Trypan Blue) or a cytotoxicity assay (like an MTT assay) to quantitatively determine the toxic threshold for your specific cells.[18]
-
-
-
Possible Cause: Solvent toxicity.
-
Explanation: DMSO, while an excellent solvent, is toxic to cells above a certain concentration.
-
Solution: Always calculate the final DMSO concentration in your working solution and ensure it remains below 0.5%. If you need to use a high probe concentration, you may need to prepare a more concentrated stock solution to keep the final DMSO percentage low.
-
Q4: The fluorescent signal disappears quickly when I'm trying to take a picture. What is happening?
This phenomenon is called photobleaching, where the fluorophore is irreversibly damaged by the excitation light. 7-hydroxycoumarin is known to be susceptible to this.[19]
-
Solution:
-
Minimize Light Exposure: Use the lowest possible intensity of excitation light and the shortest possible camera exposure time that provides a clear image.
-
Use Neutral Density (ND) Filters: If available on your microscope, use ND filters to reduce the intensity of the illumination source.
-
Find, then Focus, then Snap: Use brightfield or DIC to locate and focus on your cells of interest. Switch to the fluorescence channel only for the brief moment of image acquisition.
-
Anti-Fade Reagents: If you are imaging fixed cells, use a commercially available anti-fade mounting medium. This is not an option for live-cell imaging.
-
Frequently Asked Questions (FAQs)
-
Can I use this compound on fixed cells? No. This assay is dependent on the activity of live, functioning CYP enzymes. Chemical fixation (e.g., with paraformaldehyde) denatures enzymes, rendering them inactive. This probe is exclusively for use in live cells.
-
Is the fluorescence of the 7-hydroxycoumarin product sensitive to pH? Yes. The fluorescence of 7-hydroxycoumarin is pH-dependent. The hydroxyl group has a pKa of ~7.5, and it is significantly more fluorescent in its deprotonated (anionic) form at alkaline pH.[20] In most physiological buffers (~pH 7.4), the fluorescence is strong. However, if you are studying processes in acidic organelles like endosomes (pH 5.5-6.5), the signal will be substantially quenched.[20][21]
-
How should I store the this compound stock solution? The DMSO stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C. It must be protected from light and moisture to ensure its stability.
References
-
Ghosh, P., et al. (2013). Study on the effect of 7-hydroxycoumarin on photo-oxidative degradation of LLDPE films. ResearchGate. Retrieved from [Link]
-
PhotochemCAD. (n.d.). 7-Hydroxycoumarin. Retrieved from [Link]
-
Zare, M., et al. (2016). The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage. PubMed Central. Retrieved from [Link]
-
Urban, P., et al. (2020). Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes. National Institutes of Health. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Abcam. (2019). Fluorescent microscopy troubleshooting: high background. YouTube. Retrieved from [Link]
-
Liu, M., et al. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. PubMed. Retrieved from [Link]
-
Guengerich, F. P. (2006). Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families. PubMed. Retrieved from [Link]
-
Lee, S. K., et al. (2003). Highly sensitive high-performance liquid chromatographic assay for coumarin 7-hydroxylation and 7-ethoxycoumarin O-deethylation by human liver cytochrome P450 enzymes. PubMed. Retrieved from [Link]
-
de Oliveira, G. V. R., et al. (2023). Derivative of 7-hydroxycoumarin has antifungal potential against Candida species and low cytotoxicity against human cells: In silico studies and biological evaluation. PubMed. Retrieved from [Link]
-
Sairam, K. V., et al. (2016). Cytotoxicity studies of coumarin analogs: design, synthesis and biological activity. RSC Publishing. Retrieved from [Link]
-
Kim, D., et al. (2006). Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis. PubMed. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Shimadzu. (n.d.). 7-Hydroxycoumarin. Retrieved from [Link]
-
Uttamapinant, C., et al. (2015). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. PubMed Central. Retrieved from [Link]
-
Jiang, H., et al. (2022). Enzyme Activity of Natural Products on Cytochrome P450. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol overview for optimizing staining conditions. Retrieved from [Link]
-
University of Chicago. (2020). Flow Basics 2.2: Optimizing the Basic Cell Staining Protocol. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 7‐Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells | Request PDF. Retrieved from [Link]
-
Varga, B., et al. (2014). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. PubMed Central. Retrieved from [Link]
-
Burn, T. N., et al. (2025). Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry. National Institutes of Health. Retrieved from [Link]
-
Durack, G., et al. (1990). 7-amino-4-methylcoumarin-3-acetic acid-conjugated streptavidin permits simultaneous flow cytometry analysis of either three cell surface antigens or one cell surface antigen as a function of RNA and DNA content. PubMed. Retrieved from [Link]
Sources
- 1. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly sensitive high-performance liquid chromatographic assay for coumarin 7-hydroxylation and 7-ethoxycoumarin O-deethylation by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. biotium.com [biotium.com]
- 13. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Derivative of 7-hydroxycoumarin has antifungal potential against Candida species and low cytotoxicity against human cells: In silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity studies of coumarin analogs: design, synthesis and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: 7-Allyloxycoumarin Photostability
Welcome to the technical support center for 7-allyloxycoumarin. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work. Here, we will address common photostability issues, provide in-depth troubleshooting advice, and offer solutions to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: My this compound sample is degrading upon exposure to light. What is the primary mechanism behind this?
The photodegradation of coumarin derivatives, including this compound, is often initiated by a [2πs + 2πs] cycloaddition reaction, which results in the formation of dimers.[1] This dimerization process disrupts the extended π-conjugation system responsible for the compound's fluorescence and other photophysical properties. Other potential degradation pathways can include dealkylation and reduction of the lactone moiety.[1]
The presence of reactive oxygen species (ROS) can also contribute to photodegradation.[1] Furthermore, for certain coumarin derivatives, photodimerization can be influenced by the reaction medium, with different solvents or solid-state arrangements leading to various head-to-head and head-to-tail dimers.[2]
FAQ 2: I'm observing a loss of fluorescence in my this compound-based assay. Is this related to photostability?
Yes, a decrease in fluorescence is a direct consequence of the photodegradation of the coumarin core. As mentioned above, the formation of dimers eliminates the extended π-conjugated system that is essential for fluorescence.[1] Therefore, any experimental setup that involves prolonged exposure to light, especially UV or near-UV radiation, can lead to a diminished fluorescent signal.
FAQ 3: Can the solvent I use affect the photostability of this compound?
Absolutely. Solvents can significantly influence the photostability of coumarin derivatives.[3] The polarity of the solvent can alter the energy levels of the excited state and potentially facilitate different degradation pathways. For instance, some studies have shown that the photodegradation of certain coumarin dyes is more pronounced in specific solvents over others.[4] It is crucial to select a solvent that not only suits your experimental needs but also minimizes photodegradation.
FAQ 4: Are there any general handling and storage recommendations to minimize photodegradation?
To maintain the integrity of your this compound samples, it is imperative to protect them from light. Here are some key recommendations:
-
Storage: Store this compound in amber vials or containers that block UV and visible light.
-
Handling: When preparing solutions or conducting experiments, work in a dimly lit area or use light-blocking shields.
-
Experimentation: Minimize the light exposure time during your experiments. If continuous irradiation is necessary, use the lowest effective light intensity and appropriate filters to block unnecessary wavelengths.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common photostability issues encountered during experiments with this compound.
Issue 1: Rapid loss of signal or compound activity in a light-dependent experiment.
Possible Cause: High-intensity light source or prolonged exposure is causing rapid photodegradation.
Troubleshooting Steps:
-
Characterize Your Light Source: Determine the spectral output and intensity of your light source.
-
Reduce Light Intensity: Use neutral density filters to decrease the light intensity reaching your sample.
-
Optimize Exposure Time: Determine the minimum exposure time required to achieve the desired experimental outcome.
-
Incorporate Dark Controls: Always include control samples that are not exposed to light to differentiate between photodegradation and other forms of instability.
Issue 2: Inconsistent results between experimental replicates.
Possible Cause: Variable light exposure between samples.
Troubleshooting Steps:
-
Standardize Experimental Setup: Ensure that each sample is placed at the same distance and orientation relative to the light source.
-
Monitor Light Source Output: The output of some lamps can fluctuate over time. Use a radiometer or lux meter to ensure consistent irradiation levels.
-
Homogenize Sample: For solid samples, ensure a uniform thickness to avoid uneven light penetration.[5] For solutions, ensure proper mixing.
Issue 3: Formation of unexpected byproducts in the reaction mixture.
Possible Cause: Photodegradation is leading to the formation of various photoproducts.
Troubleshooting Steps:
-
Analyze Photoproducts: Use analytical techniques such as HPLC-MS or GC-MS to identify the degradation products.[6]
-
Elucidate Degradation Pathway: Understanding the structure of the photoproducts can provide insights into the degradation mechanism. For some coumarins, N-dealkylation and oxidation have been identified as major degradation pathways.[3]
-
Implement Mitigation Strategies: Based on the identified pathway, implement strategies to inhibit it, such as deoxygenating the solvent or adding specific stabilizers.
Section 3: Solutions and Mitigation Strategies
Here, we detail proactive measures and solutions to enhance the photostability of this compound in your experimental systems.
Solution 1: Incorporation of Photostabilizers
The use of photostabilizers can significantly retard the photodegradation of coumarin derivatives.
-
Hindered Amine Light Stabilizers (HALS): HALS are effective in scavenging free radicals that can initiate photodegradation.
-
Singlet Oxygen Quenchers: Compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) can quench singlet oxygen, a reactive species that can contribute to the photo-oxidation of coumarins.[4]
Solution 2: Molecular Modification
While you may be specifically working with this compound, it's important to be aware that the photostability of the coumarin scaffold can be improved through chemical modification. The introduction of certain substituents can alter the electronic properties of the molecule and reduce its susceptibility to photodegradation.[7]
Solution 3: Formulation and Matrix Selection
The immediate environment of the this compound molecule can play a critical role in its photostability.
-
Polymer Matrices: Encapsulating the coumarin in a suitable polymer matrix can provide a protective barrier against oxygen and other reactive species.[1] For example, polyvinyl butyral (PVB) has been shown to offer better photostability for some coumarin dyes compared to polymethyl methacrylate (PMMA).[1]
-
Solid-State Formulations: In some cases, crystalline forms can exhibit enhanced photostability compared to amorphous states or solutions.
Experimental Protocol: Standardized Photostability Testing
To systematically evaluate the photostability of this compound and the effectiveness of any mitigation strategies, a standardized photostability testing protocol is essential. The following is a general guideline based on the ICH Q1B guidelines.[5][8][9]
Objective: To assess the photostability of a this compound solution under controlled light exposure.
Materials:
-
This compound
-
Appropriate solvent (e.g., ethanol, acetonitrile)
-
Chemically inert and transparent containers (e.g., quartz cuvettes)
-
Light-protected containers (e.g., amber vials) for dark controls
-
Calibrated light source providing both visible and near-UV radiation
-
Radiometer/lux meter
-
HPLC system with a UV detector or other suitable analytical instrument
Procedure:
-
Sample Preparation: Prepare a solution of this compound of a known concentration in the chosen solvent.
-
Sample Exposure:
-
Place a portion of the solution in a transparent container for light exposure.
-
Place an identical portion in a light-protected container to serve as a dark control.
-
-
Irradiation: Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][9]
-
Sample Analysis: At predetermined time intervals, withdraw aliquots from both the exposed and dark control samples. Analyze the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Data Evaluation: Compare the concentration of this compound in the exposed sample to that in the dark control. A significant decrease in the concentration of the exposed sample indicates photodegradation.
Forced Degradation Studies:
For method development and degradation pathway elucidation, forced degradation studies can be performed using more intense light exposure or for longer durations.[8][10] This helps in identifying potential degradation products and developing analytical methods capable of resolving them.[5]
Data Presentation
Table 1: Example Data from a Photostability Study of this compound
| Exposure Time (hours) | Concentration in Exposed Sample (µg/mL) | Concentration in Dark Control (µg/mL) | % Degradation |
| 0 | 10.0 | 10.0 | 0 |
| 2 | 8.5 | 9.9 | 15 |
| 4 | 7.1 | 9.8 | 29 |
| 6 | 5.8 | 9.9 | 42 |
Visualization of Degradation Pathway
Caption: Simplified photochemical reaction pathway for this compound.
Workflow for Troubleshooting Photostability Issues
Caption: A systematic workflow for troubleshooting photostability issues.
References
- Technical Support Center: Improving the Photostability of Coumarin 6 in Polymers - Benchchem.
- Metal–coumarin derivatives as promising photosensitizers: unlocking their cancer phototherapy potential - RSC Publishing.
- The photostability of some fluorescent disperse dyes derivatives of coumarin | Request PDF.
- The photostability of some fluorescent disperse dyes derivatives of coumarin.
- Supramolecular Photodimerization of Coumarins - PMC - NIH.
- Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC - PubMed Central.
- Photostability - IAGIM.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions - atlas-mts.com.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Supramolecular Photodimerization of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nathan.instras.com [nathan.instras.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal–coumarin derivatives as promising photosensitizers: unlocking their cancer phototherapy potential - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI00858A [pubs.rsc.org]
- 8. iagim.org [iagim.org]
- 9. database.ich.org [database.ich.org]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Technical Support Center: Interference in 7-Allyloxycoumarin Fluorescence Assays
Welcome to the technical support center for 7-allyloxycoumarin fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical tools necessary to identify and mitigate common sources of interference, ensuring the accuracy and reliability of your experimental data.
Understanding the this compound Assay Principle
The this compound fluorescence assay is a widely used method for measuring the activity of various enzymes, particularly Cytochrome P450 (CYP) isoforms.[1][2] The principle is based on the enzymatic conversion of a non-fluorescent substrate, this compound, into a highly fluorescent product, 7-hydroxycoumarin (also known as umbelliferone). The rate of fluorescence increase is directly proportional to the enzyme's activity.
Here is a simplified workflow of the enzymatic reaction:
Caption: Initial troubleshooting workflow for interference detection.
Step 2: Mitigating Autofluorescence
If your compound is autofluorescent, you need to correct for its signal.
-
Pre-read Plate: Read the fluorescence of your assay plate after adding the test compounds but before adding the substrate. Subtract this background fluorescence from your final readings.
-
Use Red-Shifted Probes: Consider using alternative fluorogenic substrates that excite and emit at longer wavelengths (red-shifted). [3][4]The incidence of autofluorescence is generally lower in the red part of the spectrum. [3][4]
Step 3: Addressing Fluorescence Quenching
Quenching can be more challenging to correct for.
-
Lower Compound Concentration: If possible, test your compounds at lower concentrations where the inner filter effect is less pronounced. [5]* Mathematical Correction: While complex, there are mathematical models to correct for the inner filter effect, but they require measuring the absorbance of your compounds at the excitation and emission wavelengths.
-
Orthogonal Assays: The most reliable solution is to confirm hits using a non-fluorescence-based method, such as LC-MS/MS, which directly measures substrate and product concentrations. [1]
Step 4: Ruling Out Other Assay Problems
If direct compound interference is minimal, consider other potential issues:
-
Reagent Integrity:
-
Enzyme: Verify the activity of your enzyme stock with a known control substrate. [6] * Substrate: Ensure the this compound has been stored properly, protected from light. [6]* Instrument Settings:
-
Gain Settings: An inappropriately set gain on the plate reader can lead to either saturated or weak signals.
-
Wavelengths: Double-check that the excitation and emission wavelengths are correctly set for 7-hydroxycoumarin. [7]* Pipetting and Washing:
-
Inaccurate Pipetting: Calibrate your pipettes regularly. [7] * Insufficient Washing: In multi-step assays, inadequate washing can leave behind residual reagents, leading to high background. [7]
-
Advanced Topic: Mechanism-Based Inhibition
Some compounds can cause time-dependent inhibition of CYP enzymes, a phenomenon known as mechanism-based inhibition (MBI). [8]This occurs when the enzyme metabolizes the compound into a reactive intermediate that irreversibly binds to and inactivates the enzyme. [8] Identifying MBI:
-
Pre-incubation: Pre-incubate the enzyme and test compound with cofactors (like NADPH) for varying amounts of time before adding the this compound substrate.
-
Signal Decrease: A time-dependent decrease in enzyme activity that is not observed in the absence of cofactors is indicative of MBI.
References
-
Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]
-
Assay Guidance Manual. (2025). Interference and Artifacts in High-content Screening. NCBI Bookshelf. [Link]
-
Beddard, G. S., Carlin, S., & Davidson, R. S. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 262-267. [Link]
-
PubMed. (2000). A highly sensitive high-performance liquid chromatographic assay for coumarin 7-hydroxylation and 7-ethoxycoumarin O-deethylation by human liver cytochrome P450 enzymes. [Link]
-
PubMed. (1998). Spectrofluorimetric Method for the Quantification of 7-hydroxycoumarin in Urine and Plasma Using Both Extracted and Unextracted Samples. [Link]
-
PubMed. (2007). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. [Link]
-
PubMed. (2019). Inhibition of Human Cytochrome P450 2A6 by 7-hydroxycoumarin Analogues: Analysis of the Structure-Activity Relationship and Isoform Selectivity. [Link]
-
ResearchGate. (n.d.). Interference with Fluorescence and Absorbance. [Link]
-
Semantic Scholar. (2020). Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Highly sensitive high-performance liquid chromatographic assay for coumarin 7-hydroxylation and 7-ethoxycoumarin O-deethylation by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Improving the Solubility of 7-Allyloxycoumarin for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with 7-allyloxycoumarin, a promising but often poorly soluble compound, in biological assays. Our goal is to equip you with the knowledge and practical protocols to enhance its solubility, ensuring reliable and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and solubilization of this compound.
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a derivative of coumarin, a class of compounds known for a wide range of biological activities.[1][2] Its structure consists of a benzopyrone core with an allyloxy group at the 7-position.[3][4] This modification, while potentially contributing to its biological efficacy, also increases its lipophilicity, leading to poor aqueous solubility. For biological assays, which are predominantly conducted in aqueous buffer systems, low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the initial signs of solubility issues with this compound in my assay?
A2: You may be encountering solubility problems if you observe any of the following:
-
Visible Precipitation: A cloudy or hazy appearance in your stock solution or final assay well after diluting the compound from an organic solvent stock.
-
Inconsistent Results: High variability in your experimental data between replicates or experiments.
-
Non-linear Dose-Response Curves: A dose-response curve that plateaus prematurely or shows an unexpected drop in activity at higher concentrations.
-
Low Bioavailability in Cell-Based Assays: The compound may not be effectively reaching its intracellular target due to poor solubility in the cell culture medium.
Q3: I'm dissolving my this compound in DMSO first. Why am I still seeing precipitation when I add it to my aqueous buffer?
A3: This is a very common issue known as "crashing out." While this compound may be soluble in 100% dimethyl sulfoxide (DMSO), its solubility dramatically decreases when the DMSO stock is diluted into an aqueous buffer.[5] The final concentration of DMSO in your assay may not be sufficient to keep the compound in solution. It is crucial to maintain a low final DMSO concentration (typically <1%) in most cell-based assays to avoid solvent-induced toxicity.[6][7][8]
II. Troubleshooting Guide: Step-by-Step Solubilization Strategies
This section provides detailed protocols and the scientific rationale behind various techniques to improve the solubility of this compound.
Co-Solvent Systems: A First Line of Approach
The use of a water-miscible organic solvent, or co-solvent, is often the simplest and most direct method to increase the solubility of hydrophobic compounds.[9][10]
Experimental Protocol: Co-Solvent Screening
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a series of aqueous buffers containing increasing percentages of a co-solvent (e.g., DMSO, ethanol, or polyethylene glycol 400). A typical range to test would be from 0.1% to 5% (v/v).
-
Solubility Assessment: Add a small aliquot of your this compound DMSO stock to each co-solvent buffer to achieve your desired final compound concentration.
-
Observation: Visually inspect for precipitation immediately and after a period of incubation (e.g., 1-2 hours) at the assay temperature.
-
Quantification (Optional): For a more rigorous assessment, centrifuge the samples, and measure the concentration of the solubilized compound in the supernatant using a suitable analytical method like HPLC-UV.
Causality and Decision Making
The goal is to find the lowest concentration of a co-solvent that maintains the solubility of this compound at the desired working concentration while minimizing potential artifacts in your biological assay. Remember to always include a vehicle control (buffer with the same final co-solvent concentration without the compound) in your experiments.[6][11]
Caption: Decision workflow for co-solvent optimization.
Cyclodextrin Inclusion Complexes: Encapsulation for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[14][15][16] This is a well-established technique for improving drug bioavailability.[12][13][14]
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[14]
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized later if needed.
-
Complexation: a. Dissolve the HP-β-CD in your aqueous buffer with gentle heating and stirring. b. In a separate tube, dissolve the this compound in a minimal amount of a volatile organic solvent (e.g., ethanol or acetone). c. Slowly add the this compound solution to the stirring HP-β-CD solution.
-
Solvent Removal: Remove the organic solvent by evaporation under a stream of nitrogen or by using a rotary evaporator.
-
Lyophilization (Optional): For a stable powder form, freeze-dry the resulting aqueous solution.
-
Reconstitution and Filtration: Reconstitute the complex in your assay buffer and filter through a 0.22 µm filter to remove any non-encapsulated compound.
Mechanism of Action
The hydrophobic cavity of the cyclodextrin molecule provides a favorable environment for the nonpolar this compound, effectively shielding it from the aqueous environment and increasing its apparent water solubility.[12][17]
Caption: Encapsulation of this compound by cyclodextrin.
pH Adjustment: Leveraging Ionization for Solubility
For compounds with ionizable functional groups, adjusting the pH of the solution can significantly impact solubility.[10][18][19][20] While this compound itself does not have a readily ionizable group, this strategy is crucial for other coumarin derivatives and is a fundamental concept in solubility enhancement. For instance, its precursor, 7-hydroxycoumarin (umbelliferone), has a phenolic hydroxyl group with a pKa around 7.1, making its solubility pH-dependent.[21]
Experimental Protocol: pH-Solubility Profiling
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10).
-
Compound Addition: Add an excess of solid this compound to each buffer.
-
Equilibration: Shake or stir the samples at a constant temperature until equilibrium is reached (typically 24-48 hours). This is to determine the equilibrium solubility.[22]
-
Separation: Separate the undissolved solid by centrifugation or filtration.
-
Quantification: Measure the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method.
-
Data Analysis: Plot the measured solubility as a function of pH.
Underlying Principle
For a weakly acidic compound, increasing the pH above its pKa will deprotonate the acidic group, forming a more soluble salt. Conversely, for a weakly basic compound, decreasing the pH below its pKa will protonate the basic group, leading to the formation of a more soluble salt.[10]
Caption: Effect of pH on the solubility of ionizable compounds.
Temperature Modulation: A Cautious Approach
For most solid solutes, solubility increases with temperature.[23][24][25] Applying gentle heat can be a simple way to dissolve more compound.
Considerations and Best Practices
-
Compound Stability: Before applying heat, ensure that this compound is stable at elevated temperatures and will not degrade.
-
Assay Compatibility: The temperature of your final assay will dictate the solubility. If you dissolve the compound at a higher temperature and then cool it to the assay temperature, it may precipitate.
-
Thermodynamic Properties: The dissolution process can be either endothermic (absorbs heat) or exothermic (releases heat). For endothermic dissolution, increasing the temperature will increase solubility.[23][25][26]
Recommended Workflow
-
Prepare your stock solution at room temperature.
-
If solubility is still an issue, try gentle warming (e.g., 37°C) with agitation.
-
Always allow the solution to return to the assay temperature and visually inspect for precipitation before use.
III. Summary of Solubilization Techniques
| Technique | Pros | Cons | Best For |
| Co-solvents | Simple, quick, and effective for moderate solubility enhancements. | Potential for solvent-induced toxicity or assay interference.[6][7][8] | Initial screening and assays that can tolerate low percentages of organic solvents. |
| Cyclodextrins | Significant solubility enhancement, low toxicity, can improve compound stability.[12][13] | More complex preparation, potential for the cyclodextrin itself to interact with assay components. | Cell-based assays and in vivo studies where low organic solvent concentration is critical. |
| pH Adjustment | Highly effective for ionizable compounds, can achieve large increases in solubility. | Only applicable to compounds with ionizable groups, requires careful pH control. | Compounds with acidic or basic functional groups. |
| Temperature | Easy to implement. | Risk of compound degradation, potential for precipitation upon cooling. | Thermally stable compounds where a temporary increase in temperature is acceptable. |
IV. References
-
Bar-Shalom, D. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. In Molecules (Vol. 27, Issue 15). MDPI. [Link]
-
Crini, G., Fourmentin, S., Fenyvesi, É., Torri, G., Fourmentin, M., & Morin-Crini, N. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. In Pharmaceutics (Vol. 15, Issue 2). MDPI. [Link]
-
Popa, L., Rusu, A., & Porfire, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. In Pharmaceutics (Vol. 16, Issue 5). MDPI. [Link]
-
Tereșneu, C. C., & Kačuráková, M. (2018). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. In Journal of Inclusion Phenomena and Macrocyclic Chemistry (Vol. 91, Issues 3–4, pp. 115–123). Springer. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved January 21, 2026, from [Link]
-
Saluja, V., & Vandamme, T. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. In OA Text. [Link]
-
American Chemical Society. (n.d.). Using inclusion chemistry to increase solubility in coumarin-enamine probes | Poster Board #1714. American Chemical Society. [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Allyloxy-4-methyl-coumarin-8-carbaldehyde. In PubChem. Retrieved January 21, 2026, from [Link]
-
Tenny, K., & Hoffman, M. R. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. [Link]
-
Henriksen-Lacey, M., Carregal-Romero, S., & Liz-Marzán, L. M. (2014). Considerations regarding use of solvents in in vitro cell based assays. In PLoS ONE (Vol. 9, Issue 10). Public Library of Science. [Link]
-
Vemula, V. R. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. In International Journal of Pharmaceutical Sciences Review and Research (Vol. 33, Issue 2, pp. 145–151). [Link]
-
ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
ResearchGate. (2025, November 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling | Request PDF. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. In Advanced Drug Delivery Reviews (Vol. 59, Issue 7, pp. 546–567). Elsevier. [Link]
-
Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. In Pharmaceutical Development and Technology (Vol. 13, Issue 6, pp. 437–444). Taylor & Francis. [Link]
-
Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Chemistry LibreTexts. [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation | PPT. Slideshare. [Link]
-
National Center for Biotechnology Information. (2014). Considerations regarding use of solvents in in vitro cell based assays. In PLoS ONE (Vol. 9, Issue 10). Public Library of Science. [Link]
-
ResearchGate. (2020, November 1). Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin? ResearchGate. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2024, April 10). A Comprehensive Evaluation of Coumarin Derivatives and Associated Biological Activities. [Link]
-
Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
-
MDPI. (n.d.). Novel Coumarin Derivatives with Expected Biological Activity. MDPI. [Link]
-
LookChem. (n.d.). 7-Hydroxycoumarin 93-35-6 wiki. LookChem. [Link]
-
Cheméo. (n.d.). Chemical Properties of 7-Hydroxycoumarin (CAS 93-35-6). Cheméo. [Link]
-
National Center for Biotechnology Information. (2021). DMSO Solubility Assessment for Fragment-Based Screening. In Molecules (Vol. 26, Issue 11). MDPI. [Link]
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- 2. Novel Coumarin Derivatives with Expected Biological Activity [mdpi.com]
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- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. semanticscholar.org [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
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- 19. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
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- 22. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Background Fluorescence in 7-Allyloxycoumarin Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 7-allyloxycoumarin in their fluorescence imaging experiments. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you minimize background fluorescence and enhance the signal-to-noise ratio of your images. By understanding the underlying causes of background noise and implementing the targeted solutions presented here, you can achieve high-quality, reliable data.
Introduction to this compound and Background Fluorescence
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during your this compound imaging experiments.
Q1: I'm observing high background fluorescence across my entire sample, even in areas without cells. What are the likely causes and how can I fix this?
A1: This issue often points to problems with your imaging medium, the imaging vessel itself, or unbound fluorophore.
-
Problem: Contaminated or fluorescent imaging medium.
-
Explanation: Some standard cell culture media contain components like phenol red and riboflavin that are inherently fluorescent.[5] This can contribute to a generalized background haze.
-
Solution:
-
Switch to a phenol red-free imaging medium: For the duration of the imaging experiment, replace your standard culture medium with a phenol red-free formulation or a clear buffered saline solution.[6]
-
Use imaging-specific media: Consider using specialized live-cell imaging media designed to have low background fluorescence.[5]
-
-
-
Problem: Fluorescence from the imaging vessel.
-
Problem: Excess, unbound this compound.
-
Explanation: Insufficient washing after staining will leave a high concentration of unbound probe in the medium, contributing to background signal.
-
Solution:
-
Q2: My cells themselves appear to be glowing non-specifically, obscuring the signal from my target. What's causing this cellular autofluorescence?
A2: This is likely due to endogenous fluorophores within the cells, a phenomenon known as autofluorescence.[4][10]
-
Problem: Autofluorescence from cellular components.
-
Explanation: Molecules like NADH, flavins, collagen, and elastin are naturally present in cells and fluoresce when excited by light, particularly in the UV to green range.[4][11][12] Mitochondria and lysosomes are major sources of cellular autofluorescence.[10]
-
Solution:
-
Spectral Separation: If possible, choose a fluorophore with excitation and emission spectra that are well-separated from the autofluorescence spectrum of your cells. While you are using this compound, for future experiments, consider red or far-red dyes to minimize autofluorescence overlap.[4]
-
Use a Quenching Agent: Commercially available quenching agents can be used to reduce autofluorescence.
-
Photobleaching: Intentionally photobleach the autofluorescence before imaging your specific signal. This involves exposing the sample to high-intensity light at the autofluorescence excitation wavelength until the background signal diminishes, and then proceeding to image your this compound signal.[6]
-
-
-
Problem: Fixation-induced autofluorescence.
-
Explanation: Aldehyde fixatives like formaldehyde and glutaraldehyde can cross-link proteins, which can sometimes create fluorescent products.[13][14] Glutaraldehyde, in particular, is known to cause significant autofluorescence.[14][15]
-
Solution:
-
Minimize Fixation Time: Use the minimum fixation time necessary for adequate preservation of your sample's structure.[13]
-
Consider Alternative Fixatives: If autofluorescence is a major issue, test other fixatives like cold methanol. Be aware that methanol precipitates proteins and is not suitable for all applications.[14]
-
Sodium Borohydride Treatment: After formaldehyde fixation, you can treat your samples with sodium borohydride to reduce autofluorescence.
-
-
Q3: I'm seeing bright, punctate spots of fluorescence that don't correspond to my target. What could be causing this non-specific binding?
A3: This often indicates that your this compound probe is binding to cellular components other than your intended target.
-
Problem: Non-specific binding of the fluorescent probe.
-
Explanation: Fluorescent dyes can non-specifically adhere to cellular structures, particularly if the probe has hydrophobic properties.[16][17] This can lead to false-positive signals.[18]
-
Solution:
-
Optimize Probe Concentration: Use the lowest concentration of this compound that still provides a detectable specific signal. Titrate the probe concentration to find the optimal balance between signal and background.[9][19]
-
Blocking: For immunofluorescence applications, ensure adequate blocking of non-specific binding sites. Use a blocking buffer such as bovine serum albumin (BSA) or normal serum from the species of the secondary antibody.[8][9][19]
-
Increase Wash Stringency: In addition to more washes, you can try adding a low concentration of a mild detergent (e.g., Tween-20) to your wash buffer to help remove non-specifically bound probe.
-
-
Q4: My signal is initially bright, but it fades quickly during imaging. How can I prevent this photobleaching?
A4: Photobleaching is the irreversible destruction of a fluorophore due to light exposure.[20][21] Coumarin dyes can be susceptible to this, especially under high-intensity illumination.[22][23]
-
Problem: Photobleaching of this compound.
-
Explanation: The high-energy light used for excitation can cause photochemical reactions that destroy the fluorophore, leading to signal loss.[21]
-
Solution:
-
Use an Antifade Mounting Medium: For fixed samples, use a commercially available mounting medium containing an antifade reagent.[24][25][26][27] These reagents help to quench the chemical reactions that lead to photobleaching.
-
Minimize Light Exposure:
-
Optimize Imaging Settings:
-
Use a high-quality, high numerical aperture (NA) objective to collect as much emitted light as possible.
-
Consider using a more sensitive camera.
-
-
-
Frequently Asked Questions (FAQs)
Q: What are the typical excitation and emission maxima for this compound?
A: While the exact spectra can be influenced by the local environment, coumarin derivatives generally excite in the UV to blue range and emit in the blue to green range. For example, 3-azido-7-hydroxycoumarin has an excitation maximum of 404 nm and an emission maximum of 477 nm after a click reaction.[30] It is always best to consult the manufacturer's specifications for your specific this compound derivative and optimize your microscope's filter sets accordingly.
Q: How can I improve my overall signal-to-noise ratio (SNR)?
A: Improving your SNR involves both increasing your specific signal and decreasing the background noise.[31][32] Many of the troubleshooting steps above will help to decrease noise. To increase your signal, you can:
-
Optimize the concentration of your primary and secondary antibodies (for immunofluorescence).[9]
-
Ensure you are using the correct and most efficient filter sets for this compound.[32]
-
Use image averaging or accumulation techniques during acquisition, but be mindful of potential phototoxicity with live samples.[28]
Q: Can my choice of coverslip affect background fluorescence?
A: Yes, using the correct coverslip thickness is crucial for optimal image quality. Most high-resolution microscope objectives are corrected for use with #1.5 coverslips (0.17 mm thickness). Using a coverslip of a different thickness can lead to spherical aberrations, which can reduce signal and increase perceived background.[7]
Experimental Protocols
Protocol 1: Basic Staining with this compound (General)
-
Grow cells on glass-bottom imaging dishes.
-
Wash cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Prepare the this compound staining solution at the desired final concentration in an appropriate buffer or medium.
-
Incubate the cells with the staining solution for the optimized duration at the appropriate temperature.
-
Wash the cells three to five times with pre-warmed PBS, with a 5-minute incubation for each wash.
-
Replace the wash buffer with a phenol red-free imaging medium.
-
Proceed with imaging.
Protocol 2: Immunofluorescence Staining with a this compound-conjugated Secondary Antibody
-
Grow and fix cells according to your optimized fixation protocol.[15][33]
-
Permeabilize the cells if necessary (e.g., with 0.1% Triton X-100 in PBS).
-
Block non-specific binding by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes.[14]
-
Incubate with the primary antibody at its optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate with the this compound-conjugated secondary antibody at its optimal dilution, protected from light.
-
Wash the cells three times with PBS containing 0.1% Tween-20, protected from light.
-
Mount the coverslip using an antifade mounting medium.[26]
-
Seal the coverslip and allow the mounting medium to cure if necessary.
-
Store slides in the dark at 4°C until imaging.
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Factors influencing the signal-to-noise ratio.
References
- Cell and tissue autofluorescence research and diagnostic applications - PubMed.
- Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? | Sino Biological.
- Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments - CLF.
- Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One.
- What is Autofluorescence? A Quick Explainer for Biologists - Bitesize Bio.
- Troubleshooting Immunofluorescence - Hycult Biotech.
- Causes of Autofluorescence - Visikol.
- Immunofluorescence Troubleshooting Tips - Elabscience.
- Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc.
- Newsletter: Background Fluorescence - FluoroFinder.
- A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow.
- Determining background sources in fluorescence - AustinBlanco.com.
- Background in Fluorescence Imaging | Thermo Fisher Scientific - ES.
- Live-cell fluorescence imaging - PubMed.
- HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES.
- LumiMount® Fluorescence Mounting Medium - Lumiprobe.
- Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging.
- Autofluorescence - Wikipedia.
- Immunofluorescence Troubleshooting - St John's Laboratory Ltd.
- Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy.
- Antifade-Fluorescence Mounting Medium - BiCell Scientific®.
- Signal-to-Noise Considerations - Evident Scientific.
- Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes.
- Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis.
- Identification of fluorescent compounds with non-specific binding property via high throughput live cell microscopy - PubMed.
- Best Practices for Sample Preparation in Cell Imaging - IDEA Bio-Medical.
- Sample Preparation for Fluorescence Microscopes - ZEISS.
- Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS) - AIMS Press.
- Sample preparation - Cell Sciences Imaging Facility (CSIF) - Stanford University.
- How Do I Prepare Samples for Fluorescence Microscope? - Scopelab.
- Mounting Media and Antifades | Thermo Fisher Scientific - US.
- Sample Preparation for Fluorescence Microscopy: An Introduction - Agilent.
- Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis | Analytical Chemistry - ACS Publications.
- Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes - University of Baghdad Digital Repository.
- Optimizing Signal to Noise Ratio - YouTube.
- Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy | PLOS One - Research journals.
- Mounting Media & Microscopy Consumables - Biotium.
- Mounting Media | Vector Labs.
- Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores - PMC - PubMed Central.
- Background Fluorescence - FAQ - ibidi.
- 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PubMed Central.
- Concerning the fluorescence of some 7-hydroxycoumarins and related compounds.
- This compound - SpectraBase.
- 3-Azido-7-hydroxycoumarin | Click-Reactive Fluorescent Dyes | Tocris Bioscience.
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- 7. Sample preparation | Cell Sciences Imaging Facility (CSIF) [microscopy.stanford.edu]
- 8. sinobiological.com [sinobiological.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. Cell and tissue autofluorescence research and diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. evidentscientific.com [evidentscientific.com]
- 12. Autofluorescence - Wikipedia [en.wikipedia.org]
- 13. Causes of Autofluorescence [visikol.com]
- 14. agilent.com [agilent.com]
- 15. cqscopelab.com [cqscopelab.com]
- 16. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 17. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 18. Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS) [aimspress.com]
- 19. stjohnslabs.com [stjohnslabs.com]
- 20. researchgate.net [researchgate.net]
- 21. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
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- 29. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. 3-Azido-7-hydroxycoumarin | Click-Reactive Fluorescent Dyes | Tocris Bioscience [tocris.com]
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- 32. m.youtube.com [m.youtube.com]
- 33. Best Practices for Sample Preparation in Cell Imaging [idea-bio.com]
Technical Support Center: Overcoming Autofluorescence with 7-Allyloxycoumarin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of cellular autofluorescence when using 7-allyloxycoumarin and other blue-emitting fluorophores. Our goal is to equip you with the knowledge and practical protocols to achieve high-quality, reliable fluorescence imaging data.
Introduction: The Challenge of the Blue Spectrum
This compound is a valuable fluorescent probe, but its emission in the blue-to-green part of the spectrum (typically 350-550 nm) places it in direct spectral overlap with the natural fluorescence emitted by cells, a phenomenon known as autofluorescence.[1][2] This intrinsic fluorescence arises from endogenous molecules like NADH, riboflavins, collagen, and lipofuscin, which can obscure the specific signal from your probe, leading to poor signal-to-noise ratios and potentially confounding results.[1][2][3][4]
This guide will walk you through a systematic approach to identifying, minimizing, and correcting for autofluorescence, ensuring the data you generate is both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is causing the high background fluorescence in my cell images?
A1: The high background is likely due to cellular autofluorescence. This is the inherent fluorescence from various cellular components.[5][6] Common culprits include:
-
Metabolic Coenzymes: NADH and flavins (FAD, FMN) are major sources, especially in metabolically active cells.[3][4] They typically excite in the UV to blue range and emit in the blue-green range (around 450 nm for NADH).[2][3]
-
Structural Proteins: Collagen and elastin, found in the extracellular matrix, are also significant contributors to autofluorescence.[3][4][7]
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells, particularly in lysosomes, and have a broad emission spectrum.[3][8]
-
Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular amines to create fluorescent products, significantly increasing background fluorescence across a broad spectrum.[1][3][9]
Q2: How can I confirm that what I'm seeing is autofluorescence and not my this compound signal?
A2: The most straightforward method is to prepare an unstained control sample.[1] Process these cells or tissues in the exact same way as your experimental samples, including fixation and any other treatments, but omit the addition of this compound. Image this control sample using the same acquisition settings (laser power, gain, exposure time) as your stained samples. Any signal you detect in this control is attributable to autofluorescence.
Q3: My autofluorescence is overwhelming my signal. What's the first thing I should try?
A3: Before resorting to complex quenching or correction methods, optimize your experimental design. The simplest and often most effective strategy is to maximize your signal-to-noise ratio.
-
Fluorophore Concentration: Titrate your this compound to find the optimal concentration that provides the brightest specific signal without causing non-specific binding or cellular toxicity.
-
Choose Brighter Dyes: When possible, selecting brighter fluorophores can help overcome the autofluorescence background.[1]
-
Shift to Redder Wavelengths: Since autofluorescence is most prominent in the blue-green region of the spectrum, consider using fluorophores that excite and emit in the red or far-red wavelengths if your experimental design allows.[1][8]
Q4: Can I reduce autofluorescence by changing my sample preparation methods?
A4: Absolutely. Your sample preparation protocol has a significant impact on the level of autofluorescence.
-
Fixation: Minimize fixation time with aldehyde-based fixatives.[3] If possible, consider alternative fixatives like chilled methanol or ethanol, which tend to induce less autofluorescence.[3]
-
Remove Red Blood Cells: If working with tissue samples, perfuse with PBS prior to fixation to remove red blood cells, as the heme groups are a major source of autofluorescence.[1][3] For blood samples, red blood cell lysis is crucial.[1]
-
Culture Media: For live-cell imaging, consider using a phenol red-free and serum-free medium during imaging, as these components can contribute to background fluorescence.[1][2]
Troubleshooting Workflow: A Step-by-Step Guide
If initial optimizations are insufficient, a more targeted approach is necessary. This workflow will guide you from identifying the source of autofluorescence to implementing appropriate solutions.
dot
Caption: A logical workflow for troubleshooting autofluorescence.
In-Depth Protocols and Methodologies
Chemical Quenching of Autofluorescence
Chemical quenching agents can be applied to your samples to reduce autofluorescence. It is crucial to test these methods on a small subset of samples first, as they can sometimes impact the specific signal of your fluorophore.
a) Sudan Black B Treatment for Lipofuscin and Fixation-Induced Autofluorescence
Sudan Black B is a lipophilic dye that is effective at quenching autofluorescence from lipofuscin and can also reduce background from aldehyde fixation.[3][8][9][10] However, be aware that it can sometimes introduce its own background in the red and far-red channels.[8]
Protocol:
-
Prepare a 0.1-0.3% (w/v) solution of Sudan Black B in 70% ethanol.[11]
-
Stir the solution overnight in the dark to ensure it is fully dissolved.[11]
-
Filter the solution the next day to remove any undissolved particles.[11]
-
After your standard immunolabeling protocol (if applicable) and before mounting, incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature.[11][12]
-
Wash the slides thoroughly with PBS or PBST (3 x 15 minutes) to remove excess Sudan Black B.[12]
-
Mount the coverslips and proceed with imaging.
b) Trypan Blue for Intracellular Autofluorescence
Trypan blue can be used to quench intracellular autofluorescence, particularly in flow cytometry applications, and has been shown to improve the signal-to-noise ratio.[13]
Protocol for Fixed Cells:
-
After fixation and permeabilization, incubate the cells with a 0.05% solution of Trypan Blue for 15 minutes at room temperature.[12]
-
Wash the cells thoroughly with PBS (3 x 15 minutes) to remove the quencher.[12]
-
Proceed with your staining protocol.
c) Sodium Borohydride for Aldehyde-Induced Autofluorescence
Sodium borohydride can reduce autofluorescence caused by aldehyde fixation, although its effectiveness can be variable.[3][9]
Protocol:
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Immediately after preparation (while it is still fizzing), apply the solution to your fixed cells or tissue sections.[7]
-
Incubate for 4-10 minutes.
-
Wash thoroughly with PBS (3x) before proceeding with staining.
| Quenching Method | Primary Target | Advantages | Disadvantages |
| Sudan Black B | Lipofuscin, Aldehyde fixation | Highly effective for lipofuscin-rich tissues.[8][10] | Can introduce background in red/far-red channels.[8] |
| Trypan Blue | General intracellular AF | Can improve signal-to-noise significantly.[13] | May have some overlap with certain fluorophore emissions.[13] |
| Sodium Borohydride | Aldehyde fixation | Specifically targets fixation-induced AF. | Efficacy can be inconsistent.[3] |
| Commercial Kits | Broad Spectrum | Optimized and validated for ease of use.[1][3][9][11] | Can be more expensive. |
Computational Correction: Spectral Unmixing
For researchers with access to spectral imaging systems (e.g., spectral flow cytometers or confocal microscopes with spectral detectors), computational correction is a powerful tool. Spectral unmixing algorithms can differentiate the emission signature of your this compound from the broad emission signature of autofluorescence.[4][14]
dot
Caption: The principle of spectral unmixing to separate signals.
Workflow for Spectral Unmixing:
-
Acquire a Reference Spectrum for Autofluorescence: Image your unstained control sample to capture the unique spectral signature of the autofluorescence in your specific cells or tissue.[4]
-
Acquire a Reference Spectrum for this compound: Image a sample stained only with this compound to get its pure emission spectrum.
-
Image Your Experimental Sample: Acquire the full spectral data from your co-stained experimental sample.
-
Apply the Unmixing Algorithm: Use the software on your imaging system to unmix the raw data from your experimental sample, using the reference spectra you collected. The software will then mathematically separate the contribution of the this compound and the autofluorescence to the total signal, providing you with a "clean" image of your probe's localization.[14][15]
Final Recommendations
Successfully imaging with blue-emitting probes like this compound in the presence of autofluorescence requires a multi-faceted approach. Always start with the simplest solutions: run an unstained control and optimize your sample preparation and imaging parameters. If background remains an issue, progress to chemical quenching methods, being mindful of their specific targets and potential side effects. For the most robust and quantitative data, especially with complex samples, leveraging the power of spectral unmixing is the gold standard. By systematically applying these strategies, you can confidently overcome the challenges of autofluorescence and generate high-quality, publication-ready data.
References
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]
-
Mosiman, E. T., et al. (1997). Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. Cytometry, 30:151–156. [Link]
-
Beckman Coulter. Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. [Link]
-
Visikol. (2021, September 8). Autofluorescence Quenching. [Link]
-
MyScope. Autofluorescence: Causes and Cures. [Link]
-
Liu, Y., et al. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research, 2:73. [Link]
-
Boster Bio. 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 327169, this compound" PubChem. [Link]
-
Visikol. (2022, July 21). Causes of Autofluorescence. [Link]
-
Viegas, M. S., et al. (2007). What to Do With High Autofluorescence Background in Pancreatic Tissues - An Efficient Sudan Black B Quenching Method for Specific Immunofluorescence Labelling. Histochemistry and Cell Biology, 127(2), 129-36. [Link]
-
Nad, S., & Pal, H. (2001). Photophysical Properties of Coumarin-500 (C500): Unusual Behavior in Nonpolar Solvents. The Journal of Physical Chemistry A, 105(47), 1097-1104. [Link]
-
Colibri Cytometry. (2024, October 21). Autofluorescence: what not to do. [Link]
-
Elsayed, B. A., et al. (1990). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Journal of Photochemistry and Photobiology A: Chemistry, 53(2), 177-186. [Link]
-
Pal, H., et al. (2002). Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. Journal of Photochemistry and Photobiology A: Chemistry, 151(1-3), 221-230. [Link]
-
Beddard, G. S., et al. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 262-267. [Link]
-
ResearchGate. Photophysical Properties of Coumarins. [Link]
-
Bitesize Bio. (2024, October 2). Spectral Unmixing in Flow Cytometry: 7 Top Tips for Success. [Link]
-
Roca, C. P., et al. (2025, October 27). AutoSpectral improves spectral flow cytometry accuracy through optimised spectral unmixing and autofluorescence-matching at the single-cell level. bioRxiv. [Link]
-
Morressier. (2020, March 26). Photophysical properties of coumarin-1 and coumarin-2 in water. [Link]
-
Royal Society of Chemistry. (2014). Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. Photochemical & Photobiological Sciences, 13(10), 1435-1443. [Link]
-
Jorgensen, L., et al. (2021). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 64(6), 3345–3357. [Link]
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- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
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- 5. Causes of Autofluorescence [visikol.com]
- 6. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. biotium.com [biotium.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autofluorescence Quenching | Visikol [visikol.com]
- 12. wellcomeopenresearch.org [wellcomeopenresearch.org]
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- 14. resources.revvity.com [resources.revvity.com]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Mitigating Phototoxicity of 7-Allyloxycoumarin in Live-Cell Imaging
Welcome to the technical support center for the effective use of 7-allyloxycoumarin in live-cell imaging. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you acquire high-quality, reproducible data while maintaining the health and physiological relevance of your live-cell specimens.
Introduction: Understanding this compound and Phototoxicity
This compound is a fluorescent probe belonging to the coumarin family of dyes. Coumarins are valued in live-cell imaging for their sensitivity to the cellular microenvironment, making them useful for detecting specific ions, thiols, and reactive oxygen species (ROS)[1]. However, like many fluorophores, this compound can induce phototoxicity when illuminated, a phenomenon that can compromise experimental results by altering normal cellular processes or leading to cell death.
Phototoxicity is primarily caused by the generation of ROS when the fluorophore is excited by light. These highly reactive molecules can damage cellular components such as lipids, proteins, and DNA, leading to a range of adverse effects. This guide will walk you through the identification, understanding, and mitigation of phototoxicity associated with this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the phototoxicity of this compound.
Q1: What are the typical signs of phototoxicity when using this compound?
A1: Phototoxicity can manifest in a variety of ways, from subtle to severe. Early signs can be easily missed if not specifically monitored.
-
Subtle Effects:
-
Altered cell morphology (e.g., rounding up, membrane blebbing).
-
Changes in organelle dynamics (e.g., mitochondrial fragmentation, altered lysosomal trafficking).
-
Reduced cell motility or changes in migration patterns.
-
Temporary cell cycle arrest.
-
-
Severe Effects:
-
Formation of intracellular vacuoles.
-
Plasma membrane rupture.
-
Apoptosis (programmed cell death) or necrosis (uncontrolled cell death).
-
Complete cessation of cellular processes.
-
Q2: What is the underlying mechanism of this compound phototoxicity?
A2: The primary mechanism of phototoxicity for most fluorophores, including coumarins, is the generation of reactive oxygen species (ROS). The process can be broken down as follows:
-
Excitation: this compound absorbs a photon of light, moving it to an excited singlet state.
-
Intersystem Crossing: A portion of the excited singlet state molecules can convert to a longer-lived excited triplet state.
-
Energy Transfer: The excited triplet state fluorophore can transfer its energy to molecular oxygen (O₂), converting it into highly reactive singlet oxygen (¹O₂).
-
Cellular Damage: Singlet oxygen and other ROS can then react with and damage nearby cellular components. Some coumarin derivatives have been shown to cause photo-induced DNA damage[1].
dot graph TD { A[Ground State this compound] -- "Light Excitation (hν)" --> B{Excited Singlet State}; B -- "Fluorescence" --> A; B -- "Intersystem Crossing" --> C{Excited Triplet State}; C -- "Energy Transfer" --> D[Reactive Oxygen Species (e.g., ¹O₂)]; D -- "Oxidative Stress" --> E[Cellular Damage]; subgraph "Phototoxicity Pathway" direction LR; C; D; E; end subgraph "Fluorescence Pathway" direction LR; B; end }
Caption: General mechanism of fluorophore-induced phototoxicity.
Q3: Are there specific experimental factors that increase the risk of phototoxicity with this compound?
A3: Yes, several factors can exacerbate phototoxicity:
-
High Light Intensity: Using a brighter excitation light source than necessary is a primary contributor.
-
Prolonged Exposure: Continuous or repeated imaging over long periods increases the cumulative light dose.
-
Short Wavelengths: Although specific excitation for this compound in imaging applications is not extensively documented, coumarins are generally excited by UV to blue light. Shorter wavelengths are more energetic and can cause more damage.
-
High Probe Concentration: Excessive concentrations of the fluorophore can lead to increased ROS production.
-
Oxygen Availability: The presence of molecular oxygen is required for the generation of singlet oxygen.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues related to this compound phototoxicity.
| Problem | Potential Cause | Recommended Solution |
| Rapid photobleaching and loss of signal. | High excitation light intensity. | Reduce the laser power or lamp intensity to the minimum required for a sufficient signal-to-noise ratio. |
| Prolonged or frequent imaging. | Increase the time interval between acquisitions in a time-lapse experiment. | |
| Cells show morphological changes (blebbing, rounding) after a few image acquisitions. | The cumulative light dose is too high. | Decrease both the excitation intensity and the exposure time. Consider using a more sensitive detector to compensate. |
| The probe concentration is too high. | Perform a concentration titration to find the lowest effective concentration of this compound. | |
| Experimental results are inconsistent, or cellular processes appear stalled. | Subtle phototoxicity is affecting cell physiology. | Implement control experiments where cells are treated with the probe but not exposed to light, and vice-versa. |
| Add antioxidants to the imaging medium to quench ROS. | ||
| High background fluorescence. | Non-specific binding of the probe. | Optimize the staining protocol with additional wash steps. |
| Cellular autofluorescence. | Image an unstained control sample to assess the level of autofluorescence and apply background correction if necessary. |
Part 3: Experimental Protocols for Minimizing Phototoxicity
Here, we provide detailed protocols and workflows to help you proactively reduce the phototoxic effects of this compound.
Protocol 1: Optimizing Imaging Parameters
The goal is to deliver the minimum number of photons necessary to obtain a usable image.
-
Determine the Optimal Excitation Wavelength: While related 7-hydroxycoumarins are excited around 355 nm[2], the optimal excitation for this compound should be empirically determined. Start with the manufacturer's recommendation and adjust as needed. Use the longest possible wavelength that still provides adequate signal.
-
Minimize Excitation Intensity:
-
Begin with the lowest possible laser power or lamp intensity setting.
-
Gradually increase the intensity until you achieve a signal-to-noise ratio of at least 3:1 for your region of interest.
-
-
Optimize Exposure Time:
-
Use the shortest possible exposure time that provides a clear image.
-
If your signal is weak, consider binning pixels on the camera to increase sensitivity, which may allow for a shorter exposure time.
-
-
Reduce Frequency of Acquisition:
-
For time-lapse experiments, set the longest possible interval between image acquisitions that will still capture the dynamics of the biological process you are studying.
-
dot graph TD { subgraph "Imaging Parameter Optimization Workflow" A[Start with Low Light Intensity] --> B{Acquire Image}; B --> C{Signal-to-Noise Ratio > 3:1?}; C -- "No" --> D[Slightly Increase Intensity]; D --> B; C -- "Yes" --> E[Use Shortest Possible Exposure Time]; E --> F{Image Quality Acceptable?}; F -- "No" --> G[Consider Pixel Binning]; G --> E; F -- "Yes" --> H[Set Longest Time-lapse Interval]; H --> I[Begin Experiment]; end }
Caption: Workflow for optimizing imaging parameters to reduce phototoxicity.
Protocol 2: Use of Antioxidants in Imaging Medium
Antioxidants can help to neutralize the ROS generated during fluorescence excitation.
-
Prepare Imaging Medium: Use a balanced salt solution or your standard cell culture medium without phenol red, as it can be fluorescent.
-
Add Antioxidants:
-
Trolox: A water-soluble analog of Vitamin E. Prepare a stock solution and add to the imaging medium for a final concentration of 200-500 µM.
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione. Prepare a stock solution and add to the imaging medium for a final concentration of 1-5 mM.
-
Sodium Ascorbate (Vitamin C): Prepare a fresh stock solution and add to the imaging medium for a final concentration of 0.5-2 mM.
-
-
Pre-incubation: For best results, pre-incubate your cells with the antioxidant-containing medium for at least 30 minutes before starting your imaging experiment.
-
Control Experiment: Always include a control group imaged without antioxidants to assess their effect on both phototoxicity and normal cell function.
Protocol 3: Assessing Cell Viability and Health
It is crucial to have quantitative measures of cell health to validate your imaging conditions.
-
Post-imaging Viability Stain:
-
After your time-lapse experiment, add a live/dead cell stain (e.g., Calcein-AM and Propidium Iodide) to the cells.
-
Acquire a final image to determine the percentage of viable cells.
-
-
Functional Assays:
-
Compare a key cellular function (e.g., cell proliferation, migration rate, mitochondrial membrane potential) in cells that have been imaged versus control cells that have not.
-
-
Control for Probe Toxicity:
-
Incubate cells with this compound at the working concentration for the duration of a typical experiment, but do not expose them to excitation light. Assess cell health to distinguish between chemical toxicity and phototoxicity.
-
Part 4: Alternative Strategies and Considerations
-
Choice of Imaging System: If available, consider using imaging modalities that are inherently less phototoxic, such as spinning disk confocal or light-sheet fluorescence microscopy. These techniques reduce out-of-focus illumination, thereby minimizing the overall light dose to the sample.
-
Alternative Fluorophores: If phototoxicity remains a significant issue, consider alternative fluorescent probes with higher photostability and excitation at longer wavelengths.
By carefully considering and implementing these strategies, you can significantly reduce the phototoxic effects of this compound, leading to more reliable and biologically relevant data from your live-cell imaging experiments.
References
-
Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. (2025). PMC. [Link]
-
A Fluorescent Coumarin-Based Probe for the Fast Detection of Cysteine with Live Cell Application. (2017). PubMed. [Link]
-
Fluorescence switching by O-dearylation of 7-aryloxycoumarins. Development of novel fluorescence probes to detect reactive oxygen species with high selectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. (n.d.). PMC. [Link]
-
This compound. (n.d.). SpectraBase. [Link]
-
7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. (n.d.). PubMed Central. [Link]
-
Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Development of Photostable Fluorophores for Molecular Imaging. (2017). PubMed. [Link]
-
a Emission spectra of 7-Hydroxycoumarin in different solvents... (n.d.). ResearchGate. [Link]
-
Interactions of a Series of Coumarins With Reactive Oxygen Species. Scavenging of Superoxide, Hypochlorous Acid and Hydroxyl Radicals. (1992). PubMed. [Link]
-
Enhanced Monitoring of Photocatalytic Reactive Oxygen Species: Using Electrochemistry for Rapid Sensing of Hydroxyl Radicals Formed during the Degradation of Coumarin. (2023). NIH. [Link]
-
Reaction of coumarin with hydroxyl radical to form fluorescent... (n.d.). ResearchGate. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating Enzyme Inhibition Assays with 7-Allyloxycoumarin
For researchers in the vanguard of drug discovery and development, the robust validation of enzyme inhibition assays is not merely a procedural step; it is the bedrock upon which successful therapeutic programs are built. Fluorogenic assays, prized for their high sensitivity and adaptability to high-throughput screening (HTS), are central to this endeavor.[1] This guide provides an in-depth, objective comparison of 7-allyloxycoumarin as a fluorogenic substrate, contrasting its performance with key alternatives and furnishing the experimental frameworks necessary for rigorous assay validation.
Our discussion will transcend simple protocols, delving into the causal biochemistry that governs experimental design. We will establish self-validating systems to ensure the trustworthiness of your data and ground our claims in authoritative, citable literature.
The Principle: Unmasking Fluorescence through Enzymatic Action
This compound is a profluorescent substrate, meaning it is virtually non-fluorescent until acted upon by an enzyme.[2] Its utility lies in the O-dealkylation reaction, a metabolic process primarily catalyzed by certain Cytochrome P450 (CYP) isozymes, such as members of the CYP2 and CYP3A families.[3][4] The enzyme cleaves the allyl group from the coumarin core, yielding the highly fluorescent product, 7-hydroxycoumarin (umbelliferone).[5][6]
This enzymatic conversion provides a direct, real-time readout of enzyme activity. The rate of fluorescence increase is proportional to the rate of product formation, allowing for precise kinetic measurements.[1] When an inhibitor is introduced, it curtails the enzyme's ability to process the substrate, resulting in a diminished rate of fluorescence generation.
Caption: Enzymatic conversion of this compound.
A Comparative Analysis of Fluorogenic Substrates
The choice of substrate is a critical decision point that dictates an assay's sensitivity, specificity, and susceptibility to artifacts. While this compound is a valuable tool, its performance must be weighed against viable alternatives.
Performance vs. Other 7-Alkoxycoumarins
The length and structure of the 7-alkoxy chain significantly influence which CYP isozymes can efficiently metabolize the substrate.[7] For instance, 7-methoxycoumarin and 7-ethoxycoumarin are classic substrates used to profile different CYP activities.[8][9] 7-methoxycoumarin dealkylation is a sensitive assay for constitutive and phenobarbital-inducible CYPs, while 7-ethoxycoumarin is oxidized by multiple CYP forms, including CYP1A2 and CYP2E1.[8][9] The allyl group in this compound offers a different steric and electronic profile, which can confer distinct selectivity for certain enzymes.
Performance vs. Resorufin-Based Probes
Resorufin-based substrates, such as 7-ethoxyresorufin (a probe for CYP1A1), represent another major class of fluorogenic probes. The primary advantage of resorufin is its red-shifted excitation and emission spectra (~570/585 nm), which significantly reduces interference from autofluorescent compounds and light scattering from biological samples.[10] Coumarins, including 7-hydroxycoumarin, fluoresce in the blue region (~365/450 nm), making them more susceptible to such interference.[10][11] However, coumarin-based assays are often highly sensitive and have been extensively characterized for a wide range of enzymes.[2]
Performance vs. Other Coumarin Derivatives
Within the coumarin family, alternatives to the 7-hydroxycoumarin scaffold exist. Probes that yield 7-amino-4-methylcoumarin (AMC) are common, particularly in protease assays.[10] AMC offers moderate quantum yield but can be prone to interference from UV-excitable compounds.[10] Superior alternatives like Rhodamine 110 (Rh110) probes are 50- to 300-fold more sensitive than AMC for some enzymes and, like resorufin, benefit from red-shifted spectra that minimize background interference.[10]
Quantitative Comparison of Key Fluorogenic Probes
| Feature | 7-Hydroxycoumarin (from this compound) | 7-Amino-4-methylcoumarin (AMC) | Resorufin | Rhodamine 110 (Rh110) |
| Excitation Maxima | ~365 nm | ~341-365 nm[10] | ~571 nm | ~496 nm[10] |
| Emission Maxima | ~450 nm | ~440-460 nm[10] | ~585 nm | ~520 nm[10] |
| Quantum Yield | High | Moderate[10] | High | High[10] |
| pH Sensitivity | Fluorescence can be pH-dependent[11] | Fluorescence can be pH-dependent[10] | Stable over a wide pH range | Stable over a wide pH range[10] |
| Interference Risk | High (UV-excitable compounds)[10] | High (UV-excitable compounds)[10] | Low (Red-shifted spectra)[10] | Low (Red-shifted spectra)[10] |
| Primary Application | CYP450s, Esterases | Proteases, various hydrolases | CYP450s, Oxidoreductases | Proteases |
Designing a Self-Validating Inhibition Assay System
To ensure trustworthiness, an assay must be designed to anticipate and control for potential artifacts. Every protocol should be a self-validating system that includes internal checks for data integrity.
Foundational Principle: Understanding Enzyme Kinetics
Before assessing inhibitors, you must characterize the interaction between your enzyme and this compound. Determining the Michaelis-Menten constant (Km) and maximum velocity (Vmax) is non-negotiable.[12] This establishes the baseline enzyme performance and informs the appropriate substrate concentration for inhibition studies. For competitive inhibitors, using a substrate concentration near the Km value provides a sensitive measure of inhibition, whereas for non-competitive inhibitors, the IC50 is independent of substrate concentration.[13]
Core Principle: Mitigating Assay Artifacts
Fluorometric assays are powerful but not infallible. Several potential artifacts can lead to misleading results.[12]
-
Inner-Filter Effect (IFE): At high concentrations, the substrate or inhibitor can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.[14] This can be mitigated by working at substrate concentrations where the total absorbance is low (<0.1) or by applying mathematical correction factors.[14]
-
Compound Autofluorescence: Test compounds may be intrinsically fluorescent at the assay wavelengths, creating a false signal. This must be measured and subtracted from the total signal.[10]
-
Cofactor Interference: For CYP assays, the cofactor NADPH is fluorescent when excited below 390 nm.[2] Using an excitation wavelength above 400 nm, if possible with the chosen reader and filter sets, can minimize this background. Alternatively, a pre-read of the plate before substrate addition can establish a baseline.[2]
Caption: A self-validating workflow for enzyme inhibition assays.
Experimental Protocols
The following protocols are designed as a complete system for validating an enzyme inhibition assay using this compound with a Cytochrome P450 enzyme as an example.
Protocol 1: Determination of Enzyme Kinetic Parameters (Km & Vmax)
Causality: This step is essential to understand the intrinsic properties of the enzyme-substrate interaction and to select a substrate concentration that provides a robust and sensitive window for measuring inhibition.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
-
Enzyme Stock: Recombinant human CYP enzyme in a suitable buffer.
-
Substrate Stock: 10 mM this compound in DMSO.
-
Cofactor Solution: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in Assay Buffer.
-
-
Assay Procedure (96-well black plate):
-
Prepare serial dilutions of this compound in Assay Buffer, typically ranging from 0.1 to 20 times the expected Km.
-
To each well, add Assay Buffer, Cofactor Solution, and Enzyme to a final volume of 180 µL.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the diluted substrate to each well.
-
Immediately place the plate in a fluorescence plate reader (Excitation: ~365 nm, Emission: ~450 nm).
-
Measure the fluorescence kinetically for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Convert fluorescence units to product concentration using a standard curve of 7-hydroxycoumarin.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the progress curves.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.
-
Protocol 2: IC₅₀ Determination for a Test Inhibitor
Causality: This protocol determines the potency of an inhibitor by measuring the concentration required to reduce enzyme activity by 50%.
-
Reagent Preparation: As in Protocol 1, with the addition of a Test Inhibitor stock (e.g., 10 mM in DMSO).
-
Assay Procedure:
-
Prepare serial dilutions of the Test Inhibitor in Assay Buffer.
-
In a 96-well plate, add Assay Buffer, Cofactor Solution, Enzyme, and the Test Inhibitor dilutions to a final volume of 180 µL. Include a vehicle control (DMSO) for 100% activity and a no-enzyme control for background.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of this compound (at a final concentration equal to the determined Km).
-
Measure fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the V₀ for each inhibitor concentration.
-
Normalize the data by setting the vehicle control rate as 100% activity and the no-enzyme control as 0% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]
-
Protocol 3: Investigating the Mechanism of Inhibition (MOA)
Causality: Moving beyond potency (IC₅₀), this protocol elucidates how the inhibitor interacts with the enzyme (e.g., competitively, non-competitively), which is critical for lead optimization in drug development.[16][17]
-
Assay Procedure: This is an extension of the IC₅₀ assay.
-
Set up a matrix of reactions in a 96- or 384-well plate.
-
Vary the concentration of the Test Inhibitor across the rows (e.g., 0, 0.5x, 1x, 2x, 5x IC₅₀).
-
Vary the concentration of the this compound substrate across the columns (e.g., 0.5x, 1x, 2x, 5x, 10x Km).
-
Follow the incubation and kinetic reading steps from Protocol 2.
-
-
Data Analysis:
-
Calculate the V₀ for every combination of inhibitor and substrate concentration.
-
Generate a double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the pattern of the resulting lines to determine the inhibition modality:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[17]
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Mixed: Lines intersect in the upper-left quadrant.
-
-
From these plots, the inhibition constant (Ki) can be calculated.[16][18]
-
Conclusion and Recommendations
This compound is a robust and sensitive profluorescent substrate for monitoring the activity and inhibition of various Cytochrome P450 enzymes. Its primary strengths lie in the high quantum yield of its product, 7-hydroxycoumarin, and the extensive body of literature supporting its use.[2] However, researchers must remain vigilant to its limitations, particularly its susceptibility to interference from autofluorescent compounds and the fluorescence of the NADPH cofactor.
For optimal results:
-
Always perform foundational kinetic characterization (Protocol 1) before screening inhibitors.
-
Incorporate self-validating controls in every experiment to rule out artifacts like compound autofluorescence and inner-filter effects.
-
Consider red-shifted alternatives like resorufin-based substrates if significant assay interference is observed or anticipated.
-
Progress beyond IC₅₀ determination to a full mechanism-of-action analysis (Protocol 3) for promising lead compounds to gain critical insights for structure-activity relationship (SAR) studies.[19]
By adopting this comprehensive and causally-driven approach, researchers can leverage the power of this compound to generate high-quality, reliable, and defensible enzyme inhibition data, thereby accelerating the path of drug discovery.
References
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Ludewig, S., Kossner, M., Schiller, M., Baumann, K., & Schirmeister, T. (2010). Enzyme kinetics and hit validation in fluorimetric protease assays. Current Topics in Medicinal Chemistry, 10(3), 368-382. Retrieved from [Link]
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State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research. (2018). Journal of Pharmaceutical Analysis, 8(6), 365-375. Retrieved from [Link]
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Fluorescence imaging of drug target proteins using chemical probes. (2020). Acta Pharmaceutica Sinica B, 10(8), 1378-1386. Retrieved from [Link]
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Ohnishi, K., Ohkawa, H., & Yoshikawa, K. (1980). Biotransformation of coumarin derivatives. (2). Oxidative metabolism of 7-alkoxycoumarin by microsomal enzymes and a simple assay procedure for 7-alkoxycoumarin O-dealkylase. Yakugaku Zasshi, 100(9), 945-951. Retrieved from [Link]
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MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Retrieved from [Link]
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RSC Publishing. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. Retrieved from [Link]
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NIH. (2019). Coumarins and P450s, Studies Reported to-Date. PMC. Retrieved from [Link]
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Chauret, N., Gauthier, A., & Nicoll-Griffith, D. A. (2000). Structure-function analysis of human cytochrome P450 3A4 using 7-alkoxycoumarins as active-site probes. Archives of Biochemistry and Biophysics, 377(2), 343-353. Retrieved from [Link]
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ResearchGate. (2026). Metabolism of coumarin by human P450s: A molecular modelling study. ResearchGate. Retrieved from [Link]
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NIH. (2016). Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6: Assessing the Importance of 7-Alkoxy Chain Length, Halogen Substitution, and Non-Active Site Mutations. PMC. Retrieved from [Link]
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Lewis, D. F., Jacobs, M. N., & Dickins, M. (2004). Metabolism of coumarin by human P450s: a molecular modelling study. Drug Metabolism Reviews, 36(3-4), 541-558. Retrieved from [Link]
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NIH. (2009). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. PubMed Central. Retrieved from [Link]
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NIH. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Retrieved from [Link]
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Reed, J. R., & Hollenberg, P. F. (2016). Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6: Assessing the Importance of 7-Alkoxy Chain Length, Halogen Substitution, and Non-Active Site Mutations. Biochemistry, 55(13), 1997-2007. Retrieved from [Link]
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Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Retrieved from [Link]
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NIH. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Retrieved from [Link]
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Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. (2025). Biomeditsinskaya Khimiya, 71(2), 81-94. Retrieved from [Link]
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ResearchGate. (2026). Metabolism of 7‐ethoxycoumarin, safrole, flavanone and hydroxyflavanone by cytochrome P450 2A6 variants. ResearchGate. Retrieved from [Link]
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Encyclopedia.pub. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates. Encyclopedia.pub. Retrieved from [Link]
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Buters, J. T., Schiller, C. D., & Chou, R. C. (1991). Dealkylation of 7-methoxycoumarin as assay for measuring constitutive and phenobarbital-inducible cytochrome P450s. Analytical Biochemistry, 199(2), 318-324. Retrieved from [Link]
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MDPI. (n.d.). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. MDPI. Retrieved from [Link]
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Arvela, P., Pelkonen, O., & Kärki, N. T. (1995). Competitive inhibition of coumarin 7-hydroxylation by pilocarpine and its interaction with mouse CYP 2A5 and human CYP 2A6. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(4), 445-450. Retrieved from [Link]
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Strobl, G. R., von Kruedener, S., & Stöckigt, J. (1993). Inhibition of cytochrome P450 2D6: structure-activity studies using a series of quinidine and quinine analogues. Journal of Medicinal Chemistry, 36(9), 1136-1145. Retrieved from [Link]
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NIH. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PMC. Retrieved from [Link]
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Pelkonen, O., & Raunio, H. (1995). Differential inhibition of coumarin 7-hydroxylase activity in mouse and human liver microsomes. Naunyn-Schmiedeberg's Archives of Pharmacology, 351(4), 381-386. Retrieved from [Link]
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Wang, J., Wang, S., & Li, Y. (2019). Inhibition of Human Cytochrome P450 2A6 by 7-hydroxycoumarin Analogues: Analysis of the Structure-Activity Relationship and Isoform Selectivity. European Journal of Pharmaceutical Sciences, 136, 104958. Retrieved from [Link]
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ResearchGate. (n.d.). The kinetic and inhibition profile of 8-methoxypsoralen on coumarin.... ResearchGate. Retrieved from [Link]
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Shimada, T., Yamazaki, H., & Guengerich, F. P. (1996). Highly sensitive high-performance liquid chromatographic assay for coumarin 7-hydroxylation and 7-ethoxycoumarin O-deethylation by human liver cytochrome P450 enzymes. Analytical Biochemistry, 241(1), 10-16. Retrieved from [Link]
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MDPI. (n.d.). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. MDPI. Retrieved from [Link]
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Evaluation of Biological Activities and Enzyme Inhibitory Potential of 7,8-Dihydroxy-3-(4-methylphenyl) Coumarin. (n.d.). Revista Brasileira de Farmacognosia. Retrieved from [Link]
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NIH. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. PubMed Central. Retrieved from [Link]
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Zeng, Z., & Liu, Y. (2011). Inhibition of cytochrome P450 2A participating in coumarin 7-hydroxylation in pig liver microsomes. Journal of Veterinary Pharmacology and Therapeutics, 34(6), 613-617. Retrieved from [Link]
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Uchaipichat, V., Mackenzie, P. I., & Elliot, D. J. (2006). Mechanism-based inhibition of CYP3A4 and CYP2D6 by Indonesian medicinal plants. Drug Metabolism and Disposition, 34(8), 1373-1379. Retrieved from [Link]
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A Head-to-Head Comparison of 7-Allyloxycoumarin and Umbelliferone as Fluorescent Probes for Drug Metabolism Studies
In the realm of drug discovery and development, the characterization of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, is of paramount importance for predicting drug-drug interactions and ensuring patient safety.[1][2] Fluorescence-based assays have emerged as indispensable tools for high-throughput screening of CYP activity due to their high sensitivity, specificity, and real-time monitoring capabilities.[3][4] Among the plethora of fluorescent probes available, coumarin derivatives have garnered significant attention. This guide provides an in-depth, objective comparison of two closely related coumarin-based molecules: 7-allyloxycoumarin and its metabolic product, umbelliferone (7-hydroxycoumarin), for their utility as fluorescent probes in drug metabolism research.
Unveiling the Pro-Fluorescent Nature of this compound
A crucial distinction to be made at the outset is that this compound is a pro-fluorescent substrate, whereas umbelliferone is the fluorescent product. In its native state, this compound exhibits negligible fluorescence. However, upon enzymatic O-dealkylation by CYP enzymes, it is converted into the highly fluorescent molecule, umbelliferone. This enzymatic conversion forms the basis of its application in monitoring CYP activity. The rate of umbelliferone formation, and therefore the increase in fluorescence, is directly proportional to the enzyme's activity.[1]
Spectral Properties: A Tale of Two Molecules
The fluorescence of umbelliferone is pH-dependent. In acidic to neutral solutions, it exists in a neutral molecular form, while in alkaline solutions, the phenolic hydroxyl group is deprotonated, leading to an anionic form with distinct spectral properties.[5][6]
| Property | Umbelliferone (Neutral form, pH ~5.5) | Umbelliferone (Anionic form, pH ~9.5) | This compound |
| Excitation Maximum (λex) | ~325 nm | ~367 nm | Not applicable (pro-fluorescent) |
| Emission Maximum (λem) | ~455 nm | ~455 nm | Not applicable (pro-fluorescent) |
| Molar Absorptivity (ε) | 16,800 M⁻¹cm⁻¹ at 326 nm (in ethanol)[7] | Not readily available | Not applicable |
| Quantum Yield (Φ) | 0.81[6] | 0.91[6] | Not applicable |
Note: The quantum yield of umbelliferone is notably high, making it an excellent fluorophore for sensitive detection.
Application in Cytochrome P450 Activity Assays: A Mechanistic Overview
The primary application of this compound is as a substrate for various CYP isoforms, including those in the CYP1, CYP2, and CYP3 families.[8][9] The O-dealkylation of this compound to umbelliferone is a common metabolic reaction catalyzed by these enzymes. This reaction serves as a valuable tool for:
-
Enzyme activity screening: Identifying which CYP isoforms metabolize a particular drug candidate.
-
Inhibition studies: Assessing the potential of a new chemical entity to inhibit specific CYP enzymes, thereby predicting potential drug-drug interactions.[10]
-
High-throughput screening: The fluorescence-based nature of the assay makes it amenable to automation and high-throughput formats.[4][10]
The enzymatic conversion of this compound to the fluorescent umbelliferone is depicted below:
Experimental Protocol: A Practical Guide to a CYP2D6 Inhibition Assay
This protocol outlines a typical high-throughput fluorescence-based assay to determine the inhibitory potential of a test compound on CYP2D6 activity using this compound as the substrate.
Materials:
-
Recombinant human CYP2D6 enzyme
-
This compound (substrate)
-
Umbelliferone (standard)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (potential inhibitor)
-
Positive control inhibitor (e.g., quinidine)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired working concentration.
-
Prepare a stock solution of the test compound and the positive control inhibitor in a suitable solvent.
-
Prepare a working solution of the NADPH regenerating system in the assay buffer.
-
Prepare a standard curve of umbelliferone in the assay buffer.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the assay buffer, the CYP2D6 enzyme, and either the test compound, positive control, or vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the test compound to interact with the enzyme.
-
-
Initiation of the Reaction:
-
To initiate the enzymatic reaction, add the this compound substrate and the NADPH regenerating system to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Determine the rate of umbelliferone formation (increase in fluorescence per unit time) for each well.
-
Plot the rate of reaction against the concentration of the test compound to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Use the umbelliferone standard curve to convert the fluorescence units to the concentration of the product formed.
-
Performance Comparison: this compound vs. Umbelliferone
| Feature | This compound (as a pro-fluorescent substrate) | Umbelliferone (as a fluorescent product/standard) |
| Primary Role | Substrate for measuring enzyme activity. | Product of the enzymatic reaction; used as a standard for quantification. |
| Assay Principle | Measures the rate of enzymatic conversion to a fluorescent product. | Its fluorescence is the endpoint measurement. |
| Sensitivity | High, due to the enzymatic amplification of the signal and the high quantum yield of umbelliferone.[11][3] | Not applicable in this context. |
| Specificity | Dependent on the selectivity of the CYP isoform for the substrate. Cross-reactivity with other enzymes is possible.[9] | Not applicable in this context. |
| Advantages | Enables real-time kinetic measurements of enzyme activity. Suitable for high-throughput screening of inhibitors. | Essential for converting relative fluorescence units to absolute product concentrations. Allows for the calibration of the assay. |
| Limitations | The assay is indirect; any compound that interferes with the fluorescence of umbelliferone can affect the results. Substrate inhibition can occur at high concentrations. | Its fluorescence is pH-sensitive, requiring careful buffer control. |
Concluding Remarks for the Practicing Scientist
The choice between this compound and umbelliferone is not one of direct substitution but rather of their distinct and complementary roles in fluorescence-based enzyme assays. This compound serves as an effective pro-fluorescent substrate, enabling the sensitive and continuous monitoring of CYP enzyme activity. Its utility lies in its ability to be converted into the highly fluorescent umbelliferone, providing a robust signal for high-throughput screening of potential drug candidates and for studying enzyme kinetics.
Umbelliferone, on the other hand, is the indispensable fluorescent product and standard. Its well-characterized spectral properties and high quantum yield make it an excellent reporter molecule. Accurate quantification of enzyme activity is only possible through the use of an umbelliferone standard curve.
References
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Di Martino, R. M. C., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7693. Retrieved from [Link]
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Pauli, G. F., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 43(11), 1640-1649. Retrieved from [Link]
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Wsól, V., et al. (2020). Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes. International Journal of Molecular Sciences, 21(21), 8206. Retrieved from [Link]
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Zhang, Y., et al. (2011). Inhibition of cytochrome P450 2A participating in coumarin 7-hydroxylation in pig liver microsomes. Journal of Veterinary Pharmacology and Therapeutics, 34(4), 393-398. Retrieved from [Link]
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de Cássia da Silveira e Sá, R., et al. (2020). Umbelliferone (7-hydroxycoumarin): A non-toxic antidiarrheal and antiulcerogenic coumarin. Toxicology Reports, 7, 919-926. Retrieved from [Link]
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ResearchGate. (n.d.). Anti-inflammatory 7-hydroxycoumarin-based compounds 1–4. Retrieved from [Link]
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Encyclopedia.pub. (2023). Development of Agents with Biological Activities by Umbelliferone. Retrieved from [Link]
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ResearchGate. (n.d.). Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide: 7-Allyloxycoumarin vs. Fluorescein
In the landscape of fluorescence-based research, the choice of a fluorophore is a critical decision that dictates experimental design and data integrity. This guide provides an in-depth, objective comparison between two staple fluorescent molecules: 7-allyloxycoumarin, a pro-fluorogenic enzyme substrate, and fluorescein, a classic, high-intensity fluorescent label. This analysis moves beyond catalog specifications to explore the functional nuances and practical applications that are vital for researchers, scientists, and drug development professionals.
Molecular Profile and Photophysical Characteristics
At the heart of their functional differences are the core chemical structures of these molecules. Fluorescein is a xanthene dye, characterized by a rigid, planar structure that contributes to its exceptionally high quantum yield. In contrast, this compound belongs to the coumarin family. In its native state, it is essentially non-fluorescent. Its utility arises from its enzymatic conversion to the highly fluorescent product, 7-hydroxycoumarin (umbelliferone). This fundamental difference defines their primary roles: fluorescein is a direct label, while this compound is an indirect, reaction-based probe.
The key distinction lies in what is being measured. With fluorescein, the signal is a direct report of the labeled molecule's presence. With this compound, the emergent signal is a dynamic measure of a specific enzymatic activity.
Caption: Core structures of this compound and fluorescein.
Comparative Photophysical Data
The following table summarizes the core spectral properties. It is crucial to note that the properties for this compound refer to its fluorescent metabolite, 7-hydroxycoumarin, as this is the species detected in assays.
| Property | 7-Hydroxycoumarin (Umbelliferone) | Fluorescein | Advantage & Context |
| Excitation Max (λex) | ~355-365 nm | ~494 nm | Application-Dependent. Coumarin's UV excitation is ideal for avoiding autofluorescence from other biological molecules in the visible spectrum. Fluorescein aligns perfectly with the common 488 nm laser line. |
| Emission Max (λem) | ~450-460 nm (Blue) | ~521 nm (Green) | Multiplexing. Their distinct emission spectra allow for potential use in multiplexed assays with appropriate filter sets. |
| Molar Absorptivity (ε) | ~16,800 M⁻¹cm⁻¹[1] | ~92,300 M⁻¹cm⁻¹[2] | Fluorescein. Fluorescein is a far more efficient light absorber, contributing to its overall brightness. |
| Quantum Yield (Φ) | 0.25 - 0.32[3][4] | ~0.95 (in 0.1 M NaOH)[5][6] | Fluorescein. Fluorescein is one of the brightest small-molecule fluorophores available under optimal conditions. |
| Stokes Shift | ~95-100 nm[3][4] | ~27 nm | 7-Hydroxycoumarin. The large Stokes shift minimizes self-quenching (inner filter effect), allowing for more reliable quantification at higher concentrations. |
Environmental Stability and Sensitivity: A Critical Divide
A fluorophore's performance is intrinsically linked to its microenvironment. Here, the differences between coumarin and fluorescein become profoundly important for experimental design and data interpretation.
pH Sensitivity
Fluorescein is notoriously sensitive to pH.[7][8] Its fluorescence is maximal under basic conditions (pH > 8) but decreases dramatically as the environment becomes acidic.[6][7] This is due to multiple ionization equilibria, with a critical pKa of ~6.4.[6][9][10] While this property is masterfully exploited for creating pH sensors[6][11], it makes quantitative analysis challenging in cellular compartments with varying pH, such as endosomes or lysosomes.
7-Hydroxycoumarin , the fluorescent product of this compound, is significantly more stable across the physiological pH range (pH 7-8). While its fluorescence can be affected by extreme pH due to the phenol-phenolate equilibrium[12], it provides a more reliable and stable signal in typical cell-based assays compared to fluorescein.[13]
Caption: pH-dependent ionic forms and fluorescence of fluorescein.
Photostability
Fluorescein suffers from moderate to low photostability and is highly susceptible to photobleaching upon repeated or high-intensity illumination.[5][6] This limits its utility in long-term time-lapse imaging or experiments requiring intense laser power, such as confocal microscopy.
Coumarins , as a class, generally exhibit good to high photostability, significantly outperforming fluorescein.[5][14] This resistance to photodegradation is crucial for experiments that involve tracking enzymatic activity over extended periods or imaging under conditions that would rapidly quench a fluorescein signal.
Stability Comparison Summary
| Property | 7-Hydroxycoumarin | Fluorescein | Implication for Researchers |
| pH Sensitivity | More stable in physiological range | Highly sensitive (pKa ~6.4)[6][9][10] | Coumarin is superior for quantitative assays in environments with potential pH fluctuations. Fluorescein requires careful pH buffering or can be used specifically to measure pH. |
| Photostability | Good to High[5][14] | Low to Moderate[5][6] | Coumarin is the preferred choice for time-lapse imaging, confocal microscopy, and any application requiring prolonged light exposure. |
Applications and Experimental Protocols
The distinct properties of these molecules lead them to fundamentally different applications.
Application 1: this compound as a Fluorogenic Enzyme Substrate
This compound is a premier tool for measuring the activity of cytochrome P450 (CYP) enzymes, particularly those involved in O-dealkylation reactions.[15][16] In this assay, the non-fluorescent substrate is converted by the enzyme into the highly fluorescent 7-hydroxycoumarin. The rate of fluorescence increase is directly proportional to the enzyme's activity.
Caption: Enzymatic conversion of this compound to fluorescent 7-hydroxycoumarin.
This protocol provides a framework for measuring CYP activity in liver microsomes.
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.
-
Substrate Stock: Prepare a 10 mM stock solution of this compound in methanol.
-
Microsomes: Thaw liver microsomes (e.g., human, rat) on ice. Dilute to a final concentration of 1 mg/mL in phosphate buffer.
-
Stopping Solution: 80:20 acetonitrile:trifluoroacetic acid (0.1% v/v).
-
Standard: Prepare a stock solution of 7-hydroxycoumarin in methanol for a standard curve.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the microsomal suspension.
-
Add 25 µL of the NADPH regenerating system.
-
To initiate the reaction, add 25 µL of this compound substrate, diluted in buffer to the desired final concentration (e.g., 5-100 µM). Include a "no-enzyme" control well.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Terminate the reaction by adding 100 µL of ice-cold stopping solution.
-
Centrifuge the plate at 4,000 x g for 10 minutes to pellet the protein.
-
-
Detection:
-
Transfer 150 µL of the supernatant to a clean, black 96-well plate.
-
Measure the fluorescence on a plate reader using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Quantify the amount of 7-hydroxycoumarin produced by comparing the fluorescence values to a standard curve prepared with known concentrations of 7-hydroxycoumarin.
-
Application 2: Fluorescein as a Covalent Label for Immunofluorescence
Fluorescein, typically as its amine-reactive derivative fluorescein isothiocyanate (FITC), is a workhorse for labeling antibodies and other proteins for cellular imaging.[] Its bright green fluorescence provides high-contrast visualization of specific cellular targets.
This protocol describes the staining of cultured cells using a FITC-conjugated primary antibody.
-
Cell Preparation:
-
Grow cells on sterile glass coverslips in a petri dish until they reach desired confluency.
-
Wash the cells twice with 1x Phosphate Buffered Saline (PBS), pH 7.4.
-
Fixation: Add 4% paraformaldehyde in PBS to the cells and incubate for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Add 0.25% Triton X-100 in PBS to the cells and incubate for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) and incubate for 30 minutes to reduce non-specific antibody binding.
-
-
Staining:
-
Dilute the FITC-conjugated primary antibody to its optimal concentration in the blocking buffer.
-
Remove the blocking buffer and add the diluted antibody solution to the coverslips.
-
Incubate for 1 hour at room temperature in a dark, humidified chamber.
-
Wash three times with PBS for 5 minutes each, protecting from light.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium (which is critical for fluorescein).
-
Seal the edges of the coverslip with nail polish.
-
Image the cells using a fluorescence microscope with appropriate filters for FITC (Excitation: ~495 nm, Emission: ~520 nm).
-
Summary and Recommendations: Choosing the Right Tool for the Job
The choice between this compound and fluorescein is not a matter of which is "better," but which is appropriate for the scientific question being asked.
-
Choose this compound (or other coumarin substrates) when:
-
You are measuring enzymatic activity in real-time.
-
Your experiment requires high photostability for long-term imaging or intense illumination.
-
You need a reliable signal in a system with potential pH fluctuations .
-
You need to excite in the UV range to minimize background autofluorescence.
-
-
Choose Fluorescein when:
-
You need a bright, general-purpose label for tracking the location and presence of proteins, antibodies, or other biomolecules.[][18]
-
Your experiment is a short-term endpoint assay where photobleaching is not a major concern .
-
The pH of your system is well-controlled and buffered to the optimal range for fluorescein (pH > 7.4).
-
You are specifically designing a pH-sensitive probe or assay.[6][11]
-
By understanding the fundamental chemical and photophysical drivers of their behavior, researchers can leverage the unique strengths of each molecule to generate robust, accurate, and insightful data.
References
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Pubmed Central. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Available from: [Link]
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National Institutes of Health (NIH). Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC. Available from: [Link]
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Physics Forums. Understanding Fluorescence and pH Sensitivity of Fluorescein Molecule. Available from: [Link]
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PhotochemCAD. 7-Hydroxycoumarin. Available from: [Link]
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University of California, Davis. Fluorescence Spectroscopy-Quantum yield. Available from: [Link]
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Semantic Scholar. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. Available from: [Link]
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National Institutes of Health (NIH). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC. Available from: [Link]
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ACS Publications. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Available from: [Link]
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Oregon Medical Laser Center. Fluorescein. Available from: [Link]
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National Institutes of Health (NIH). Fluorescein - StatPearls - NCBI Bookshelf. Available from: [Link]
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MDPI. Functioning of a Fluorescein pH-Probe in Aqueous Media: Impact of Temperature and Viscosity. Available from: [Link]
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PubMed. Biotransformation of coumarin derivatives. (2). Oxidative metabolism of 7-alkoxycoumarin by microsomal enzymes and a simple assay procedure for 7-alkoxycoumarin O-dealkylase. Available from: [Link]
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ACS Publications. Fluorescent Indicators for Intracellular pH | Chemical Reviews. Available from: [Link]
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Scientific Research Publishing. Performance Evaluation of Fluorescence and Photostability of Coumarin Disperse Yellow 82. Available from: [Link]
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ScienceDirect. fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Available from: [Link]
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National Institutes of Health (NIH). Fluorescein | C20H12O5 | CID 16850 - PubChem. Available from: [Link]
-
ResearchGate. (PDF) Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. Available from: [Link]
-
PubMed. Highly sensitive high-performance liquid chromatographic assay for coumarin 7-hydroxylation and 7-ethoxycoumarin O-deethylation by human liver cytochrome P450 enzymes. Available from: [Link]
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PubMed. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families. Available from: [Link]
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A Senior Application Scientist's Guide: The Distinct Advantages of 7-Allyloxycoumarin in Fluorescent Probe Technology
Introduction: The Need for Smarter Fluorescent Probes
Fluorescent probes are indispensable tools in modern biological and medical research, offering high sensitivity and spatiotemporal resolution for visualizing complex processes in real-time.[1][][3] The ideal probe is not merely bright; it is intelligent. It should report on a specific biological activity with high fidelity, minimizing background noise to ensure that the signal generated is a true reflection of the event of interest. This has led to the development of "pro-fluorophores" or fluorogenic probes—molecules that exist in a non-fluorescent or "caged" state until activated by a specific enzyme. 7-Allyloxycoumarin is a paramount example of such a probe, engineered for the precise study of drug-metabolizing enzymes.
The this compound Advantage: A Mechanism of High-Fidelity Reporting
This compound belongs to the coumarin family of fluorophores, which are prized for their compact size, good photostability, and adaptable molecular framework.[][5] The core advantage of this compound lies in its function as a fluorogenic substrate for cytochrome P450 (CYP) enzymes, a critical superfamily of enzymes involved in the metabolism of the vast majority of drugs.[6]
The mechanism is elegantly simple and effective. This compound itself is virtually non-fluorescent. However, upon enzymatic O-dealkylation by a specific CYP isozyme, the allyl group is cleaved, yielding the highly fluorescent product 7-hydroxycoumarin (also known as umbelliferone).[7] This enzymatic "uncaging" creates a direct link between enzyme activity and fluorescent signal generation, resulting in an exceptionally high signal-to-noise ratio that is difficult to achieve with constitutively fluorescent ("always on") probes.
Caption: Enzymatic activation of this compound.
Comparative Analysis: this compound vs. Alternatives
The choice of a fluorescent probe is dictated by the experimental question. While probes like fluorescein and rhodamine are workhorses for general labeling and imaging, they lack the intrinsic bioactivity-reporting mechanism of this compound.
Against Other 7-Alkoxycoumarins
Within its own family, this compound offers specificities that make it a valuable tool alongside its cousins, 7-ethoxycoumarin and 7-methoxycoumarin. Different CYP isozymes exhibit varying efficiencies in metabolizing these substrates due to the size and nature of the alkoxy group.[8] This allows researchers to create a panel of probes to profile the activity of multiple CYP families.[9][10] For instance, 7-methoxycoumarin dealkylation is a sensitive assay for constitutive and phenobarbital-inducible CYPs, while 7-ethoxycoumarin is metabolized by a broader range of CYPs, including members of the CYP1, CYP2, and CYP3 families.[8][9]
| Property | This compound | 7-Ethoxycoumarin | 7-Methoxycoumarin |
| Primary Application | Probe for various CYP isozymes | Broad-spectrum CYP probe | Probe for constitutive & PB-inducible CYPs |
| Metabolizing Enzymes | CYP2A6, CYP3A4, others[6][11] | CYP1A1, CYP1A2, CYP2E1, others[9][12] | CYP2B1, other constitutive CYPs[8] |
| Fluorescent Product | 7-Hydroxycoumarin | 7-Hydroxycoumarin | 7-Hydroxycoumarin |
| Key Advantage | Specific substrate profile | Broad substrate profile | High sensitivity for specific CYP families |
Against Other Fluorescent Probe Classes
The advantages of this compound become most apparent when compared to fundamentally different classes of probes.
| Feature | This compound (as a pro-fluorophore) | Fluorescein Derivatives (e.g., FITC) | Rhodamine Derivatives (e.g., TRITC) |
| Signal Generation | Fluorogenic (Enzyme-activated) | Constitutively Fluorescent | Constitutively Fluorescent |
| Signal-to-Noise Ratio | Very High | Lower (background from unbound probe) | Lower (background from unbound probe) |
| Primary Use Case | Enzyme Activity Assays, Drug Metabolism | Covalent Labeling, Immunofluorescence | Covalent Labeling, Microscopy |
| pH Sensitivity | Low (product fluorescence is stable) | High (fluorescence is pH-dependent) | Generally Low |
| Photostability | Good[] | Moderate (prone to photobleaching)[13] | Excellent[14] |
| Cell Permeability | Generally Good (small molecule)[15] | Poor (often charged)[13] | Structure-dependent |
| Wash Steps Required | Minimal to none | Yes (to remove unbound probe) | Yes (to remove unbound probe) |
This comparison underscores a critical point: this compound is not merely a dye but a dynamic reporting system. Its fluorogenic nature eliminates the need for wash steps in cellular assays, reducing experimental variability and enabling true real-time kinetic measurements.
Field-Proven Experimental Protocol: In Vitro CYP O-Dealkylation Assay
This protocol provides a self-validating system for measuring the kinetic parameters of a CYP enzyme using this compound. The inclusion of a standard curve for the product, 7-hydroxycoumarin, ensures accurate quantification.
Reagent Preparation
-
Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
-
Substrate Stock: 10 mM this compound in DMSO.
-
Enzyme Preparation: Microsomes or recombinant CYP enzyme of interest, diluted in Reaction Buffer to the desired concentration.
-
NADPH Stock: 20 mM NADPH in Reaction Buffer (prepare fresh).
-
Stopping Solution: 80:20 Acetonitrile:Tris-HCl (0.5 M).
-
Standard: 1 mM 7-hydroxycoumarin in DMSO for standard curve.
Experimental Workflow
Caption: Step-by-step workflow for a CYP assay.
Assay Procedure (96-well plate format)
-
Standard Curve: Prepare serial dilutions of the 7-hydroxycoumarin standard in Reaction Buffer. Add Stopping Solution and read fluorescence.
-
Reaction Setup: In separate wells, add 50 µL of Reaction Buffer, 20 µL of Enzyme Preparation, and 10 µL of various concentrations of this compound substrate (diluted from stock). Include a "no-enzyme" control.
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.
-
Initiation: Add 20 µL of NADPH Stock to all wells to start the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 20 minutes). The time should be within the linear range of the reaction.
-
Termination: Stop the reaction by adding 100 µL of Stopping Solution.
-
Measurement: Read the fluorescence on a plate reader with excitation set around 360 nm and emission around 460 nm.
Data Analysis
-
Plot the fluorescence of the 7-hydroxycoumarin standards versus concentration to generate a standard curve.
-
Use the linear regression equation from the standard curve to convert the fluorescence readings from the experimental wells into the concentration of product formed (nmol/L).
-
Calculate the reaction velocity (e.g., pmol of product per minute per mg of protein).
-
Plot velocity versus substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
Probe Selection Framework
Choosing the right probe is essential for experimental success. This decision framework can guide researchers toward the optimal choice based on their specific needs.
Caption: Decision guide for fluorescent probe selection.
Conclusion
This compound stands apart from general-purpose fluorescent dyes by offering a dynamic, activity-based reporting mechanism. Its primary advantage is its fluorogenic nature, which provides a high-fidelity, high-contrast signal directly proportional to the activity of specific drug-metabolizing enzymes. This makes it an invaluable tool for researchers in pharmacology, toxicology, and drug development for applications ranging from high-throughput screening to detailed kinetic studies. While other probes have their place, for the specific and critical task of measuring enzyme activity with precision, this compound and its related 7-alkoxycoumarins provide a clear and distinct advantage.
References
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- 8. Dealkylation of 7-methoxycoumarin as assay for measuring constitutive and phenobarbital-inducible cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Head-to-Head Comparison of Sensitivity: 7-Allyloxycoumarin vs. Rhodamine 110 in Enzymatic Assays
For researchers and drug development professionals, the selection of a fluorescent substrate is a critical decision that directly impacts the sensitivity, accuracy, and overall success of an enzymatic assay. This guide provides an in-depth, objective comparison of two widely used fluorogenic probes: 7-allyloxycoumarin and rhodamine 110. Moving beyond a simple cataloging of features, we will delve into the mechanistic underpinnings of their fluorescence, provide supporting experimental data, and offer field-proven insights to guide your assay development.
Introduction: The Role of Fluorogenic Probes in Enzyme Activity Measurement
Fluorogenic probes are indispensable tools in modern biochemistry and drug discovery. They are molecules that exist in a non-fluorescent or weakly fluorescent state until acted upon by a specific enzyme. This enzymatic conversion releases a highly fluorescent product, and the resulting increase in fluorescence intensity is directly proportional to the enzyme's activity. This principle is fundamental to high-throughput screening (HTS) for enzyme inhibitors and detailed kinetic studies.
The choice of probe is dictated by several factors, including the enzyme of interest, the required sensitivity, and the optical properties of the assay system. Here, we compare a classic blue-fluorescing coumarin derivative with the intensely green-fluorescing rhodamine 110.
Probe Profile: this compound
This compound is a member of the 7-alkoxycoumarin family, which are well-established substrates for cytochrome P450 (CYP450) enzymes.[1][2][3] These enzymes are central to drug metabolism and xenobiotic detoxification.[4][5]
Mechanism of Action: The core of the assay lies in the O-dealkylation of this compound by CYP450 enzymes. This reaction cleaves the allyl group, yielding the highly fluorescent product, 7-hydroxycoumarin (also known as umbelliferone).[1][4][6] The non-fluorescent substrate is thus converted into a fluorescent reporter, allowing for real-time monitoring of enzyme activity.[6]
Primary Applications:
-
CYP450 Activity Assays: Specifically used to measure the activity of various CYP isoforms, such as CYP2A6, which is known to catalyze coumarin 7-hydroxylation.[6][7][8]
-
Drug Metabolism Studies: Investigating the induction or inhibition of CYP450 enzymes by drug candidates.[5]
Probe Profile: Rhodamine 110
Rhodamine 110 is a xanthene dye renowned for its high fluorescence quantum yield and excellent photostability.[9] Unlike this compound, rhodamine 110 itself is the fluorescent product. It is typically used in a quenched, non-fluorescent substrate form where two molecules, such as peptides, are attached to its amino groups.[10][11][12]
Mechanism of Action: The substrate, often a bis-amide of rhodamine 110 (e.g., (Peptide)₂-R110), is non-fluorescent due to the amide linkages.[12][13] When a protease or peptidase cleaves these peptide bonds, it proceeds in a two-step reaction. The first cleavage yields a fluorescent mono-amide intermediate, and the second cleavage releases the highly fluorescent rhodamine 110.[11][14] The fluorescence can increase by a factor of approximately 3500 upon the first cleavage alone.[10]
Primary Applications:
-
Protease and Peptidase Assays: Widely used for detecting the activity of enzymes like caspases, trypsin, and cathepsins.[10][11]
-
High-Throughput Screening (HTS): Its high sensitivity makes it ideal for screening large compound libraries for protease inhibitors.[13]
Head-to-Head Comparison: Key Performance Metrics
The sensitivity of a fluorogenic assay is not determined by a single parameter but is a composite of several photophysical properties. Here, we present a direct comparison of the key metrics for the fluorescent products of each probe.
| Parameter | 7-Hydroxycoumarin (from this compound) | Rhodamine 110 | Advantage |
| Excitation Max (λex) | ~326-370 nm[15][16][17] | ~497-500 nm[18][19] | Rhodamine 110 |
| Emission Max (λem) | ~450-460 nm[17][20] | ~520-522 nm[18][19] | Rhodamine 110 |
| Molar Extinction Coefficient (ε) | ~16,800 M⁻¹cm⁻¹ at 326 nm in ethanol[16] | ~80,000 M⁻¹cm⁻¹ at 496 nm[12] | Rhodamine 110 |
| Fluorescence Quantum Yield (Φ) | 0.08 - 0.32 (highly solvent and pH dependent)[16][20][21] | ~0.9 (reported for related Rhodamine 101)[22] | Rhodamine 110 |
| Relative Brightness (ε × Φ) | Lower | Significantly Higher | Rhodamine 110 |
| Background Interference | Higher potential for interference from autofluorescent biological molecules and test compounds in the UV/blue range.[23] | Lower interference due to excitation at visible wavelengths (~490-500 nm).[10] | Rhodamine 110 |
Expert Insights on the Data:
The data unequivocally demonstrates the superior photophysical properties of rhodamine 110. Its higher molar extinction coefficient means it absorbs light more efficiently, and its near-perfect quantum yield means it converts a very high percentage of that absorbed light into emitted fluorescence. The product of these two values, a measure of molecular brightness, is substantially higher for rhodamine 110.
Furthermore, the longer excitation and emission wavelengths of rhodamine 110 are a significant practical advantage.[10] Biological samples and many synthetic compounds exhibit autofluorescence when excited with UV or near-UV light, which can create high background noise in assays using 7-hydroxycoumarin. Rhodamine 110's excitation in the visible spectrum (~500 nm) mitigates this issue, leading to a better signal-to-noise ratio.[10] It has been reported that rhodamine dyes can offer a 300-fold higher sensitivity than comparable coumarin derivatives.[10] Some rhodamine 110-based substrates for serine proteases have been shown to be 50- to 300-fold more sensitive than analogous coumarin-based substrates.
Visualizing the Mechanisms of Action
To better understand how these probes function, the following diagrams illustrate their enzymatic activation.
Caption: Enzymatic conversion of this compound.
Caption: Stepwise activation of a rhodamine 110 substrate.
Experimental Protocols for Sensitivity Determination
To provide a framework for your own evaluations, we present generalized, self-validating protocols for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for each probe system. The LOD is the lowest concentration of the analyte that can be reliably distinguished from a blank, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[24][25]
Protocol 1: Sensitivity of this compound in a CYP450 Assay
This protocol is designed to determine the LOD of 7-hydroxycoumarin produced in a typical CYP450 reconstituted enzyme system.
1. Reagent Preparation:
-
Reaction Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Substrate Stock: 10 mM this compound in DMSO.
-
Enzyme System: Reconstituted system containing a specific human CYP enzyme (e.g., CYP2A6), NADPH-cytochrome P450 reductase, and cytochrome b₅ in a defined molar ratio (e.g., 1:4:2).[1]
-
NADPH Regenerating System: 10 mM MgCl₂, 10 mM D-glucose 6-phosphate, 1 mM NADP⁺, 1 U/mL D-glucose 6-phosphate dehydrogenase.[26]
-
Standard: 1 mM 7-hydroxycoumarin in DMSO for calibration curve.
-
Stop Solution: 0.1 N Trichloroacetic acid (TCA).
2. Experimental Workflow:
Caption: Workflow for CYP450 assay sensitivity determination.
3. Controls (Trustworthiness):
-
Blank (No Enzyme) Control: Reaction mix without the CYP450 enzyme to determine background fluorescence.
-
Negative (No Substrate) Control: Full reaction mix without this compound.
-
Positive Control: Use a known CYP450 inhibitor/inducer to validate system response.
4. Data Analysis & LOD Calculation:
-
Run at least 10-20 replicate wells of the "Blank (No Enzyme)" control.
-
Measure the fluorescence intensity for all blank replicates.
-
Calculate the mean (Mean_blank) and the standard deviation (SD_blank) of the blank replicates.
-
The Limit of Blank (LOB) is calculated as: LOB = Mean_blank + 1.645 * SD_blank.[25]
-
The Limit of Detection (LOD) is the lowest concentration of 7-hydroxycoumarin that can be reliably detected. This is determined from the standard curve by finding the concentration that corresponds to the LOB fluorescence value. A common approach is to use the signal-to-noise ratio, where the LOD is the concentration that gives a signal 3 times the standard deviation of the blank.[24]
Protocol 2: Sensitivity of Rhodamine 110 in a Protease Assay
This protocol determines the LOD of rhodamine 110 released from a bis-amide substrate.
1. Reagent Preparation:
-
Assay Buffer: PBS, pH 7.4, or other buffer optimal for the target protease.
-
Substrate Stock: 1 mM (Peptide)₂-Rhodamine 110 substrate (e.g., (Z-Arg)₂-R110 for trypsin) in DMSO.
-
Enzyme Stock: A known concentration of the target protease (e.g., Trypsin).
-
Standard: 1 mM Rhodamine 110 hydrochloride in DMSO for calibration curve.
-
Stop Solution/Inhibitor: A specific inhibitor for the protease or a general denaturant like 10% SDS.
2. Experimental Procedure:
-
Prepare a serial dilution of the Rhodamine 110 standard in assay buffer (e.g., 0 to 100 nM).
-
In a 96-well black plate, prepare replicate wells (n ≥ 10) for the blank (assay buffer + substrate, no enzyme).
-
Prepare reaction wells by adding assay buffer and enzyme.
-
Initiate the reaction by adding the (Peptide)₂-Rhodamine 110 substrate to all wells (final concentration typically in the low micromolar range).
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C), protecting from light.
-
Monitor the fluorescence kinetically or take an endpoint reading after a fixed time (e.g., 30 minutes). Use excitation around 490 nm and emission around 520 nm.[23]
-
Stop the reaction if necessary.
3. Controls (Trustworthiness):
-
Blank (No Enzyme) Control: Essential for measuring substrate auto-hydrolysis and background fluorescence.
-
Negative (No Substrate) Control: To check for intrinsic fluorescence from the enzyme preparation.
-
Positive Control: A known potent inhibitor of the protease should completely abolish the signal, confirming the signal is enzyme-dependent.
4. Data Analysis & LOD Calculation:
-
The LOD is calculated using the same statistical method as described in Protocol 1, using the fluorescence readings from the "Blank (No Enzyme)" control wells. The resulting LOD will be in terms of the concentration of rhodamine 110. Assays using rhodamine 110 can achieve picomolar detection limits.[27]
Conclusion and Recommendations
For applications demanding the highest sensitivity, rhodamine 110-based substrates are unequivocally the superior choice. Their favorable photophysical properties—high molar absorptivity, near-perfect quantum yield, and excitation/emission in the visible spectrum—translate directly to a brighter signal, lower background, and a superior signal-to-noise ratio. This makes them exceptionally well-suited for HTS, assays with low enzyme concentrations, and detecting weak inhibitors.
This compound remains a valuable and widely used tool, particularly for its specificity in probing cytochrome P450 activity.[1] It is a cost-effective and reliable substrate for many drug metabolism applications. However, researchers must be cognizant of its limitations, including lower intrinsic brightness and higher potential for background interference from test compounds and biological matrices. When using coumarin-based assays, meticulous attention to blanking and controls is paramount to ensure data integrity.
Ultimately, the choice of fluorogenic probe is a balance between the specific biological question, the required level of sensitivity, and the practical constraints of the assay system. By understanding the fundamental properties and performance characteristics outlined in this guide, researchers can make an informed decision to optimize their enzymatic assays for success.
References
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Iris Biotech GmbH. RHODAMINE 110. [Online] Available at: [Link]
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Gütschow, M., et al. (2011). Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters. Bioconjugate Chemistry, 22(11), 2353-2362. [Online] Available at: [Link]
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FluoroFinder. Rhodamine 110 Dye Profile. [Online] Available at: [Link]
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Gütschow, M., et al. (2011). Morpholinecarbonyl-Rhodamine 110 Based Substrates for the Determination of Protease Activity with Accurate Kinetic Parameters. Bioconjugate Chemistry. [Online] Available at: [Link]
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Hassiepen, U., et al. (2007). A sensitive fluorescence intensity assay for deubiquitinating proteases using ubiquitin-rhodamine110-glycine as substrate. Analytical Biochemistry, 371(2), 201-207. [Online] Available at: [Link]
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National Center for Biotechnology Information. Protease Assays - Assay Guidance Manual. [Online] Available at: [Link]
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Hassiepen, U., et al. (2007). A sensitive fluorescence intensity assay for deubiquitinating proteases using ubiquitin-rhodamine110-glycine as substrate. ResearchGate. [Online] Available at: [Link]
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Wilderman, P. R., et al. (2016). Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6. Biochemistry, 55(12), 1754-1764. [Online] Available at: [Link]
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Zha, C., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(19), 11048-11057. [Online] Available at: [Link]
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Traven, V. F., et al. (1997). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Journal of Chemistry, 75(3), 359-367. [Online] Available at: [Link]
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He, M., et al. (2000). Structure-function analysis of human cytochrome P450 3A4 using 7-alkoxycoumarins as active-site probes. Archives of Biochemistry and Biophysics, 379(1), 148-160. [Online] Available at: [Link]
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Zha, C., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications. [Online] Available at: [Link]
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Shiohira, H., et al. (1995). Simultaneous determination of coumarin, 7-hydroxycoumarin and 7-hydroxycoumarin glucuronide in human serum and plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 667(2), 289-295. [Online] Available at: [Link]
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El-Nahas, A. M., & El-Sayed, A. A. (2009). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Journal of Luminescence, 129(1), 27-34. [Online] Available at: [Link]
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Lewis, D. F. V., et al. (2006). Metabolism of coumarin by human P450s: A molecular modelling study. Toxicology in Vitro, 20(5), 621-631. [Online] Available at: [Link]
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Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. [Online] Available at: [Link]
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Zhang, L., & Wang, X. (2020). Enzyme Activity of Natural Products on Cytochrome P450. Molecules, 25(22), 5434. [Online] Available at: [Link]
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Kim, D., & Guengerich, F. P. (2006). Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis. Journal of Biological Chemistry, 281(38), 28065-28075. [Online] Available at: [Link]
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Pelkonen, O., et al. (2000). CYP2A6: a human coumarin 7-hydroxylase. Toxicology, 144(1-3), 139-147. [Online] Available at: [Link]
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Ghaedi, A., et al. (2016). Absorption and fluorescence characteristics of the hydroxycoumarin dyes. ResearchGate. [Online] Available at: [Link]
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Hua, C., et al. (2015). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 5(67), 54133-54140. [Online] Available at: [Link]
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Buters, J. T., et al. (1993). Dealkylation of 7-methoxycoumarin as assay for measuring constitutive and phenobarbital-inducible cytochrome P450s. Analytical Biochemistry, 213(2), 269-275. [Online] Available at: [Link]
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Buters, J. T., et al. (1998). Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families. Drug Metabolism and Disposition, 26(7), 664-669. [Online] Available at: [Link]
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Shrivastava, A., & Gupta, V. (2011). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Chronicles of Young Scientists, 2(1), 21-25. [Online] Available at: [Link]
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Hua, C., et al. (2015). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. RSC Advances. [Online] Available at: [Link]
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Stiborová, M., et al. (2005). Experimental approaches to evaluate activities of cytochromes P450 3A. General Physiology and Biophysics, 24(3), 299-311. [Online] Available at: [Link]
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Soucek, P., & Gut, I. (1999). Novel sensitive high-performance liquid chromatographic method for assay of coumarin 7-hydroxylation. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 241-247. [Online] Available at: [Link]
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Rurack, K., & Resch-Genger, U. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. Analytical and Bioanalytical Chemistry, 400(8), 2731-2743. [Online] Available at: [Link]
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Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49-S52. [Online] Available at: [Link]
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Shrivastava, A., & Gupta, V. B. (2013). Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 529-534. [Online] Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of 7-Allyloxycoumarin as a ROS Sensor
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Reactive Oxygen Species
Reactive Oxygen Species (ROS) are a collection of chemically reactive molecules containing oxygen, such as hydroxyl radicals (•OH) and hydrogen peroxide (H2O2).[1] Once dismissed as mere byproducts of aerobic metabolism, ROS are now understood to be critical signaling molecules involved in a host of physiological processes.[2] However, when their production overwhelms a cell's antioxidant defenses, the resulting "oxidative stress" can inflict severe damage on lipids, proteins, and DNA, contributing to pathologies like cancer, neurodegenerative disorders, and cardiovascular disease.[1][3][4]
This duality makes the accurate detection and quantification of specific ROS a paramount challenge in biological research.[3] Fluorescent probes have emerged as indispensable tools for this purpose due to their high sensitivity and suitability for high-resolution imaging.[3] Yet, the field is fraught with probes that lack specificity or are prone to artifacts, leading to misinterpretation of data.[5][6][7] This guide provides an in-depth validation framework for a promising ROS sensor, 7-allyloxycoumarin, and compares its performance against commonly used alternatives, offering a clear rationale for experimental design and data interpretation.
Part 1: A Deep Dive into this compound
This compound is a fluorogenic probe designed for the detection of highly reactive oxygen species.[8] Its core value lies in its "off-on" fluorescence mechanism, which provides a high signal-to-noise ratio.
Mechanism of Action: A Selective Unmasking
The sensing mechanism of this compound is elegant in its simplicity. The parent molecule is non-fluorescent. The allyloxy group at the 7-position quenches the intrinsic fluorescence of the coumarin core.[8] Upon reaction with highly reactive species, specifically the hydroxyl radical (•OH), the O-allyl bond is cleaved in a dearylation reaction.[8] This cleavage releases the highly fluorescent product, 7-hydroxycoumarin (also known as umbelliferone), which can be readily detected.[8][9][10]
This reaction is highly specific. Studies have shown that this compound and similar derivatives do not react significantly with other common ROS like superoxide (O₂⁻), hydrogen peroxide (H₂O₂), or singlet oxygen (¹O₂), making it a selective probe for detecting hydroxyl radicals or similarly potent species.[8]
Caption: Reaction mechanism of this compound with hydroxyl radicals.
Part 2: A Rigorous Protocol for In Vitro Validation
Trust in a fluorescent probe is not assumed; it is earned through rigorous validation. The following protocol provides a self-validating system to confirm the utility and limitations of this compound in your specific experimental context.
Experimental Workflow for Probe Validation
Caption: Step-by-step workflow for validating this compound in a cell-based assay.
Detailed Step-by-Step Methodology
Objective: To confirm that this compound responds to induced oxidative stress and that this response can be mitigated by an antioxidant, thereby validating its function as a ROS sensor.
Materials:
-
This compound (from a reputable supplier)
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
96-well black, clear-bottom microplates
-
Phosphate-Buffered Saline (PBS)
-
Serum-free cell culture medium
-
ROS Inducer: Hydrogen Peroxide (H₂O₂) and Iron(II) Sulfate (FeSO₄) to generate •OH via the Fenton reaction.
-
ROS Scavenger: N-acetylcysteine (NAC)[7]
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed your cells into a 96-well plate at a density that will achieve 70-80% confluency on the day of the experiment and allow them to adhere overnight.[11]
-
Causality: Confluency is critical. Overly dense cultures can experience spontaneous stress, while sparse cultures may yield a weak signal.
-
-
Probe Loading:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, wash the cells once with warm PBS.
-
Dilute the stock solution to a final working concentration of 5-10 µM in warm, serum-free medium. Add this to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Causality: Serum-free medium is used during loading because serum esterases can prematurely cleave some probes, although this is less of a concern for ether-based probes like this one compared to acetate-based probes (e.g., DCFH-DA).[5] The incubation time allows for passive diffusion across the cell membrane.
-
-
Wash and Treatment:
-
Gently remove the loading solution and wash the cells twice with warm PBS to remove any extracellular probe. This is crucial to minimize background fluorescence.
-
Add fresh, pre-warmed medium or buffer containing your treatments. Set up the following groups:
-
Negative Control: Vehicle control (e.g., media only).
-
Positive Control: ROS inducer (e.g., 100 µM H₂O₂ + 10 µM FeSO₄). This will generate hydroxyl radicals.
-
Experimental Condition: Your compound or treatment of interest.
-
Scavenger Control: Pre-treat a set of wells with a ROS scavenger like 5 mM N-acetylcysteine (NAC) for 1 hour before adding the ROS inducer.[7]
-
-
Causality: The scavenger control is the most important part of this validation. A true ROS-dependent signal must be significantly reduced by a known antioxidant.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 395 nm and an emission wavelength of 450 nm.[12][13]
-
Measurements can be taken kinetically over 1-2 hours or as a single endpoint reading.
-
-
Data Analysis & Normalization:
-
Subtract the average fluorescence of blank wells (media, no cells) from all readings.
-
Normalize the fluorescence signal to cell number or viability post-experiment (e.g., using DAPI or Crystal Violet staining) to account for any cytotoxicity caused by the treatments.
-
A successful validation will show a low signal in the negative control, a high signal in the positive control, and a significantly attenuated signal in the scavenger control group.
-
Part 3: Comparative Analysis with Alternative ROS Probes
No single probe is perfect for all applications. The choice of sensor should be dictated by the specific ROS and cellular compartment under investigation. Here, we compare this compound to other widely used probes.
| Feature | This compound | 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) | Dihydroethidium (DHE) / MitoSOX Red |
| Primary Target | Hydroxyl Radical (•OH) [8] | General Oxidative Stress (H₂O₂, •OH, ONOO⁻)[5][14] | Superoxide (O₂⁻) [5] |
| Mechanism | O-dealkylation ("Off-On") | Oxidation to fluorescent DCF | Oxidation to 2-hydroxyethidium (specific) or ethidium (less specific) |
| Cellular Loading | Cell permeable parent compound | Cell permeable diacetate form, requires intracellular esterase cleavage[14] | Cell permeable; MitoSOX is targeted to mitochondria[14] |
| Key Advantage | High selectivity for •OH over H₂O₂ and O₂⁻.[8] | High sensitivity, widely used historical benchmark.[4][15] | Specific detection of superoxide, especially in mitochondria (MitoSOX).[14] |
| Major Limitation | May not detect other important ROS like H₂O₂. | Lack of specificity ; prone to auto-oxidation and artifacts from redox-active metals and heme proteins.[5][6][7] | The product ethidium can intercalate with DNA, complicating interpretation. Requires HPLC for specific product identification.[5] |
| Self-Validation | Signal must be blocked by •OH scavengers (e.g., Mannitol, DMSO) and NAC. | Signal should be blocked by general antioxidants (NAC) but may not be by catalase if the signal is not H₂O₂-dependent.[7] | Signal must be blocked by superoxide dismutase (SOD) mimics. |
Field-Proven Insights: Why Specificity Matters
The most commonly used ROS probe, H2DCFDA, serves as a cautionary tale. It is often incorrectly cited as a specific probe for hydrogen peroxide.[7] In reality, its de-esterified form (DCFH) is poorly reactive with H₂O₂ directly and requires cellular peroxidases or redox-active metals to become oxidized to the fluorescent dichlorofluorescein (DCF).[5][7] This leads to a signal that reflects a general state of "oxidative stress" rather than the presence of a specific ROS.[5][6] Furthermore, the reaction can self-propagate, leading to artifactual signal amplification.[5]
This compound, by contrast, offers a more direct chemical reaction with a highly specific and reactive species, the hydroxyl radical.[8] This makes it a superior tool when the research question is focused on this particular ROS, which is one of the most damaging species in biological systems. For researchers investigating mitochondrial superoxide production, MitoSOX remains the gold standard. The key is to match the probe to the hypothesis.
Conclusion
Validating a fluorescent probe is as critical as the experiment itself. This compound stands out as a highly selective sensor for the hydroxyl radical, offering a distinct advantage over broad-spectrum probes like H2DCFDA. Its "off-on" mechanism provides a clear and robust signal. By following a rigorous validation protocol that includes appropriate positive and scavenger controls, researchers can confidently employ this compound to dissect the specific role of hydroxyl radicals in their biological systems, leading to more accurate and reproducible data in the complex field of redox biology.
References
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Setsukinai, K., Urano, Y., et al. (2000). Fluorescence switching by O-dearylation of 7-aryloxycoumarins. Development of novel fluorescence probes to detect reactive oxygen species with high selectivity. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine. Available at: [Link]
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Strumiłło, M., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. Available at: [Link]
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Gomes, A., Fernandes, E., & Lima, J. L. F. C. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods. Available at: [Link]
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Unknown Author. (n.d.). Application of Fluorescent Probes in Reactive Oxygen Species Disease Model. ResearchGate. Available at: [Link]
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Zhang, J., et al. (2023). Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. Chemical Society Reviews. Available at: [Link]
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Winterbourn, C. C. (2014). The Challenges of using Fluorescent Probes to Detect and Quantify Specific Reactive Oxygen Species in Living Cells. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]
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Tikka, V., et al. (2022). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. MDPI. Available at: [Link]
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Unknown Author. (n.d.). Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection. Wiley Online Library. Available at: [Link]
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Kassis, A. I., et al. (2007). Synthesis and application of molecular probe for detection of hydroxyl radicals produced by Na125I and γ-rays in aqueous solution. International Journal of Radiation Biology. Available at: [Link]
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O'Connor, K., et al. (2020). Coumarin-based fluorescent probe for the rapid detection of peroxynitrite 'AND' biological thiols. RSC Advances. Available at: [Link]
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Unknown Author. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. Available at: [Link]
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Gabbita, S. P. (n.d.). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. SpringerLink. Available at: [Link]
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Muneer, M., et al. (2021). Applicability of coumarin for detecting and measuring hydroxyl radicals generated by photoexcitation of TiO2 nanoparticles. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Evaluation of 2′,7′-Dichlorodihydrofluorescein Diacetate and Dihydrorhodamine 123 for the Detection of Reactive Oxygen Species. ResearchGate. Available at: [Link]
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Aldred, F., et al. (2020). Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes. Frontiers in Chemistry. Available at: [Link]
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Held, P. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Journal of Visualized Experiments. Available at: [Link]
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Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. Methods in Molecular Biology. Available at: [Link]
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Wang, J., et al. (2016). (a) Conversion of coumarin into fluorescent 7-hydroxyl-coumarin by ROS... ResearchGate. Available at: [Link]
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Geng, P., et al. (2023). Online chemiluminescence determination of the hydroxyl radical using coumarin as a probe. Analytical Methods. Available at: [Link]
-
Lewis, D. F., et al. (2005). Selectivity of 7-alkoxycoumarins as probe substrates for rat hepatic cytochrome P450 forms is influenced by the substitution pattern on the coumarin nucleus. Xenobiotica. Available at: [Link]
-
Brand, M. D., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism. Available at: [Link]
-
Unknown Author. (n.d.). (a) Conversion of coumarin into fluorescent 7-hydroxyl-coumarin by ROS... ResearchGate. Available at: [Link]
-
Sharma, R., et al. (2018). Methods to Measure Reactive Oxygen Species (ROS) and Total Antioxidant Capacity (TAC) in the Reproductive System. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking 7-Allyloxycoumarin Against Commercially Available Fluorescent Probes
For fellow researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe for enzyme activity assays is a critical decision that directly impacts data quality and experimental throughput. This guide provides an in-depth comparison of 7-allyloxycoumarin, a pro-fluorescent substrate, with other widely used commercial probes. We will move beyond a simple cataloging of features to a discussion of the underlying principles and practical methodologies required for a robust comparative analysis, ensuring you can make an informed choice for your specific application.
The core of many drug discovery platforms involves screening for inhibition of cytochrome P450 (CYP450) enzymes, which are central to the metabolism of most drugs on the market.[1] High-throughput screening necessitates assays that are rapid, cost-effective, and reliable.[2] Fluorescent assays, where a non-fluorescent ("pro-fluorescent") substrate is converted into a highly fluorescent product by an enzyme, have become a cornerstone of this process.[1] this compound is one such substrate, which upon O-dealkylation by CYP450 enzymes, yields the highly fluorescent product 7-hydroxycoumarin (umbelliferone).[3][4]
This guide will benchmark this compound against two classes of common alternatives: other coumarin derivatives and resorufin-based probes.
The Mechanism: From Pro-Fluorescence to Signal
The utility of probes like this compound lies in their "turn-on" fluorescence mechanism. In its native state, the allyloxy group at the 7-position of the coumarin scaffold results in a molecule with minimal fluorescence. Upon interaction with a metabolically active CYP450 enzyme, the allyl group is cleaved. This enzymatic reaction, a form of O-dealkylation, produces 7-hydroxycoumarin, a compound with strong and stable fluorescence.[3][] The intensity of the emitted light is directly proportional to the rate of enzymatic activity, allowing for real-time kinetic measurements.[6]
The versatility of the coumarin scaffold, a benzopyran-2-one ring system, allows for extensive chemical modification to fine-tune its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.[7]
Caption: Enzymatic conversion of this compound to fluorescent 7-hydroxycoumarin.
Comparative Photophysical & Kinetic Properties
A probe's utility is defined by more than its mechanism. Key performance indicators include its quantum yield (a measure of fluorescence efficiency), molar extinction coefficient (light absorption efficiency), selectivity towards specific CYP450 isoforms, and its kinetic parameters (Kₘ and k꜀ₐₜ). Below is a comparative summary based on available data.
| Probe/Product | Target Isoform(s) | Excitation (λex) | Emission (λem) | Quantum Yield (Φ) | Kₘ (µM) | Notes |
| This compound (Product: 7-Hydroxycoumarin) | CYP2A6 (primary)[4] | ~360 nm | ~450 nm | 0.08 - 0.32[8][9] | 1.48 (for CYP2A6)[10] | Product fluorescence is pH-sensitive. The quantum yield can vary based on the environment.[11] |
| 7-Ethoxyresorufin (Product: Resorufin) | CYP1A1, CYP1A2, CYP1B1[12] | ~530 nm | ~590 nm | ~0.74 | 0.8 (for CYP1A2)[6] | A common probe, but its low selectivity can be a drawback for isoform-specific studies.[12] |
| 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) | CYP3A4[1] | ~410 nm | ~530 nm | Not specified | ~2.9 (as Dibenzyl fluorescein)[6] | Often selected for CYP3A4 HTS assays due to its favorable kinetics.[1] |
| 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC) | CYP2D6 | ~390 nm | ~460 nm | Not specified | 2.7 (as Resorufin ethyl ether)[6] | A common choice for CYP2D6 inhibition screening. |
Experimental Protocols for Benchmarking
To ensure a fair and objective comparison, a standardized set of experimental protocols is essential. These protocols are designed to be self-validating, providing a clear rationale for each step.
Overall Benchmarking Workflow
The process of evaluating a new probe against a commercial standard follows a logical progression from initial characterization to kinetic analysis.
Caption: A systematic workflow for evaluating and comparing fluorescent probes.
Protocol 1: Determination of Spectral Properties and Quantum Yield
Rationale: Before assessing enzymatic conversion, it's crucial to characterize the fundamental photophysical properties of the fluorescent product (e.g., 7-hydroxycoumarin). This provides a baseline for the maximum potential signal.
Materials:
-
Purified fluorescent product (e.g., 7-hydroxycoumarin)
-
Quantum yield standard with a known Φ value in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
High-purity solvent (e.g., ethanol or appropriate buffer)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of the test compound and the quantum yield standard in the chosen solvent.
-
Prepare Dilutions: Create a series of dilutions for both the test compound and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Record the absorbance spectrum for each dilution using the UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution, exciting at the same wavelength used for the absorbance measurement.
-
Integrate Emission Spectra: Calculate the integrated area under the emission curve for each spectrum.
-
Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The slope of these plots is proportional to the quantum yield. Calculate the quantum yield of the sample (Φₛ) using the following equation:
-
Φₛ = Φᵣ * (Slopeₛ / Slopeᵣ) * (nₛ² / nᵣ²)
-
Where Φᵣ is the quantum yield of the reference, 'Slope' is the slope from the plot of integrated fluorescence vs. absorbance, and 'n' is the refractive index of the solvent for the sample (s) and reference (r).
-
Protocol 2: High-Throughput CYP450 Inhibition Assay
Rationale: This protocol determines the potency of a known inhibitor against a specific CYP450 isoform using the fluorescent probe. Comparing the resulting IC₅₀ values provides a direct measure of the probe's performance and reliability in a screening context.[1][2]
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP2A6) and NADPH-P450 reductase.[10][13]
-
Pro-fluorescent substrate (e.g., this compound)
-
Known CYP450 inhibitor (e.g., ketoconazole for CYP3A4, or a specific inhibitor for the isoform being tested)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system or NADPH stock solution
-
Black 96-well or 384-well microtiter plates
-
Fluorescence microplate reader
Methodology:
-
Prepare Reagents: Prepare serial dilutions of the inhibitor in buffer. Prepare a master mix containing the CYP450 enzyme and the pro-fluorescent substrate in buffer.
-
Dispense Inhibitor: Add the inhibitor dilutions to the wells of the microtiter plate. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Initiate Reaction: To start the reaction, add the enzyme/substrate master mix to all wells. Causality Note: Pre-incubating the enzyme and inhibitor before adding the substrate can be done to assess time-dependent inhibition, but for a standard IC₅₀, co-incubation is common.
-
Add Cofactor: Add NADPH to all wells to initiate the enzymatic reaction. Causality Note: NADPH is the essential cofactor providing the reducing equivalents for the P450 catalytic cycle. The reaction will not proceed without it.[13]
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). This time should be within the linear range of the reaction, which should be determined during assay optimization.
-
Stop Reaction (Optional): The reaction can be stopped by adding a solution like acetonitrile or by using a specific inhibitor. For continuous kinetic reads, this step is omitted.
-
Read Fluorescence: Measure the fluorescence intensity in each well using a plate reader set to the appropriate excitation and emission wavelengths for the fluorescent product.
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all wells.
-
Normalize the data to the "no inhibitor" control (set to 100% activity).
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Discussion and Recommendations
This compound: This probe serves as a reliable and effective substrate, particularly for assays involving CYP2A6.[4] Its primary metabolite, 7-hydroxycoumarin, has well-characterized spectral properties.[8] The main advantages are its commercial availability and the straightforward "turn-on" mechanism. However, researchers must be mindful of the pH sensitivity of the 7-hydroxycoumarin product, which can affect fluorescence intensity and requires well-buffered assay conditions.[11]
Resorufin-Based Probes (e.g., 7-Ethoxyresorufin): These probes offer the advantage of longer wavelength excitation and emission, which can reduce interference from autofluorescence of test compounds and biological matrices.[6] However, their utility can be limited by a lack of specificity, as a single probe may be metabolized by multiple CYP450 isoforms, potentially complicating data interpretation.[12]
Other Coumarin Derivatives (e.g., BFC): The chemical tractability of the coumarin core has led to the development of a wide range of derivatives with improved specificity for certain CYP450 isoforms, such as BFC for CYP3A4.[1][7] When high selectivity for a specific isoform is paramount, these specialized probes are often the superior choice.
The choice of a fluorescent probe is not a one-size-fits-all decision.
-
For general screening or when specifically targeting CYP2A6 , This compound is a robust and cost-effective option.
-
When screening for inhibitors of CYP1A isoforms or if compound autofluorescence is a major concern, 7-ethoxyresorufin is a viable alternative, provided its selectivity limitations are considered.
-
For high-throughput screening campaigns targeting specific isoforms like CYP3A4 or CYP2D6 , commercially available, optimized probes like BFC or AMMC are highly recommended.
Ultimately, the rigorous benchmarking protocols outlined in this guide will empower researchers to validate and select the optimal probe, ensuring the generation of high-quality, reproducible data in their drug discovery and development efforts.
References
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National Center for Biotechnology Information. (n.d.). High-throughput fluorescence assay of cytochrome P450 3A4. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Cytochrome P450 Inhibition Assays Using Traditional and Fluorescent Substrates. Retrieved from [Link]
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Heparin (Hep) Journals. (n.d.). Fluorescent probes and functional materials for biomedical applications. Retrieved from [Link]
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Wrocław University of Science and Technology. (n.d.). Cytochrome P450 protocols. Digital Library of the Wrocław University of Science and Technology. Retrieved from [Link]
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Bentham Science. (2011). A Comparative Study of the CYP450 Inhibition Potential of Marketed Drugs Using Two Fluorescence Based Assay Platforms Routinely Used in the Pharmaceutical Industry. Drug Metabolism Letters, 5(1), 30-39. Retrieved from [Link]
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MDPI. (2022). Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging. Molecules, 27(15), 5003. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. Retrieved from [Link]
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National Center for Biotechnology Information. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R). PubMed Central. Retrieved from [Link]
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Royal Society of Chemistry. (2014). A highly selective turn-on fluorescent probe for Al(Ⅲ) based on coumarin and its application in vivo. The Analyst, 139(8), 1980-1986. Retrieved from [Link]
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Wiley-VCH GmbH. (n.d.). This compound. SpectraBase. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). A highly selective turn-on fluorescent probe for Al(III) based on coumarin and its application in vivo. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Highly sensitive high-performance liquid chromatographic assay for coumarin 7-hydroxylation and 7-ethoxycoumarin O-deethylation by human liver cytochrome P450 enzymes. PubMed. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging. Organic & Biomolecular Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis. PubMed. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel sensitive high-performance liquid chromatographic method for assay of coumarin 7-hydroxylation. PubMed. Retrieved from [Link]
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A Researcher's Guide to the Photophysical Properties of Coumarin Derivatives
Coumarin and its derivatives represent a cornerstone in the world of fluorescent molecules. Their robust 2H-chromen-2-one scaffold has given rise to a vast library of fluorophores with applications spanning from laser dyes and organic light-emitting diodes (OLEDs) to highly specific biological probes. The immense utility of coumarins stems from the tunable nature of their photophysical properties, which are exquisitely sensitive to both their molecular structure and surrounding environment. This guide provides a quantitative comparison of key coumarin derivatives, details the experimental methodologies for their characterization, and delves into the fundamental structure-property relationships that govern their fluorescent behavior.
Key Photophysical Parameters for Fluorophore Characterization
To objectively compare fluorescent molecules, we must first define the metrics of performance. For any given coumarin derivative, the following photophysical properties are of primary importance:
-
Molar Absorptivity (ε): This value quantifies how strongly a molecule absorbs light at a specific wavelength. It is a direct measure of the probability of an electronic transition. Higher values are generally desirable, indicating an efficient light-absorbing molecule.
-
Maximum Absorption and Emission Wavelengths (λabs and λem): These represent the peaks of the absorption and emission spectra, respectively. The λabs indicates the most efficiently absorbed wavelength of light to populate the excited state, while the λem corresponds to the peak of the emitted fluorescence.
-
Stokes Shift: Calculated as the difference in nanometers between the maximum absorption and emission wavelengths (λem - λabs), the Stokes shift is a critical parameter. A larger Stokes shift is often advantageous as it minimizes self-absorption (re-absorption of emitted photons), leading to brighter perceived fluorescence.
-
Fluorescence Quantum Yield (Φf): This is arguably the most important measure of a fluorophore's efficiency. It is the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 (100%) represents a perfectly efficient fluorophore where every absorbed photon results in an emitted photon.
-
Fluorescence Lifetime (τf): This is the average time a molecule spends in its excited state before returning to the ground state by emitting a photon. Lifetimes are typically in the nanosecond range and are sensitive to the molecule's environment, making them useful for sensing applications.
Quantitative Comparison of Representative Coumarin Derivatives
The versatility of the coumarin scaffold is best illustrated by comparing the photophysical properties of a few key derivatives. The following table summarizes these properties for four widely used coumarins in a common solvent, ethanol.
| Coumarin Derivative | λabs (nm) | λem (nm) | Stokes Shift (nm) | Φf | τf (ns) | Molar Absorptivity (ε) (M-1cm-1) |
| Coumarin 1 | 373 | 453 | 80 | 0.63 | 3.84 | 25,000 |
| Coumarin 6 | 458 | 504 | 46 | 0.78 | 2.5 | 48,000 |
| Coumarin 153 | 423 | 530 | 107 | 0.54 | 4.8 | 29,000 |
| Coumarin 314 | 436 | 485 | 49 | 0.86[1] | 3.38[2] | 46,800[1] |
Data compiled from various sources and representative for ethanol as a solvent. Actual values can vary slightly based on experimental conditions.
This data highlights the significant impact of seemingly minor structural modifications. For instance, the extended conjugation and substitution pattern in Coumarin 6 leads to a substantial red-shift in both absorption and emission compared to Coumarin 1, as well as a higher quantum yield.
The Engine of Versatility: Structure-Property Relationships
The tunability of coumarin's photophysical properties is a direct result of intramolecular charge transfer (ICT) from an electron-donating group (EDG) to an electron-withdrawing group (EWG). The core coumarin structure contains a lactone group which acts as an EWG. The key to modifying the photophysical properties lies in the strategic placement of substituents, particularly at the C3, C4, and C7 positions.
-
C7 Position: This is the most common position for introducing strong electron-donating groups, such as amino (-NH2), alkylamino (-NHR, -NR2), or hydroxyl (-OH) groups. Increasing the electron-donating strength at this position generally leads to a significant red-shift in both absorption and emission spectra and often an increase in the fluorescence quantum yield.[3]
-
C3 and C4 Positions: The introduction of electron-withdrawing groups (e.g., -CN, -CF3) or extending the π-conjugated system at these positions can also lead to a red-shift and influence the quantum yield and lifetime.[4] Expanding the π-electron system on the C3–C4 bond of the coumarin skeleton has been found to be efficient for increasing the fluorescence ability.[4]
The following diagram illustrates these fundamental relationships:
Caption: Influence of substituents on coumarin photophysical properties.
Experimental Protocols for Photophysical Characterization
Accurate and reproducible data is the bedrock of scientific comparison. The following are streamlined protocols for measuring the key photophysical parameters of coumarin derivatives.
General Experimental Workflow
The characterization of a novel fluorophore follows a logical progression from basic absorbance to more complex time-resolved measurements.
Caption: A typical workflow for characterizing fluorescent molecules.
Protocol for Determining Fluorescence Quantum Yield (Φf)
The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[5] Coumarin 153 is often used as a standard for molecules emitting in a similar spectral region.[6][7]
Causality Behind Experimental Choices:
-
Standard Selection: The chosen standard should have absorption and emission profiles that overlap with the sample to minimize wavelength-dependent biases in the instrument's detector.
-
Absorbance Below 0.1: This is a critical step to avoid the "inner filter effect," where the sample reabsorbs its own emitted light, leading to an artificially low measured fluorescence intensity.[6]
-
Solvent Matching: Using the same solvent for both the sample and the standard minimizes variations in refractive index, which can affect the amount of light that reaches the detector.
Step-by-Step Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of both the sample coumarin derivative and the quantum yield standard (e.g., Coumarin 153 in ethanol) in the same high-purity solvent.
-
Prepare Dilution Series: Create a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: For each solution, measure the fluorescence emission spectrum using a spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line.
-
Calculate Quantum Yield: The quantum yield of the sample (Φx) is calculated using the following equation:
Φx = Φstd * (Slopex / Slopestd) * (ηx2 / ηstd2)
Where:
-
Φstd is the quantum yield of the standard.
-
Slopex and Slopestd are the gradients of the lines from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηx and ηstd are the refractive indices of the sample and standard solutions (this term can be ignored if the same solvent is used for both).
-
Protocol for Determining Fluorescence Lifetime (τf) using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.[8][9] It works by repeatedly exciting a sample with a pulsed light source and measuring the arrival time of individual fluorescence photons relative to the excitation pulse.[9]
Causality Behind Experimental Choices:
-
Pulsed Light Source: A high-repetition-rate pulsed laser or LED is essential to build up the statistical histogram of photon arrival times. The pulse width should be significantly shorter than the expected fluorescence lifetime.
-
Low Photon Count Rate: The detection rate is kept low (typically 1-5% of the laser repetition rate) to ensure that the probability of detecting more than one photon per excitation cycle is negligible. This prevents "pile-up" distortion in the decay curve.
-
Instrument Response Function (IRF): The measured decay is a convolution of the true fluorescence decay and the instrument's own response time. Measuring the IRF (using a scattering solution) allows for deconvolution and accurate determination of the true lifetime.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the coumarin derivative in a cuvette. The concentration should be adjusted to give an appropriate fluorescence signal.
-
Instrument Setup:
-
Select an appropriate pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength near the sample's λabs.
-
Use a bandpass filter before the detector to isolate the sample's fluorescence.
-
-
Measure the Instrument Response Function (IRF): Replace the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) and collect the IRF. This represents the time profile of the excitation pulse as seen by the detector.
-
Measure the Sample Decay: Replace the scattering solution with the sample cuvette and acquire the fluorescence decay histogram until a sufficient number of photon counts (typically >10,000 in the peak channel) have been collected.
-
Data Analysis:
-
Use specialized software to perform an iterative reconvolution fit of the sample decay data.
-
The software will fit a multi-exponential decay model to the data, taking into account the measured IRF. For most simple coumarin derivatives in a homogeneous solvent, a single-exponential decay model is sufficient.
-
The output of the fit will provide the fluorescence lifetime (τf) and a chi-squared (χ²) value, which indicates the goodness of the fit. A χ² value close to 1.0 suggests a good fit.
-
Conclusion
The photophysical properties of coumarin derivatives are a fascinating interplay of molecular structure and quantum mechanics. By understanding the key parameters and the structure-property relationships, researchers can rationally design or select the optimal coumarin derivative for a specific application. The experimental protocols outlined in this guide provide a robust framework for the accurate characterization of these versatile fluorophores, enabling meaningful comparisons and fostering innovation in the fields of materials science, chemical biology, and drug discovery.
References
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- Photophysical properties of coumarin-1 and coumarin-2 in w
- Pal, H., et al. (2002). Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. The Journal of Physical Chemistry A.
- Structure activity relationship of coumarin.
- Electronic supplementary inform
- Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. Molecules. (2021).
- Coumarin 314. Oregon Medical Laser Center.
- Rurack, K., & Spieles, M. (2011).
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- 3. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 4. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
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- 9. lup.lub.lu.se [lup.lub.lu.se]
A Senior Application Scientist's Guide to Assessing the Specificity of 7-Allyloxycoumarin-Based Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise characterization of enzyme activity is paramount. Fluorogenic substrates have emerged as indispensable tools for high-throughput screening (HTS) and detailed kinetic analysis of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] Among these, 7-allyloxycoumarin has gained traction as a probe for specific CYP isoforms. This guide provides an in-depth, objective comparison of this compound's performance against alternative fluorogenic substrates, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Principle of this compound as a Fluorogenic Substrate
This compound is a profluorescent molecule, meaning it is weakly fluorescent in its native state.[2] Its utility as an enzyme substrate lies in its metabolic conversion to a highly fluorescent product. Specifically, enzymes with O-dealkylase activity, such as certain CYP isoforms, catalyze the cleavage of the allyl group from the coumarin core.[3] This reaction yields the highly fluorescent molecule 7-hydroxycoumarin (umbelliferone), the fluorescence of which can be monitored in real-time to determine the rate of the enzymatic reaction.[4]
The enzymatic O-dealkylation of this compound is a sensitive and continuous assay method, making it suitable for HTS of potential enzyme inhibitors.[5] The rate of increase in fluorescence is directly proportional to the enzyme's activity under specific conditions.
Caption: Enzymatic conversion of this compound to 7-hydroxycoumarin.
Assessing Substrate Specificity: A Critical Step in Drug Development
The specificity of an enzyme for a particular substrate is a critical parameter in drug metabolism studies. A substrate that is selectively metabolized by a single enzyme isoform is an invaluable tool for identifying drug candidates that may cause drug-drug interactions through inhibition or induction of that specific enzyme.[6] Conversely, a non-selective substrate can lead to ambiguous results, making it difficult to pinpoint the exact enzyme responsible for a compound's metabolism.
This guide will now delve into the experimental protocols required to rigorously assess the specificity of this compound and compare its performance with a common alternative, a resorufin-based substrate.
Experimental Protocols for Assessing Substrate Specificity
The following protocols are designed to be self-validating systems, incorporating the necessary controls to ensure the integrity of the data.
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for this compound O-Dealkylation
This protocol determines the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of an enzyme for this compound. A low Km value indicates a high affinity of the enzyme for the substrate.
Materials:
-
Recombinant human CYP enzyme (e.g., CYP1A2, CYP2B6, CYP3A4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
This compound (stock solution in DMSO)
-
7-Hydroxycoumarin (for standard curve)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a 7-hydroxycoumarin standard curve:
-
Prepare a series of dilutions of 7-hydroxycoumarin in potassium phosphate buffer (e.g., 0 to 10 µM).
-
Add 100 µL of each dilution to the wells of the 96-well plate.
-
Measure the fluorescence at an excitation wavelength of ~360-380 nm and an emission wavelength of ~448-460 nm.
-
Plot fluorescence intensity versus concentration to generate a standard curve.
-
-
Set up the enzyme reaction:
-
In a 96-well plate, prepare a reaction mixture containing the potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP enzyme at the desired concentration.
-
Prepare a range of this compound concentrations by serial dilution of the stock solution in the reaction buffer.
-
Controls:
-
No-enzyme control: Reaction mixture with substrate but without the enzyme.
-
No-substrate control: Reaction mixture with the enzyme but without the substrate.
-
DMSO control: Reaction mixture with the highest concentration of DMSO used for the substrate dilutions.
-
-
-
Initiate and monitor the reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound dilutions to the wells containing the enzyme mixture.
-
Immediately begin monitoring the increase in fluorescence over time (e.g., every minute for 30 minutes) using the same settings as for the standard curve.
-
-
Data Analysis:
-
Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (µM/min) using the 7-hydroxycoumarin standard curve.
-
Plot the initial reaction velocity (V0) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Caption: Workflow for determining enzyme kinetic parameters.
Protocol 2: Comparative Analysis with an Alternative Fluorogenic Substrate (e.g., 7-Ethoxyresorufin)
This protocol directly compares the kinetic parameters of this compound with a well-established, alternative substrate to assess relative specificity.
Procedure:
-
Repeat Protocol 1 using 7-ethoxyresorufin as the substrate.
-
The product of this reaction is the highly fluorescent molecule resorufin. Therefore, a resorufin standard curve must be generated (excitation ~530-560 nm, emission ~580-590 nm).
-
Ensure that the enzyme concentration and all other reaction conditions are identical to those used for the this compound assay to allow for a direct comparison.
Comparative Performance Data
The following table summarizes representative kinetic data for the metabolism of various coumarin derivatives and resorufin-based substrates by human CYP1A1, CYP1A2, and CYP1B1 enzymes. This data, adapted from scientific literature, illustrates how kinetic parameters can be used to infer substrate specificity.[7]
| Substrate | Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) | Catalytic Efficiency (Vmax/Km) |
| 7-Ethoxycoumarin | CYP1A1 | 0.8 ± 0.2 | 25 ± 2 | 31.3 |
| CYP1A2 | 12 ± 3 | 1.5 ± 0.2 | 0.1 | |
| CYP1B1 | 2.5 ± 0.8 | 0.5 ± 0.1 | 0.2 | |
| 7-Ethoxyresorufin | CYP1A1 | 0.07 ± 0.02 | 110 ± 10 | 1571.4 |
| CYP1A2 | 0.3 ± 0.1 | 1.2 ± 0.1 | 4.0 | |
| CYP1B1 | 0.15 ± 0.05 | 2.0 ± 0.3 | 13.3 | |
| 7-Pentoxyresorufin | CYP1A1 | 0.12 ± 0.04 | 1.8 ± 0.2 | 15.0 |
| CYP1A2 | 1.5 ± 0.5 | 0.1 ± 0.02 | 0.1 | |
| CYP1B1 | 0.5 ± 0.1 | 0.05 ± 0.01 | 0.1 |
Analysis of Comparative Data:
-
Higher Catalytic Efficiency Indicates Greater Specificity: For CYP1A1, 7-ethoxyresorufin exhibits a significantly higher catalytic efficiency (Vmax/Km) compared to 7-ethoxycoumarin, suggesting it is a more specific and efficient substrate for this enzyme.
-
Isoform-Specific Differences: While 7-ethoxyresorufin is a good substrate for all three CYP1 isoforms, its catalytic efficiency is markedly higher for CYP1A1. In contrast, 7-ethoxycoumarin is a relatively poor substrate for CYP1A2 and CYP1B1 compared to CYP1A1.
-
Impact of Alkoxy Chain Length: The longer pentoxy chain in 7-pentoxyresorufin generally results in lower catalytic efficiencies across the tested enzymes compared to 7-ethoxyresorufin, highlighting the sensitivity of enzyme-substrate interactions to subtle structural changes.[7]
Limitations and Considerations for this compound-Based Assays
While this compound and other coumarin derivatives are valuable tools, it is crucial to be aware of their potential limitations:
-
Lack of Absolute Specificity: As the data above suggests, even substrates considered "specific" can be metabolized by multiple enzyme isoforms to varying degrees.[6] Therefore, results from assays using a single substrate should be interpreted with caution and, where possible, confirmed with other methods, such as using a panel of recombinant enzymes or selective chemical inhibitors.
-
Substrate Inhibition: At high concentrations, some substrates can inhibit the very enzyme they are meant to probe. This can lead to an underestimation of Vmax and an inaccurate determination of Km. It is therefore essential to test a wide range of substrate concentrations and analyze the resulting Michaelis-Menten plot for any signs of inhibition.
-
Fluorescence Interference: Test compounds being screened for inhibitory activity may themselves be fluorescent or may quench the fluorescence of the product, leading to false-positive or false-negative results. Appropriate controls are necessary to identify and account for such interference.
Conclusion: An Informed Approach to Substrate Selection
The selection of a fluorogenic substrate is a critical decision in the design of enzyme assays for drug discovery and development. This compound offers a sensitive and continuous method for monitoring the activity of O-dealkylating enzymes like CYPs. However, a thorough assessment of its specificity is essential for the reliable interpretation of experimental data.
By employing rigorous, self-validating protocols that include the determination of kinetic parameters for multiple substrates and a panel of relevant enzymes, researchers can gain a comprehensive understanding of a substrate's characteristics. This guide provides the framework for such an assessment, empowering scientists to make informed decisions about the most appropriate tools for their research, ultimately contributing to the development of safer and more effective medicines.
References
-
Biotransformation of coumarin derivatives. (2). Oxidative metabolism of 7-alkoxycoumarin by microsomal enzymes and a simple assay procedure for 7-alkoxycoumarin O-dealkylase. PubMed. Available at: [Link]
-
Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes. NIH. Available at: [Link]
-
Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. PubMed. Available at: [Link]
-
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. Available at: [Link]
-
Synthesis and application of coumarin fluorescence probes. RSC Publishing. Available at: [Link]
-
Highly sensitive and selective “turn-off” fluorescent probes based on coumarin for detection of Cu2+. ResearchGate. Available at: [Link]
-
Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. NIH. Available at: [Link]
-
Dealkylation of 7-methoxycoumarin as assay for measuring constitutive and phenobarbital-inducible cytochrome P450s. PubMed. Available at: [Link]
-
Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes. NIH. Available at: [Link]
-
Highly sensitive high-performance liquid chromatographic assay for coumarin 7-hydroxylation and 7-ethoxycoumarin O-deethylation by human liver cytochrome P450 enzymes. PubMed. Available at: [Link]
-
Limited applicability of 7-methoxy-4-trifluoromethylcoumarin as a CYP2C9-selective substrate. PubMed. Available at: [Link]
-
(PDF) Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. ResearchGate. Available at: [Link]
-
Coumarin-Based Profluorescent and Fluorescent Substrates. Encyclopedia.pub. Available at: [Link]
-
Hydrogen peroxide-mediated dealkylation of 7-ethoxycoumarin by cytochrome P450 (CYP107AJ1) from Streptomyces peucetius ATCC27952. PubMed. Available at: [Link]
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- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Biotransformation of coumarin derivatives. (2). Oxidative metabolism of 7-alkoxycoumarin by microsomal enzymes and a simple assay procedure for 7-alkoxycoumarin O-dealkylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly sensitive high-performance liquid chromatographic assay for coumarin 7-hydroxylation and 7-ethoxycoumarin O-deethylation by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Limited applicability of 7-methoxy-4-trifluoromethylcoumarin as a CYP2C9-selective substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6: Assessing the Importance of 7-Alkoxy Chain Length, Halogen Substitution, and Non-Active Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 7-Allyloxycoumarin
As a Senior Application Scientist, ensuring that every compound, from synthesis to disposal, is handled with the utmost care is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Allyloxycoumarin, a common reagent in biochemical assays and organic synthesis. The procedures outlined below are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict compliance with regulatory standards. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Foundational Principles: Hazard Assessment and Regulatory Context
This compound, like many coumarin derivatives, must be treated as hazardous chemical waste. While specific toxicity data for this compound is not extensively documented in readily available safety data sheets (SDS), the general properties of related compounds and federal regulations mandate a cautious approach.[1][2][3] The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4][5][6] This guide is built upon RCRA principles to ensure compliance.
Key Regulatory Constraints:
| Requirement | Standard | Governing Body | Citation |
| Waste Characterization | Generators must determine if their waste is hazardous. | EPA | [4] |
| Container Management | Containers must be compatible, sealed, and properly labeled. | OSHA / EPA | [4][5] |
| Accumulation Time | Storage time in the lab is limited (e.g., 90 days for LQGs). | EPA | [5][7] |
| Disposal Method | Prohibited from disposal in regular trash or sewer systems. | EPA | [4][8][9] |
| Labeling | Containers must be clearly marked with "Hazardous Waste" and contents. | EPA | [6] |
Immediate Actions at the Point of Generation
Proper disposal begins the moment the chemical is deemed waste. Whether it's residual material, contaminated consumables, or a spill cleanup, the initial handling is critical.
Step 1: Personal Protective Equipment (PPE) Before handling waste, ensure you are wearing appropriate PPE. The SDS for analogous compounds specifies the use of safety goggles, chemical-resistant gloves, and a lab coat.[1] If handling the compound as a powder where dust formation is possible, respiratory protection may be necessary.[2][10]
-
Causality: This primary step minimizes direct exposure routes (dermal, ocular, inhalation). Given the lack of comprehensive toxicological data, we operate under the precautionary principle, assuming potential for irritation or other health effects.[2][3]
Step 2: Segregation of Waste this compound waste must be segregated from non-hazardous and incompatible chemical waste.
-
Solid Waste: Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated solid waste container.
-
Liquid Waste: If this compound is in a solvent, collect it in a dedicated liquid waste container for organic solvents. Do not mix with aqueous, acidic, or basic waste streams.
-
Sharps & Glassware: Contaminated Pasteur pipettes, broken glassware, or vials should be placed in a puncture-proof sharps container designated for chemically contaminated sharps.
-
Causality: Segregation is a core tenet of safe chemical waste management.[4] It prevents potentially dangerous reactions between incompatible chemicals and simplifies the final disposal process for your institution's Environmental Health & Safety (EHS) office or licensed waste hauler.[5]
Waste Accumulation and Container Management
The designated waste container must be managed correctly within the laboratory, often referred to as a Satellite Accumulation Area (SAA).[6]
Step-by-Step Container Protocol:
-
Select the Right Container: Choose a container that is chemically compatible with this compound and any solvents. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is typically appropriate.[5] The container must be free of damage and have a leak-proof closure.[4]
-
Proper Labeling: Immediately label the container. The label must include:
-
Keep Containers Closed: The waste container must remain sealed at all times except when actively adding waste. This is a critical EPA requirement to prevent the release of vapors.[4]
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[5]
-
Use Secondary Containment: Place the waste container within a larger, chemically resistant tray or bin. This provides a crucial safeguard against spills.[4]
-
Causality: These container management rules are legally mandated by the RCRA to prevent accidental spills, environmental contamination, and exposure to lab personnel.[6][11] Proper labeling ensures that anyone handling the container, from researchers to disposal technicians, understands its contents and associated risks.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for disposing of this compound waste.
Caption: Workflow for the compliant disposal of this compound waste.
Final Disposal and Record-Keeping
Once your satellite container is full or reaches the institutional time limit, it must be transferred for final disposal.
Step 6: Arrange for Pickup Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste container. Do not move the waste to other locations yourself unless you are specifically trained and authorized to do so.[6]
Step 7: Documentation Your EHS office will handle the creation of a hazardous waste manifest, a legal document that tracks the waste from your lab (the "generator") to its final destination at a licensed Treatment, Storage, and Disposal Facility (TSDF).[7] Ensure you provide them with accurate information about the waste stream.
-
Causality: The "cradle-to-grave" manifest system is a cornerstone of the RCRA, ensuring that hazardous waste is properly accounted for throughout its entire lifecycle and disposed of in an environmentally sound manner.
Spill Management
In the event of a spill, immediate and correct action is required.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Secure the location of the spill.
-
Assess the Spill: For a small spill of solid this compound, you may be able to clean it up yourself if you are trained to do so.
-
Clean-Up:
-
Wear your full PPE.
-
Gently sweep up the solid material to avoid creating dust.[10] Use a chemical spill kit with appropriate absorbent pads for liquids.
-
Place all contaminated cleanup materials into a hazardous waste container and label it accordingly.
-
-
Report: For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line immediately.
By adhering to this structured and well-documented disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold the scientific community's responsibility for environmental stewardship.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- 7-ALLYLOXY-4-METHYLCOUMARIN SDS, 3993-57-5 Safety D
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Waste Management: The New Regul
- Regulation of Labor
- This compound | C12H10O3 | CID 327169. PubChem - NIH.
- Regulations for Hazardous Waste Generated at Academic Labor
- Safety Data Sheet: 7-Hydroxy-6-methoxy-coumarin. Carl ROTH.
- SAFETY D
- Safety D
- 7-Hydroxy-4-(methoxymethyl)
- Safety Data Sheet: Coumarin 307, 98%. Chemos GmbH&Co.KG.
- 7-Hydroxycoumarin - SAFETY D
- 7-Hydroxycoumarin. Apollo Scientific.
- Material Safety Data Sheet - 7-Hydroxy-4-Methylcoumarin, 97%. Cole-Parmer.
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- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
